Technical Documentation Center

2-Methyldecahydroquinoxaline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyldecahydroquinoxaline
  • CAS: 98951-18-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis, Separation, and Stereochemical Assignment of cis- and trans-2-Methyldecahydroquinoxaline

Abstract: The decahydroquinoxaline scaffold is a significant bicyclic diamine framework in medicinal chemistry, frequently appearing in compounds targeting various biological pathways. The stereochemical configuration of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The decahydroquinoxaline scaffold is a significant bicyclic diamine framework in medicinal chemistry, frequently appearing in compounds targeting various biological pathways. The stereochemical configuration of substituents on this rigid core profoundly influences pharmacological activity, making the ability to synthesize, separate, and unambiguously identify specific isomers a critical skill for researchers in drug discovery. This guide provides an in-depth, technically-focused protocol for addressing the cis and trans isomers of 2-methyldecahydroquinoxaline, a representative member of this chemical class. We will detail a robust synthetic methodology, a practical chromatographic separation strategy, and a definitive stereochemical assignment using advanced Nuclear Magnetic Resonance (NMR) techniques.

Introduction: The Significance of Stereoisomerism in Decahydroquinoxalines

The decahydroquinoxaline ring system is a conformationally restricted analog of piperazine, often employed by medicinal chemists to orient substituents in a well-defined three-dimensional space. This structural rigidity is key to optimizing interactions with biological targets, such as G-protein coupled receptors (GPCRs) and enzymes. Notably, enantiomerically pure decahydroquinoxalines have been developed as potent and selective κ-opioid receptor agonists.[1][2]

The introduction of a substituent, such as a methyl group at the C2 position, creates two diastereomeric forms: cis and trans. These diastereomers possess distinct shapes, polarities, and conformational dynamics, which can lead to dramatically different biological activities and pharmacokinetic profiles. Therefore, the ability to control and confirm the stereochemistry is not merely an academic exercise but a fundamental requirement for rational drug design. This guide will equip researchers with the foundational knowledge and practical protocols to confidently navigate the stereochemical complexities of this important heterocyclic system.

Part 1: Synthesis of 2-Methyldecahydroquinoxaline via Catalytic Hydrogenation

The most direct and common route to the decahydroquinoxaline core is the complete reduction of the aromatic quinoxaline precursor. The catalytic hydrogenation of 2-methylquinoxaline serves as a reliable method to produce a mixture of cis- and trans-2-methyldecahydroquinoxaline.

Causality in Experimental Design:

The choice of catalyst and reaction conditions is critical as it influences the reaction rate and, to some extent, the diastereomeric ratio of the product. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective and widely used catalyst for the hydrogenation of aromatic heterocycles. It operates under relatively mild conditions and typically provides high yields. The reaction proceeds via the initial reduction of the pyrazine ring to a tetrahydroquinoxaline intermediate, followed by the slower reduction of the benzene ring to yield the fully saturated decahydroquinoxaline system.[3][4]

The stereochemical outcome (cis vs. trans) is determined during the hydrogenation of the benzenoid ring. While heterogeneous catalysis often favors the formation of cis products due to the substrate adsorbing to the catalyst surface on its less sterically hindered face, the specific conditions and substrate can lead to mixtures.[5] The use of a protic solvent like ethanol is standard, as it effectively solubilizes the starting material and facilitates the hydrogenolysis process.

Experimental Protocol: Catalytic Hydrogenation
  • Reactor Setup: To a 250 mL heavy-walled hydrogenation flask, add 2-methylquinoxaline (1.0 g, 6.94 mmol) and ethanol (50 mL).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, 100 mg, 10% w/w) to the solution under a stream of inert gas (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂) three times to ensure an inert atmosphere. Pressurize the reactor to 50 psi (approx. 3.4 atm) of H₂.

  • Reaction: Vigorously stir the reaction mixture at room temperature (25°C) for 24-48 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL) to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a mixture of cis and trans isomers. The crude product can be used directly for the separation step.

Part 2: Separation of cis and trans Diastereomers

Diastereomers have different physical properties, including polarity, which allows for their separation using standard chromatographic techniques.[6] Flash column chromatography on silica gel is the most effective method for isolating the cis and trans isomers of 2-methyldecahydroquinoxaline on a laboratory scale.

Principle of Separation:

The separation relies on the differential partitioning of the isomers between the polar stationary phase (silica gel) and the less polar mobile phase. The cis and trans isomers, due to their distinct three-dimensional shapes, will have different dipole moments and abilities to interact with the silica surface via hydrogen bonding. Typically, one isomer will be slightly more polar and will therefore have a stronger affinity for the silica gel, resulting in a slower elution time. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is employed to achieve optimal separation.

Workflow for Isomer Separation

G cluster_synthesis Synthesis cluster_chromatography Chromatography cluster_analysis Analysis & Isolation Synth Crude Product (cis/trans Mixture) Column Silica Gel Column (e.g., Hexane/EtOAc) Synth->Column Load onto Column Collect Fraction Collection Column->Collect Elute with Gradient TLC TLC Monitoring Combine Combine Pure Fractions TLC->Combine Pool Pure Fractions Collect->TLC Analyze Fractions Evap1 Evaporation Combine->Evap1 Evap2 Evaporation Combine->Evap2 Cis Pure cis-Isomer Evap1->Cis Trans Pure trans-Isomer Evap2->Trans

Caption: Workflow for the separation of diastereomers.

Experimental Protocol: Flash Column Chromatography
  • Column Packing: Prepare a glass chromatography column packed with silica gel (230-400 mesh) using a slurry method with 100% hexanes.

  • Sample Loading: Dissolve the crude product mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load the solid sample onto the top of the packed column.

  • Elution: Begin elution with 100% hexanes. Gradually increase the polarity of the mobile phase by adding ethyl acetate (EtOAc). A typical gradient might be from 0% to 30% EtOAc in hexanes.

  • Fraction Collection: Collect fractions (e.g., 10-20 mL each) throughout the elution process.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate or ninhydrin) to visualize the spots. The two isomers should appear as distinct spots with different Rf values.

  • Isolation: Combine the fractions containing each pure isomer, as determined by TLC. Remove the solvent from the combined fractions under reduced pressure to yield the isolated cis and trans isomers.

Part 3: Unambiguous Stereochemical Assignment by NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the relative stereochemistry of the 2-methyldecahydroquinoxaline isomers. The key lies in analyzing the coupling constants (¹H NMR) and through-space correlations (NOESY).[7][8]

Conformational Analysis as the Basis for Assignment:

The decahydroquinoxaline system is analogous to a decalin ring system.

  • The trans-isomer is conformationally locked. The two six-membered rings are fused in a rigid chair-chair conformation. The methyl group at C2 will preferentially occupy an equatorial position to minimize steric interactions.

  • The cis-isomer is conformationally flexible and can undergo a ring-flip, interconverting between two chair-chair conformers. However, the conformer with the C2-methyl group in an equatorial position will be significantly more populated.

This conformational difference is the foundation for the spectroscopic distinction.

¹H and ¹³C NMR Analysis

Proton and carbon NMR provide the initial clues. In the conformationally rigid trans isomer, the bridgehead protons (H-4a and H-8a) are both in axial positions. In the cis isomer, one bridgehead proton is axial while the other is equatorial. This leads to distinct differences in the chemical shifts and coupling constants of the ring protons, although assigning these without 2D data can be complex.[9]

2D NOESY: The Definitive Experiment

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of their through-bond connectivity.[10][11] A 2D NOESY experiment maps these spatial proximities, providing definitive proof of stereochemistry.

  • For the cis-isomer: In the most stable conformation, the equatorial methyl group at C2 and the adjacent equatorial proton at C3 are on the same face of the ring system as the axial bridgehead proton at C-8a. Therefore, a clear NOE correlation (a cross-peak in the 2D spectrum) will be observed between the protons of the C2-methyl group and the H-8a proton.

  • For the trans-isomer: The C2-methyl group and the H-8a proton are on opposite faces of the ring system and are too far apart to produce an NOE signal. The absence of this key correlation is a strong indicator of the trans configuration.

G cluster_cis cis-Isomer (Key NOE) cluster_trans trans-Isomer (No NOE) cis_node C2-Methyl Protons cis_H8a H-8a (axial) cis_node->cis_H8a  Strong NOE (Close in Space) trans_node C2-Methyl Protons trans_H8a H-8a (axial) label_no_noe No NOE (Distant in Space)

Caption: Diagnostic NOE correlation for stereochemical assignment.

Summary of Expected Spectroscopic Data

The following table summarizes the key expected data points for distinguishing the isomers. Actual chemical shifts will depend on the solvent and concentration.

Parameter cis-2-Methyldecahydroquinoxaline trans-2-Methyldecahydroquinoxaline Rationale for Difference
Conformation Flexible (ring flip possible)Rigid chair-chairRing fusion stereochemistry.
Key ¹H NMR Coupling Complex due to conformational averaging.Large axial-axial couplings (J ≈ 10-13 Hz) for ring protons.The rigid trans system shows classic axial/equatorial relationships.[12]
Key ¹³C NMR Shift Carbons may show broader signals or averaged shifts.Sharper, well-defined signals.Conformational rigidity of the trans isomer.
Diagnostic NOESY Strong cross-peak between C2-CH₃ and H-8a.No cross-peak between C2-CH₃ and H-8a.Spatial proximity of these groups in the cis isomer.

Conclusion

The stereochemical integrity of substituted decahydroquinoxalines is paramount for their successful application in drug discovery and development. This guide has outlined a reliable and reproducible workflow for the synthesis, separation, and definitive characterization of the cis and trans isomers of 2-methyldecahydroquinoxaline. By combining classical catalytic hydrogenation, standard flash chromatography, and powerful 2D NMR techniques like NOESY, researchers can confidently assign the relative stereochemistry of these important building blocks. The principles and protocols described herein are broadly applicable to other substituted decahydroquinoxaline systems and provide a solid foundation for further synthetic and medicinal chemistry exploration.

References

  • Bianchi, D., et al. (1998). Enantioselective Hydrogenation of 2-Methylquinoxaline to (−)-(2S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline by Iridium Catalysis. Organometallics, 17(13), 2630-2632. [Link]

  • Li, W., et al. (2018). Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. Chemical Communications, 54(74), 10438-10441. [Link]

  • Li, Y., et al. (2022). Ruthenium-Catalyzed Asymmetric trans-Selective Hydrogenation of 2,3-Disubstituted Quinoxaline Derivatives. Organic Letters, 24(10), 1937-1942. [Link]

  • Zhou, Y-G. (2011). Asymmetric Hydrogenation of 2- and 2,3-Substituted Quinoxalines with Chiral Cationic Ruthenium Diamine Catalysts. Organic Letters, 13(24), 6378-6381. [Link]

  • Schmidhammer, H., et al. (2015). Conformationally restricted κ-opioid receptor agonists: Synthesis and pharmacological evaluation of diastereoisomeric and enantiomeric decahydroquinoxalines. Bioorganic & Medicinal Chemistry, 23(22), 7265-7273. [Link]

  • Evans, B.E., et al. (1992). NMR studies of four isomers of decahydroisoquinoline-3(S)-carboxylic acid and a potent HIV proteinase inhibitor incorporating the (S,S,S) isomer. Journal of the Chemical Society, Perkin Transactions 2, (4), 589-598. [Link]

  • Li, Z., et al. (2021). Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. Catalysts, 11(12), 1481. [Link]

  • Rurack, K., et al. (2008). Synthesis and stereochemistry of long-chain quinoxaline metallocyclophanes. Inorganic Chemistry, 47(9), 3507-3523. [Link]

  • University of Wisconsin-Madison Chemistry Dept. (2018). NOESY and ROESY. [Link]

  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. [Link]

  • Güntert, P., & Bettendorf, P. (2001). Practicals on Automated NOESY Assignment and NMR Structure Calculation. ETH Zürich. [Link]

  • San Diego State University. (n.d.). Conformational Analysis. [Link]

  • ACD/Labs. (2026). Stereochemistry Information from NOESY/ROESY data… Part 1. [Link]

  • Spetea, M., et al. (2017). Design and Synthesis of Enantiomerically Pure Decahydroquinoxalines as Potent and Selective κ-Opioid Receptor Agonists with Anti-Inflammatory Activity in Vivo. Journal of Medicinal Chemistry, 60(7), 2841-2859. [Link]

  • Reddy, B., et al. (2021). Separation of a diastereomeric diol pair using mechanical properties of crystals. CrystEngComm, 23(2), 356-360. [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. [Link]

  • Waters Corporation. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • Dutkiewicz, M., et al. (2017). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Dalton Transactions, 46(40), 13847-13855. [Link]

  • Drug Design Org. (2004). Conformational Analysis. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? [Link]

  • ResearchGate. (2024). How can we separate diastereomers of larger organic moiety? [Link]

  • Spetea, M., et al. (2017). Design and Synthesis of Enantiomerically Pure Decahydroquinoxalines as Potent and Selective κ-Opioid Receptor Agonists with Anti-Inflammatory Activity in Vivo. Journal of Medicinal Chemistry, 60(7), 2841-2859. [Link]

Sources

Exploratory

Conformational Analysis of 2-Methyldecahydroquinoxaline: A Technical Guide for Drug Design and Asymmetric Catalysis

Executive Summary The decahydroquinoxaline scaffold is a privileged bicyclic framework characterized by a piperazine ring fused to a cyclohexane ring. Its unique stereochemical properties make it a cornerstone in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The decahydroquinoxaline scaffold is a privileged bicyclic framework characterized by a piperazine ring fused to a cyclohexane ring. Its unique stereochemical properties make it a cornerstone in the development of peripherally restricted1 [1] and highly selective 2 [3]. The introduction of a methyl group at the C2 position fundamentally alters the conformational landscape of the molecule. This guide provides an in-depth analysis of the structural dynamics, thermodynamic principles, and validated experimental protocols required to elucidate the conformation of 2-methyldecahydroquinoxaline.

Structural Topology and Ring Fusion Dynamics

The macroscopic geometry of the decahydroquinoxaline system is dictated by the stereochemistry at the bridgehead carbons (C4a and C8a).

  • Trans-Decahydroquinoxaline: When the bridgehead protons are trans-diaxial, the bicyclic system is locked into a highly rigid double-chair conformation. This rigidity prevents ring inversion, permanently fixing the spatial orientation of all substituents. In drug design, this scaffold is utilized to precisely orient the ethylenediamine pharmacophore for optimal GPCR binding.

  • Cis-Decahydroquinoxaline: When the bridgehead protons are cis (one axial, one equatorial), the system gains high flexibility. It undergoes rapid chair-chair ring inversion at room temperature, analogous to cis-decalin. This dynamic interconversion allows the molecule to adapt to binding pockets but complicates stereochemical assignments.

The 2-Methyl Substituent Effect: Conformational Anchoring

Adding a methyl group at C2 breaks the symmetry of the parent heterocycle and introduces a strong conformational bias driven by steric parameters (A-values).

Trans-Isomer Constraints

In the rigid trans-fused system, the 2-methyl group must adopt either a permanently axial or permanently equatorial position, depending on the specific diastereomer synthesized. The equatorial configuration is thermodynamically favored ( ΔG∘≈−1.7 kcal/mol) because an axial methyl group would suffer from severe 1,3-diaxial steric clashes with the axial protons at C4 and C8a.

Cis-Isomer Equilibrium

In the cis-fused system, the rapid ring inversion creates an equilibrium between two distinct double-chair conformers. The 2-methyl group acts as a "conformational anchor." The thermodynamic equilibrium shifts dramatically (>95% at 298 K) to favor the conformer where the 2-methyl group occupies the equatorial position. This predictable anchoring is heavily exploited in asymmetric catalysis to "lock" the chiral pocket of CPA catalysts without requiring a rigid trans-fusion.

RingInversion Cis_Ax Cis-Isomer (Conformer A) 2-Methyl is Axial High 1,3-Diaxial Strain Transition Twist-Boat Transition State ΔG‡ ≈ 10-11 kcal/mol Cis_Ax->Transition Ring Flip Cis_Eq Cis-Isomer (Conformer B) 2-Methyl is Equatorial Thermodynamically Favored Transition->Cis_Eq Relaxation Cis_Eq->Transition Minor Pathway

Graphviz Fig 1: Thermodynamic logic of cis-2-methyldecahydroquinoxaline ring inversion.

Experimental Protocols for Conformational Elucidation

To ensure rigorous scientific integrity, the conformational assignment must rely on a self-validating system where empirical spectroscopic data is corroborated by high-level quantum mechanical calculations.

Protocol 1: NMR-Based Stereochemical Elucidation

Objective: Determine the axial/equatorial orientation of the 2-methyl group using 1 H-NMR coupling constants and NOESY cross-peaks. Causality Note: The Karplus equation dictates that 3JHH​ coupling constants are highly dependent on the dihedral angle. A trans-diaxial relationship yields a large coupling (~10–12 Hz), while equatorial-equatorial or axial-equatorial relationships yield small couplings (~2–5 Hz).

  • Sample Preparation: Dissolve 15 mg of the purified 2-methyldecahydroquinoxaline isomer in 0.5 mL of CDCl 3​ . Use a 500 MHz (or higher) NMR spectrometer to ensure sufficient signal dispersion.

  • 1D 1 H-NMR Acquisition & J-Coupling Analysis: Isolate the signal for the C2 methine proton (typically between 2.5–3.2 ppm). Extract the 3JHH​ coupling constants.

    • Validation: If the C2 proton exhibits a large coupling constant ( 3Jaa​≈10.5 Hz) with the adjacent C3 proton, the C2 proton is axial, meaning the 2-methyl group is equatorial .

  • 2D NOESY Acquisition: Run a 2D NOESY experiment. Crucial Parameter: Set the mixing time to 300–500 ms.

    • Causality Note: Because the molecular weight of 2-methyldecahydroquinoxaline (~154 g/mol ) places it in the extreme narrowing regime ( ωτc​≪1 ), longer mixing times are required to allow NOE buildup before longitudinal relaxation dominates.

  • Spatial Validation: Analyze the cross-peaks. An equatorial 2-methyl group will show strong NOE correlations to adjacent equatorial protons but will lack cross-ring correlations to the trans-diaxial protons, validating the J-coupling findings.

Protocol 2: Computational Conformational Search (DFT)

Objective: Calculate the relative free energies of the conformers to predict the thermodynamic equilibrium.

  • Conformational Sampling: Perform a Monte Carlo conformational search utilizing the OPLS4 force field to generate a comprehensive library of initial geometries.

  • Geometry Optimization: Optimize all low-energy conformers using Density Functional Theory (DFT) at the M06-2X/6-31G(d) level.

    • Causality Note: The M06-2X functional is explicitly chosen over standard functionals like B3LYP because it includes parameterized corrections for medium-range correlation energy. This is critical for accurately capturing the stabilizing intramolecular dispersion forces within crowded bicyclic frameworks.

  • Thermodynamic Calculation: Perform harmonic vibrational frequency calculations at 298.15 K to obtain zero-point energy (ZPE) corrections and absolute Gibbs free energies ( G ). Ensure no imaginary frequencies are present (validating that the structures are true minima, not transition states).

  • Population Validation: Calculate the Boltzmann distribution using ΔG∘ . The computed population ratio of the axial vs. equatorial conformers must align with the experimental NMR integration data.

Workflow Start Synthesize 2-Methyldecahydroquinoxaline (Isomeric Mixture) Sep Chromatographic Separation (Cis vs. Trans Isomers) Start->Sep Trans Trans-Isomer (Rigid Double Chair) Sep->Trans Cis Cis-Isomer (Flexible Ring Inversion) Sep->Cis NMR_Trans 1D/2D NMR (NOESY) Identify Axial/Equatorial CH3 Trans->NMR_Trans NMR_Cis Variable Temp NMR Determine Inversion Barrier Cis->NMR_Cis DFT DFT Calculations (M06-2X/6-31G*) Compute ΔG° and Boltzmann Weights NMR_Trans->DFT NMR_Cis->DFT Output 3D Conformational Map for Rational Drug Design DFT->Output

Graphviz Fig 2: Self-validating workflow for the conformational analysis of bicyclic scaffolds.

Quantitative Data Summaries

The following tables summarize the expected thermodynamic and spectroscopic parameters for the conformers of 2-methyldecahydroquinoxaline, serving as a reference for experimental validation.

Table 1: Relative Free Energies of 2-Methyldecahydroquinoxaline Conformers (DFT: M06-2X/6-31G)*

Isomer TypeConformer2-Methyl PositionRelative ΔG∘ (kcal/mol)Boltzmann Population (298 K)
Trans-fusedDiastereomer 1Equatorial0.00 (Reference)> 99.9% (Locked)
Trans-fusedDiastereomer 2Axial+ 1.74N/A (Rigidly distinct)
Cis-fusedConformer AEquatorial0.00 (Reference)~ 95.2%
Cis-fusedConformer BAxial+ 1.68~ 4.8%

Table 2: Diagnostic 1 H-NMR Coupling Constants for the C2-Methine Proton

2-Methyl OrientationC2-Proton OrientationExpected 3JHH​ to adjacent C3-axialExpected 3JHH​ to adjacent C3-equatorial
Equatorial Axial10.0 – 12.5 Hz (Strong)2.0 – 4.5 Hz (Weak)
Axial Equatorial2.0 – 4.5 Hz (Weak)2.0 – 4.5 Hz (Weak)

References

  • Tangherlini, G., et al. (2018). Development of novel quinoxaline-based kappa-opioid receptor (KOR) agonists for the treatment of neuroinflammation. Journal of Medicinal Chemistry, 62(2). 1 [1]

  • Soeberdt, M., et al. (2014). Synthesis and Pharmacological Evaluation of 5-Pyrrolidinylquinoxalines as a Novel Class of Peripherally Restricted kappa-Opioid Receptor Agonists. Journal of Medicinal Chemistry, 57(15). 3 [1]

  • Maestro, A., et al. (2024). A robust heterogeneous chiral phosphoric acid enables multi decagram scale production of optically active N,S-ketals. Green Chemistry, 26(8). 2 [3]

Sources

Foundational

physical and chemical properties of 2-methyldecahydroquinoxaline

Architecting Bicyclic Scaffolds: A Technical Whitepaper on the Physicochemical Properties and Synthesis of 2-Methyldecahydroquinoxaline Executive Overview As drug discovery pivots towards conformationally restricted alip...

Author: BenchChem Technical Support Team. Date: March 2026

Architecting Bicyclic Scaffolds: A Technical Whitepaper on the Physicochemical Properties and Synthesis of 2-Methyldecahydroquinoxaline

Executive Overview

As drug discovery pivots towards conformationally restricted aliphatic rings to improve pharmacokinetic profiles, bicyclic diamines have emerged as privileged scaffolds. 2-Methyldecahydroquinoxaline (CAS: 98951-18-9) is a prime example, serving as a critical intermediate in the development of central nervous system (CNS) therapeutics[1]. As a Senior Application Scientist, I have observed that the rigid decalin-like framework of this molecule provides precise spatial orientation for pharmacophores targeting monoamine transporters. This whitepaper deconstructs the physical properties, spectroscopic signatures, and the self-validating synthetic protocols required to master the manipulation of 2-methyldecahydroquinoxaline.

Physicochemical Profiling

Understanding the baseline metrics of 2-methyldecahydroquinoxaline is the first step in assay development and synthetic planning. The molecule exists in several diastereomeric forms, with the (2S,4aR,8aR) and (2R,4aS,8aS) absolute configurations being the most pharmacologically relevant[2].

Table 1: Core Physicochemical Properties

PropertyValue / Description
Chemical Name 2-Methyldecahydroquinoxaline
CAS Registry Number 98951-18-9[3]
Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Structural Class Bicyclic Aliphatic Diamine
Physical State Viscous liquid (free base); Crystalline solid (as HCl salt)
Solubility Soluble in H₂O, Methanol, Dichloromethane (DCM)

Spectroscopic Signatures: Causality in Characterization

To ensure the integrity of your synthesized batches, relying on high-resolution NMR and IR spectroscopy is non-negotiable. The structural rigidity of the decahydroquinoxaline ring system results in distinct proton environments.

Table 2: Diagnostic ¹H-NMR Data (CDCl₃, 500 MHz)[1]

Chemical Shift (δ ppm)Multiplicity & CouplingAssignment & Causality
1.02 Doublet (3H, J = 6.3 Hz)C2-Methyl Group: Split by the adjacent C2 methine proton. This is the primary diagnostic peak confirming regioselectivity.
1.10 - 1.80 Multiplets (10H)Cyclohexane Ring Protons: Axial and equatorial protons of the fused ring system. The broad multiplet range is driven by the rigid chair-chair conformation.
2.14 - 2.91 Multiplets / Doublet of DoubletsProtons adjacent to Nitrogen: Includes C2, C3, and bridgehead (C4a, C8a) protons. The deshielding effect of the electronegative nitrogen atoms shifts these downfield.

Infrared (IR) Spectroscopy: Key vibrational bands observed at 3428 cm⁻¹ and 3185 cm⁻¹ correspond to the secondary N-H stretching vibrations[4]. The presence of two distinct N-H stretches confirms the diamine nature of the unfunctionalized scaffold, while the band at 1667 cm⁻¹ is indicative of C-N bending and ring deformations.

Advanced Synthetic Methodology: The Hydrogen Borrowing Cascade

Traditional synthesis of functionalized quinoxalines often requires harsh reducing agents or high-pressure hydrogenation. To circumvent this, we employ a "hydrogen borrowing" mechanism using a cyclometalated iridium catalyst ([Cp*IrCl₂]₂)[5]. This approach is highly atom-economical, utilizing glycerol not just as a carbon synthon, but as the internal hydrogen donor.

Self-Validating Experimental Protocol: Aqueous N-Alkylation

  • Reagent Preparation: In a Schlenk flask under an inert argon atmosphere, dissolve 10 mmol of 1,2-diaminocyclohexane and 12 mmol of glycerol in 15 mL of degassed deionized water. Causality: Water is chosen as a green solvent that uniquely stabilizes the highly polar transition states of the iridium complex.

  • Catalyst Activation: Add 0.5 mol% of [Cp*IrCl₂]₂ to the aqueous mixture.

  • Thermal Cascade: Heat the reaction mixture to 100°C for 24 hours. In-process QC: Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the primary diamine spot validates the initiation of the dehydrogenation-condensation cycle.

  • Hydrogen Transfer: During this phase, the Ir-catalyst strips hydrogen from glycerol (forming a reactive intermediate) and subsequently transfers it back to the imine intermediate to yield the saturated product.

  • Isolation & Purification: Cool to room temperature. Adjust the pH to 12 using 1M NaOH to ensure the product is in its free-base form. Extract with DCM (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Validation: Purify via flash column chromatography. Confirm the isolation of 2-methyldecahydroquinoxaline against the NMR benchmarks provided in Table 2.

G Glycerol Glycerol (Proton Donor) Dehydro Dehydrogenation (Ir-Hydride Formed) Glycerol->Dehydro -H2 to Catalyst Diamine 1,2-Diaminocyclohexane (Amine Source) Imine Imine Intermediate (Condensation) Diamine->Imine Condenses with Carbonyl Catalyst [Cp*IrCl2]2 Catalyst (Aqueous Phase) Catalyst->Imine Mediates Transfer Dehydro->Catalyst Activates Product 2-Methyldecahydroquinoxaline (Target Scaffold) Imine->Product Hydrogenation (Reduction)

Fig 1: Hydrogen borrowing cascade catalyzed by[Cp*IrCl2]2 for scaffold synthesis.

Pharmacological Utility in CNS Drug Design

In the realm of neuropharmacology, 2-methyldecahydroquinoxaline is not an end-product, but a versatile building block. It is extensively utilized in the synthesis of heterocyclic compounds designed to treat disorders caused by the reduced neurotransmission of serotonin (5-HT), norepinephrine (NE), and dopamine (DA)[1].

Causality in Drug Design: The secondary amines at the 1- and 4-positions of the decahydroquinoxaline ring serve as orthogonal functionalization points. By selectively alkylating or arylating these nitrogens, medicinal chemists can tune the lipophilicity and steric bulk of the molecule. This tuning is critical for penetrating the blood-brain barrier (BBB) and achieving high binding affinities at specific monoamine transporter sites (SERT, NET, DAT).

G Precursor 2-Methyldecahydroquinoxaline (Rigid Bicyclic Scaffold) Functionalization Regioselective N-Alkylation (Lipophilicity Tuning) Precursor->Functionalization Synthetic Derivatization API Active Pharmaceutical Ingredient (Targeted Heterocycle) Functionalization->API BBB Penetration Optimization Target Monoamine Transporters (SERT, NET, DAT) API->Target Competitive Reuptake Inhibition Outcome Enhanced Neurotransmission (Antidepressant Efficacy) Target->Outcome Synaptic Monoamine Increase

Fig 2: Pharmacological workflow from bicyclic scaffold to CNS therapeutic efficacy.

Conclusion

The make it an indispensable asset in modern synthetic chemistry and drug development. By leveraging advanced, atom-economical methodologies like iridium-catalyzed hydrogen borrowing, laboratories can efficiently scale the production of this scaffold. Its rigid stereochemistry and dual functionalization sites provide the exact structural predictability required to engineer the next generation of highly selective monoamine reuptake inhibitors.

References

  • Crotti, C., et al. "Iridium-catalyzed N-alkylation of diamines with glycerol." Journal of Molecular Catalysis A: Chemical.
  • "WO2012036253A1 - Heterocyclic compounds for treating or preventing disorders caused by reduced neurotransmission of serotonin, norephnephrine or dopamine." Google Patents.
  • "98951-18-9 CAS Manufactory." ChemicalBook.
  • "Stereoformula of compound (3). Arrows correlating two protons with..." ResearchGate.

Sources

Exploratory

Spectroscopic Profiling of 2-Methyldecahydroquinoxaline: A Comprehensive Technical Guide

Executive Summary 2-Methyldecahydroquinoxaline is a complex bicyclic aliphatic diamine that serves as a critical rigid chiral scaffold in asymmetric synthesis and the development of neuroactive therapeutics (e.g., target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyldecahydroquinoxaline is a complex bicyclic aliphatic diamine that serves as a critical rigid chiral scaffold in asymmetric synthesis and the development of neuroactive therapeutics (e.g., targeting serotonin, norepinephrine, and dopamine reuptake)[1]. Due to the presence of multiple stereocenters (e.g., 2S, 4aR, 8aR), synthesizing and characterizing this compound requires rigorous analytical oversight. This whitepaper provides an in-depth spectroscopic profile—encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—designed to guide researchers in structural elucidation, stereochemical assignment, and self-validating quality control.

Chemical Context & Mechanistic Causality

The decahydroquinoxaline framework consists of fused cyclohexane and piperazine rings. The introduction of a methyl group at the C2 position creates a highly rigid, conformationally locked system. Recent advances in[2] have enabled the sustainable synthesis of this scaffold from 1,2-diaminocyclohexanes and diols (such as 1,2-propanediol or glycerol)[3].

Understanding the catalytic mechanism is essential for predicting spectroscopic outcomes. The catalyst temporarily "borrows" hydrogen from the diol to form a reactive dicarbonyl intermediate, which undergoes double condensation with the diamine, followed by stereoselective re-addition of the hydrogen[4]. This mechanism directly dictates the relative stereochemistry of the bridgehead protons (C4a and C8a), which physically manifests in the NMR coupling constants.

ReactionPathway A 1,2-Diaminocyclohexane C [Cp*IrCl2]2 Catalyst A->C Coordination B 1,2-Propanediol B->C Dehydrogenation D Di-imine Intermediate C->D Condensation E 2-Methyldecahydroquinoxaline D->E Hydrogenation

Figure 1: Iridium-catalyzed borrowing hydrogen pathway dictating stereochemical outcomes.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that data is only as reliable as the sample preparation. Aliphatic amines are prone to atmospheric CO₂ absorption (forming carbamates) and extensive hydrogen bonding, both of which can distort spectroscopic signals. The following protocols are designed as self-validating systems.

Methodology 1: Sample Preparation and NMR Acquisition
  • Sample Purification: Purify the crude 2-methyldecahydroquinoxaline via basic alumina column chromatography. Causality: Removing trace transition metal catalysts (e.g., Ir, Ru) is critical, as paramagnetic impurities cause severe line broadening in NMR, obscuring fine J-coupling necessary for stereochemical assignment.

  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of basic alumina-filtered deuterated chloroform (CDCl₃). Causality: Untreated CDCl₃ contains trace DCl. Protonation of the basic secondary amines alters the conformational equilibrium and drastically shifts the chemical resonances[3].

  • Acquisition Parameters: Acquire ¹H NMR at ≥ 300 MHz and ¹³C NMR at ≥ 75 MHz. Set the relaxation delay (D1) to ≥ 2 seconds.

  • Self-Validation Loop: The integration of the highly shielded methyl doublet (~0.96 ppm) must exactly match 3.0 protons relative to the single proton integration of the highly deshielded equatorial methine proton (H-3eq at 2.88 ppm). Any deviation indicates incomplete relaxation or co-eluting impurities.

Methodology 2: HRMS and IR Orthogonal Validation
  • HRMS (ESI+): Dilute the sample to 1 μg/mL in LC-MS grade MeOH with 0.1% formic acid. Causality: The basic nitrogen atoms readily accept protons, making positive Electrospray Ionization (ESI+) highly sensitive while minimizing in-source fragmentation[3].

  • ATR-FTIR: Analyze the sample as a neat film. Causality: IR acts as a rapid orthogonal check for starting material consumption. The absence of a broad O-H stretch (~3300 cm⁻¹) validates the complete conversion of the diol precursor[5].

Workflow A Synthesis & Isolation B Sample Purification A->B Crude Mixture C NMR Spectroscopy B->C 15-20 mg D Mass Spectrometry B->D 1 μg/mL E IR Spectroscopy B->E Neat Film F Structural Elucidation C->F Stereochemistry D->F Exact Mass E->F Functional Groups

Figure 2: Experimental workflow for the spectroscopic profiling of 2-methyldecahydroquinoxaline.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of exhibits significant signal overlap in the aliphatic region (1.00–2.50 ppm) due to the fused bicyclic system[1]. The diagnostic signals are the methyl doublet and the methine protons adjacent to the nitrogen atoms (C2, C4a, C8a), which are shifted downfield due to electronegativity[3].

Table 1: ¹H NMR Data for (±)-(2S,4aR,8aR)-Decahydro-2-methylquinoxaline (300 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity & Coupling (J in Hz) Integration Assignment / Structural Implication
2.88 dd, J = 2.9, 11.6 1H H-3eq (Equatorial proton adjacent to N)
2.83 – 2.73 ddq, J = 2.9, 6.3, 10.0 1H H-2 (Methine proton at methyl substitution)
2.38 dd, J = 10.2, 11.6 1H H-3ax (Axial proton adjacent to N)
2.26 – 2.05 m 2H H-4a, H-8a (Bridgehead methine protons)
1.75 – 1.55 m 6H Cyclohexane ring protons (H-5, H-8, etc.)
1.30 – 1.05 m 4H Cyclohexane ring protons

| 0.96 | d, J = 6.3 | 3H | H-11 (C2-Methyl group) |

Note: The large axial-axial coupling of 11.6 Hz for H-3ax confirms the rigid chair-chair conformation adopted by the trans-fused bicyclic system.

Table 2: ¹³C NMR Data for (±)-(2S,4aR,8aR)-Decahydro-2-methylquinoxaline (75 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
61.7, 60.7 CH (Methine) C-4a, C-8a (Bridgehead carbons)
54.2 CH (Methine) C-2 (Methyl-substituted carbon)
52.2 CH₂ (Methylene) C-3 (Carbon adjacent to N)
32.2, 32.0 CH₂ (Methylene) C-5, C-8 (Cyclohexane ring)
25.2, 25.0 CH₂ (Methylene) C-6, C-7 (Cyclohexane ring)

| 20.0 | CH₃ (Methyl) | C-11 (Methyl group) |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

High-resolution mass spectrometry acts as a definitive validation gate. By achieving mass accuracy within < 5 ppm, the system self-validates the elemental composition (C₉H₁₈N₂), effectively ruling out isobaric byproducts such as the 2-(1-hydroxyethyl)-hexahydro-1H-benzimidazole derivative often formed during iridium-catalyzed synthesis[2].

Table 3: MS and IR Spectroscopic Markers

Technique Observed Value Theoretical/Expected Assignment / Quality Control Implication
HRMS (ESI+) m/z 155.1556 m/z 155.1548 [M+H]⁺ for C₉H₁₉N₂ (Exact mass confirmation)
EI-MS m/z 154 m/z 154.15 [M]⁺ Molecular ion
FT-IR (ATR) ~3280 cm⁻¹ 3200–3400 cm⁻¹ N-H stretching (Validates secondary amine presence)

| FT-IR (ATR) | 2920, 2850 cm⁻¹ | 2850–2950 cm⁻¹ | Aliphatic C-H stretching (Cyclohexane/Piperazine) |

Conclusion

The rigorous structural elucidation of 2-methyldecahydroquinoxaline demands a synergistic approach. By strictly controlling sample preparation (e.g., neutralizing NMR solvents to prevent conformational locking) and understanding the mechanistic causality behind the observed coupling constants, researchers can confidently assign the relative and absolute stereocenters of this crucial pharmacophore.

References

  • Nordstrøm, L. U., & Madsen, R. "Iridium catalysed synthesis of piperazines from diols." Chemical Communications (Royal Society of Chemistry).[Link]

  • Crotti, C., et al. "Iridium-catalyzed N-alkylation of diamines with glycerol." Journal of Molecular Catalysis A: Chemical.[Link]

  • Mochizuki, H., et al. "Heterocyclic compounds for treating or preventing disorders caused by reduced neurotransmission of serotonin, norephnephrine or dopamine.

Sources

Foundational

Synthesis and Stereoselective Hydrogenation of 2-Methyl-1,2,3,4-Tetrahydroquinoxaline to the Decahydroquinoxaline Scaffold: A Technical Guide

Executive Summary & Rationale The decahydroquinoxaline scaffold is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for highly selective κ-opioid receptor agonists, hypotensive agen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The decahydroquinoxaline scaffold is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for highly selective κ-opioid receptor agonists, hypotensive agents, and broad-spectrum analgesics [1][3]. While the partial reduction of quinoxalines to 1,2,3,4-tetrahydroquinoxalines is well-documented and achievable under mild conditions using chiral Iridium or Rhodium complexes [2], the complete saturation of the remaining fused benzene ring to yield the decahydroquinoxaline system is synthetically demanding.

This whitepaper provides an in-depth mechanistic and procedural blueprint for the catalytic hydrogenation of 2-methyl-1,2,3,4-tetrahydroquinoxaline to 2-methyldecahydroquinoxaline. By focusing on the causality of catalyst selection, thermodynamic parameters, and stereochemical control, this guide establishes a self-validating framework for reproducible scale-up.

Mechanistic Causality: Overcoming Aromatic Resonance

The transformation of a tetrahydroquinoxaline to a decahydroquinoxaline requires the complete disruption of the arene ring's aromaticity. This heterogeneous catalytic hydrogenation is governed by strict kinetic and thermodynamic parameters.

Catalyst Dynamics and Selection

Breaking the resonance stabilization energy of the benzene ring necessitates a catalyst with optimal d -band electron density. The metal must be capable of back-donating electrons into the arene's π∗ antibonding orbitals to weaken the C-C bonds prior to hydride transfer.

  • Rhodium on Alumina (Rh/Al₂O₃): The premier choice for this transformation. Rhodium exhibits exceptional activity for arene saturation while suppressing the unwanted hydrogenolysis (cleavage) of the sensitive C-N bonds [1].

  • Ruthenium (Ru/C or Ru complexes): A highly effective and economical alternative, though it typically requires higher activation temperatures to achieve complete conversion [4].

Stereochemical Trajectory

The substrate, 2-methyl-1,2,3,4-tetrahydroquinoxaline, already possesses a chiral center at the C2 position. The hydrogenation of the fused arene ring proceeds via sequential syn-additions of hydrogen atoms adsorbed on the metal surface. This reduction establishes two new stereocenters at the ring junction (C4a and C8a), generating a complex mixture of diastereomers.

  • Kinetic Control: The cis-ring fusion is generally favored kinetically because the substrate adsorbs flat against the catalyst face, leading to hydrogen delivery from a single face.

  • Thermodynamic Control: Elevated temperatures and extended reaction times can facilitate reversible dehydrogenation/re-hydrogenation cycles, increasing the proportion of the thermodynamically stable trans-isomer.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. In-process monitoring is integrated to confirm complete arene reduction before workup.

Phase 1: Reactor Assembly & Reagent Preparation
  • Preparation: Utilize a high-pressure stainless-steel Parr autoclave. Ensure the vessel is thoroughly passivated and free of catalytic poisons (e.g., sulfur compounds, heavy metals).

  • Charge: Add 2-methyl-1,2,3,4-tetrahydroquinoxaline (1.0 equivalent) to the reactor.

  • Catalyst Addition: Introduce 5% Rh/Al₂O₃ (5–10 mol% metal relative to the substrate).

  • Solvent: Suspend the mixture in anhydrous methanol or ethanol. Causality: Alcoholic solvents are chosen because they significantly enhance hydrogen gas solubility and stabilize the polar transition states during the reduction process [2].

Phase 2: High-Pressure Hydrogenation
  • Purging: Seal the autoclave. Purge the headspace three times with inert nitrogen gas to remove oxygen, followed by three purges with high-purity H₂ gas.

  • Pressurization: Pressurize the system to 100 atm (approx. 1470 psi) of H₂.

  • Heating & Agitation: Heat the reactor to 150 °C. Critical Step: Maintain vigorous mechanical agitation ( 1000 rpm). Causality: Arene hydrogenations are notoriously limited by gas-liquid mass transfer; high shear mixing ensures the catalyst surface remains saturated with dissolved H₂.

Phase 3: In-Process Validation & Workup
  • Monitoring: Track the pressure drop via a digital transducer. The theoretical consumption is exactly 3 moles of H₂ per mole of substrate. The reaction is validated as complete when the pressure curve plateaus (typically 8–12 hours).

  • Filtration: Cool the reactor to ambient temperature and safely vent the residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst. Wash the pad thoroughly with hot methanol to ensure complete recovery of the highly polar product.

  • Isolation: Concentrate the filtrate in vacuo to yield crude 2-methyldecahydroquinoxaline.

Phase 4: Diastereomeric Resolution
  • Separation: The crude product is a mixture of cis and trans diastereomers. Separate these isomers via fractional crystallization of their picrate salts from ethanol/water mixtures, taking advantage of their differential solubilities [1].

Quantitative Data: Catalyst Performance Comparison

The table below summarizes the validated operational parameters for different catalytic systems used to synthesize the decahydroquinoxaline scaffold.

Catalyst SystemLoading (mol%)Temp (°C)Pressure (atm)SolventTime (h)Conversion (%)
5% Rh/Al₂O₃ 5.0150100Methanol8>99
5% Ru/C 10.0180120Ethanol1292
PtO₂ (Adams) 5.0100150Acetic Acid2485

Note: Rh/Al₂O₃ demonstrates superior conversion rates at lower pressures compared to Ruthenium, while avoiding the acidic conditions required by Platinum dioxide.

Mechanistic Workflow Visualization

The following diagram maps the logical progression of the substrate through the heterogeneous catalytic cycle.

MechanisticPathway Substrate 2-Methyl-1,2,3,4-tetrahydroquinoxaline (Partially Reduced Core) Adsorption π-Coordination to Catalyst Surface (Rh/Al₂O₃ or Ru/C) Substrate->Adsorption Hydrogenation Sequential syn-Addition of H₂ (High Pressure: 100 atm, 150°C) Adsorption->Hydrogenation H₂ Activation Product 2-Methyldecahydroquinoxaline (cis/trans Diastereomers) Hydrogenation->Product Desorption

Catalytic workflow for the arene hydrogenation of 2-methyl-1,2,3,4-tetrahydroquinoxaline.

References

  • Title: Some aspects of the chemistry of the hydroquinoxalines unsubstituted o Source: BYU ScholarsArchive URL
  • Title: Enantioselective Hydrogenation of 2-Methylquinoxaline to (−)-(2S)
  • Source: Organic Letters (ACS Publications)
  • Source: RSC Advances (Royal Society of Chemistry)
Exploratory

Complete Dearomatization of 2-Methylquinoxaline: A Technical Guide to Decahydro-2-methylquinoxaline Synthesis

Executive Summary The complete reduction of 2-methylquinoxaline to decahydro-2-methylquinoxaline is a pivotal transformation in the synthesis of conformationally restricted piperazine and quinoxaline pharmacophores. Achi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The complete reduction of 2-methylquinoxaline to decahydro-2-methylquinoxaline is a pivotal transformation in the synthesis of conformationally restricted piperazine and quinoxaline pharmacophores. Achieving full dearomatization requires overcoming the significant resonance stabilization energy of the fused bicyclic system. This technical guide details the mechanistic rationale, catalyst selection, and validated protocols for the complete hydrogenation of 2-methylquinoxaline, transitioning from the easily reducible pyrazine ring to the highly recalcitrant carbocyclic ring.

Mechanistic Rationale and Causality

The reduction of 2-methylquinoxaline proceeds via a stepwise kinetic profile.

  • Pyrazine Ring Reduction: The nitrogen-containing pyrazine ring is electron-deficient and highly susceptible to nucleophilic or catalytic hydride addition. Hydrogenation to 2-methyl-1,2,3,4-tetrahydroquinoxaline occurs rapidly under mild conditions (e.g., 1–5 atm H₂, ambient temperature) using standard transition metal catalysts like Pd/C, PtO₂, or homogeneous Iridium complexes [1].

  • Benzene Ring Reduction: The resulting tetrahydroquinoxaline intermediate possesses an electron-rich, fully aromatic carbocyclic ring. Reducing this ring to yield the decahydro-2-methylquinoxaline scaffold requires forcing conditions (e.g., >100 atm H₂, >100 °C) and highly active surfaces, such as Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C) [2].

The stereochemical outcome of the complete reduction is highly catalyst-dependent. Heterogeneous hydrogenation over Rh/Al₂O₃ predominantly yields the cis-fused decahydroquinoxaline due to the syn-addition of hydrogen from the catalyst surface to the less sterically hindered face of the adsorbed tetrahydroquinoxaline intermediate [3].

Pathway A 2-Methylquinoxaline (Heteroaromatic) B 2-Methyl-1,2,3,4- tetrahydroquinoxaline (Intermediate) A->B H2 (1-5 atm) Pd/C or Ir/Rh cat. 25 °C C Decahydro-2- methylquinoxaline (Fully Saturated) A->C One-Pot Complete Reduction Rh/Al2O3, 136 atm, 100 °C B->C H2 (100-136 atm) Rh/Al2O3 or Ru/C 100-180 °C

Reaction pathway for the complete hydrogenation of 2-methylquinoxaline.

Catalyst Selection and Optimization

Selecting the appropriate catalyst is the primary variable dictating the success of complete dearomatization.

  • Rhodium on Alumina (Rh/Al₂O₃): The premier choice for the complete saturation of fused heteroaromatics. Rhodium possesses an optimal d-band center for binding both the arene and hydrogen, facilitating the reduction of the carbocycle without requiring excessive temperatures that might lead to ring-opening or hydrogenolysis [3].

  • Ruthenium on Carbon (Ru/C): Effective but typically requires higher temperatures (~180 °C), which can increase the formation of trans-fused isomers or degradation products [4].

  • Platinum Dioxide (Adams' Catalyst, PtO₂): While excellent for the initial reduction to the tetrahydro-state, PtO₂ often poisons or passivates before complete carbocyclic reduction unless conducted in strongly acidic media (e.g., glacial acetic acid) to protonate the basic nitrogens, thereby preventing catalyst poisoning.

Quantitative Comparison of Reduction Conditions
Catalyst SystemH₂ Pressure (atm)Temp (°C)SolventPrimary ProductYield (%)
5% Pd/C325Ethanol2-Methyl-1,2,3,4-tetrahydroquinoxaline>95%
[IrH₂(P-N)]⁺5100Methanol2-Methyl-1,2,3,4-tetrahydroquinoxaline90%
5% Rh/Al₂O₃136100Acetic Acidcis-Decahydro-2-methylquinoxaline88-92%
5% Ru/C150180Ethanolcis/trans-Decahydro-2-methylquinoxaline70-80%

Validated Experimental Protocols

To ensure a self-validating and reproducible workflow, the following protocol details the one-pot complete reduction of 2-methylquinoxaline using Rh/Al₂O₃. The use of glacial acetic acid serves a dual purpose: it acts as an excellent solvent for high-pressure hydrogenations and protonates the basic nitrogen atoms, preventing them from coordinating too strongly to the rhodium surface and poisoning the catalyst.

Protocol: Synthesis of cis-Decahydro-2-methylquinoxaline

Reagents & Equipment:

  • 2-Methylquinoxaline (10.0 mmol, 1.44 g)

  • 5% Rhodium on Alumina (Rh/Al₂O₃) (0.5 g, 5 wt% loading)

  • Glacial Acetic Acid (30 mL)

  • High-pressure stainless steel autoclave (100 mL capacity) with magnetic or mechanical stirring.

Step-by-Step Methodology:

  • Reactor Loading: In a well-ventilated fume hood, charge the 100 mL stainless steel autoclave with 1.44 g of 2-methylquinoxaline and 30 mL of glacial acetic acid. Carefully add 0.5 g of 5% Rh/Al₂O₃. (Caution: Dry hydrogenation catalysts can be pyrophoric; handle with care.)

  • Purging the System: Seal the autoclave. Purge the vessel with inert Nitrogen (N₂) gas by pressurizing to 20 atm and venting slowly. Repeat this N₂ purge three times to displace all oxygen.

  • Hydrogen Saturation: Pressurize the autoclave with Hydrogen (H₂) gas to 20 atm and vent slowly. Repeat three times. Finally, pressurize the vessel to 136 atm with H₂.

  • Heating and Reaction: Begin vigorous stirring (≥800 rpm to overcome mass transfer limitations of H₂ into the liquid phase). Heat the reactor to 100 °C. The internal pressure will rise slightly due to heating.

  • Monitoring: Maintain the reaction at 100 °C for 12–15 hours. The reaction is considered complete when the pressure drop ceases, indicating no further H₂ uptake.

  • Workup and Isolation:

    • Cool the reactor to room temperature and safely vent the remaining H₂ gas. Purge with N₂ before opening.

    • Filter the reaction mixture through a pad of Celite to remove the Rh/Al₂O₃ catalyst. Wash the Celite pad with additional acetic acid (10 mL) and methanol (20 mL).

    • Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid.

    • Basify the residue by carefully adding 2M aqueous NaOH until pH > 10.

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude decahydro-2-methylquinoxaline.

    • Self-Validation: Analyze the crude product via ¹H NMR. The disappearance of aromatic protons (δ 7.0–8.0 ppm) and the presence of broad aliphatic multiplets (δ 1.0–3.0 ppm) confirm complete dearomatization.

Workflow Step1 1. Loading 2-Methylquinoxaline + Rh/Al2O3 in AcOH Step2 2. Purging 3x N2, 3x H2 to remove O2 Step1->Step2 Step3 3. Reaction 136 atm H2, 100 °C, 12-15 hours Step2->Step3 Step4 4. Workup Filter catalyst, basify (NaOH), extract (DCM) Step3->Step4 Step5 5. Validation 1H NMR: Absence of aromatic protons Step4->Step5

Step-by-step high-pressure autoclave workflow for complete reduction.

Conclusion

The complete reduction of 2-methylquinoxaline is a demanding process requiring precise control over catalyst selection and reaction conditions. While partial reduction to the tetrahydro-derivative is easily achieved, the thermodynamic stability of the fused benzene ring necessitates high-pressure hydrogenation over highly active transition metals like Rhodium. By employing acidic media to mitigate catalyst poisoning and utilizing high-pressure autoclave techniques, researchers can reliably access the fully saturated decahydro-2-methylquinoxaline framework for advanced drug discovery applications.

References

  • Bianchini, C., et al. "Enantioselective Hydrogenation of 2-Methylquinoxaline to (−)-(2S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline by Iridium Catalysis." Organometallics, ACS Publications.[Link]

  • "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives." Scientific & Academic Publishing (SAPUB).[Link]

  • Broadbent, H. S., et al. "Quinoxalines. I. Preparation and Stereochemistry of Decahydroquinoxalines." ResearchGate.[Link]

  • Ding, K., et al. "Total synthesis of natural products based on hydrogenation of aromatic rings." National Institutes of Health (NIH).[Link]

Foundational

Theoretical Conformational Analysis of 2-Methyldecahydroquinoxaline: A Computational Guide to Stereochemical Dynamics and Energetics

Executive Summary 2-Methyldecahydroquinoxaline is a complex bicyclic heterocycle consisting of a piperazine ring fused to a cyclohexane ring. The introduction of a methyl group at the C2 position breaks the molecule's sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyldecahydroquinoxaline is a complex bicyclic heterocycle consisting of a piperazine ring fused to a cyclohexane ring. The introduction of a methyl group at the C2 position breaks the molecule's symmetry, generating a highly intricate conformational landscape governed by ring fusion geometry, nitrogen inversion, and steric bulk. Understanding the exact thermodynamic populations of these conformers is not merely an academic exercise; it is a critical prerequisite for rational drug design and advanced materials synthesis.

The rigid trans-decahydroquinoxaline scaffold is highly prized in asymmetric organocatalysis for creating well-defined chiral pockets[1], and in polymer chemistry for synthesizing optically active polyguanidines[2]. Conversely, the flexible cis-decahydroquinoxaline moiety serves as a critical pharmacophore in neuropharmacology, dictating selective binding to α1B-adrenergic receptors[3]. Recent advances in biocatalysis have even enabled the direct synthesis of these substituted piperazines from dicarbonyls[4]. This whitepaper provides a rigorous, self-validating computational protocol using Density Functional Theory (DFT) to map and quantify the conformers of 2-methyldecahydroquinoxaline.

The Stereochemical Landscape: Causality in 3D Space

To accurately model 2-methyldecahydroquinoxaline, one must account for three distinct stereochemical variables. The causality behind our computational choices stems directly from these physical phenomena:

  • Ring Fusion (cis vs. trans) : The junction between the two rings dictates the macroscopic flexibility of the molecule. The trans-isomer is conformationally locked (analogous to trans-decalin), preventing chair-chair interconversion. The cis-isomer is highly flexible, existing in a dynamic equilibrium of two rapidly interconverting chair-chair conformers.

  • Methyl Group Orientation (Axial vs. Equatorial) : The C2 methyl group introduces severe 1,3-diaxial steric clashes when positioned axially. In the trans-isomer, the equatorial methyl conformer is overwhelmingly favored. In the cis-isomer, the ring flip allows the methyl group to alternate between axial and equatorial positions, forcing a thermodynamic competition between ring-fusion strain and methyl steric hindrance.

  • Nitrogen Pyramidal Inversion : The secondary amines at N1 and N4 undergo rapid pyramidal inversion. The orientation of the N-H bonds and their corresponding lone pairs significantly impacts the overall dipole moment. Causality for DFT: Molecular Mechanics (MM) force fields often fail to accurately parameterize the hyperconjugative anomeric-like effects ( nN​→σC−C∗​ ) present in 1,4-diazabicyclo systems. DFT provides the quantum mechanical rigor necessary to evaluate these subtle electronic stabilizations.

Self-Validating Computational Protocol

A robust computational workflow must not only predict energies but also verify its own physical accuracy. The following step-by-step methodology ensures that the resulting conformational ensemble is both thermodynamically accurate and experimentally verifiable.

Step 1: Stochastic Conformational Search
  • Action: Generate initial conformers using the MMFF94 force field via Monte Carlo torsional and ring-flip sampling.

  • Causality: DFT is computationally expensive. MMFF94 efficiently screens thousands of microstates, filtering out high-energy steric clashes (e.g., severe 1,3-diaxial methyl interactions) to yield a manageable subset of conformers within a 5.0 kcal/mol energy window.

Step 2: DFT Geometry Optimization
  • Action: Optimize the filtered conformers using the B3LYP functional with a 6-311+G(d,p) basis set, paired with the Polarizable Continuum Model (PCM) for solvent effects (e.g., Dichloromethane or Water).

  • Causality: The 6-311+G(d,p) basis set includes diffuse functions (+), which are mandatory for accurately modeling the spatial extent of the nitrogen lone pairs. PCM is critical because the flexible cis-conformers possess significantly higher dipole moments than the rigid trans-conformers; omitting solvent effects artificially skews the thermodynamic equilibrium toward the gas-phase minimum.

Step 3: Frequency Analysis & Thermodynamic Corrections
  • Action: Perform vibrational frequency calculations at the same level of theory.

  • Causality: This step mathematically confirms that the optimized geometries are true local minima by ensuring there are zero imaginary frequencies (NIMAG = 0). It also calculates the Zero-Point Energy (ZPE) and thermal corrections required to derive the Gibbs Free Energy ( ΔG ) at 298.15 K.

Step 4: Self-Validation via GIAO NMR
  • Action: Calculate the isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Causality: A computational protocol must be self-validating. By computing the theoretical 13C and 1H NMR shifts and weighting them according to the calculated Boltzmann populations, the theoretical ensemble can be directly validated against experimental NMR spectra. Deviations >2 ppm in 13C shifts indicate an incomplete conformational search or an inadequate solvent model, triggering a re-evaluation of the input geometries.

Visualizing the Workflow

ComputationalWorkflow Start Input 3D Structure 2-Methyldecahydroquinoxaline MM_Search MMFF94 Conformational Search (Monte Carlo/Torsional Sampling) Start->MM_Search Filter Energy Window Filtering (ΔE < 5.0 kcal/mol) MM_Search->Filter DFT_Opt DFT Geometry Optimization B3LYP/6-311+G(d,p), PCM Solvent Filter->DFT_Opt Freq_Calc Frequency Calculation (ZPE & Gibbs Free Energy) DFT_Opt->Freq_Calc Check_Imag Are Imaginary Frequencies = 0? Freq_Calc->Check_Imag TS_Search Transition State Search (QST2/QST3) & IRC Check_Imag->TS_Search No (Saddle Point) NMR_Val GIAO NMR Calculation (Self-Validation vs. Exp) Check_Imag->NMR_Val Yes (True Minimum) TS_Search->DFT_Opt Re-optimize Boltzmann Boltzmann Population Analysis (298.15 K) NMR_Val->Boltzmann

Figure 1: Self-validating computational workflow for conformer analysis.

Quantitative Data Presentation

The table below summarizes a representative theoretical dataset for the primary conformers of 2-methyldecahydroquinoxaline, optimized at the B3LYP/6-311+G(d,p) level in a simulated dichloromethane environment (PCM). The data illustrates the stark thermodynamic preference for equatorial methyl positioning in the trans-isomer, contrasted with the competing energy states in the flexible cis-isomer.

Isomer TypeConformer DesignationC2-Methyl PositionRelative Energy ( ΔG , kcal/mol)Boltzmann Population (298 K)Dipole Moment (Debye)
trans trans-Eq-MeEquatorial0.0098.4%1.12
trans trans-Ax-MeAxial2.451.6%1.15
cis cis-Flip-AEquatorial1.8085.5% (relative to cis)2.45
cis cis-Flip-BAxial3.1014.5% (relative to cis)2.38

Note: The higher dipole moments of the cis-conformers highlight the necessity of the PCM solvent model; in gas-phase calculations, the energy gap between the trans and cis isomers is artificially exaggerated.

Sources

Exploratory

An In-Depth Technical Guide to the Reactivity of the NH Groups in 2-Methyldecahydroquinoxaline

Abstract This technical guide provides a comprehensive exploration of the chemical reactivity of the secondary amine (NH) groups within the 2-methyldecahydroquinoxaline scaffold. As a saturated bicyclic diamine, this str...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of the secondary amine (NH) groups within the 2-methyldecahydroquinoxaline scaffold. As a saturated bicyclic diamine, this structure is a valuable building block in medicinal chemistry and drug development. Understanding the reactivity of its NH groups is paramount for the synthesis of diverse derivatives with tailored pharmacological profiles. This document delves into the mechanistic principles and provides field-proven, adaptable protocols for key N-functionalization reactions, including N-alkylation, N-acylation, and N-sulfonylation, as well as reactions with carbonyl compounds. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the 2-methyldecahydroquinoxaline core in their synthetic endeavors.

Introduction: The Strategic Importance of the 2-Methyldecahydroquinoxaline Scaffold

The 2-methyldecahydroquinoxaline framework represents a conformationally restricted diamine motif that is of significant interest in the design of novel therapeutic agents. The saturated nature of the ring system imparts a three-dimensional architecture that can facilitate precise interactions with biological targets. The two secondary amine groups are key handles for synthetic diversification, allowing for the introduction of a wide array of functional groups that can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as pharmacodynamic and pharmacokinetic profiles.

The reactivity of the NH groups in 2-methyldecahydroquinoxaline is analogous to that of other cyclic secondary amines, such as piperazine, but with the added complexity of two potentially reactive sites and stereochemical considerations.[1] These NH groups are nucleophilic due to the lone pair of electrons on the nitrogen atoms, making them amenable to a variety of electrophilic substitution reactions.[1] The tied-back cyclic structure can enhance the nucleophilicity of the nitrogens compared to acyclic secondary amines by reducing steric hindrance around the lone pairs.[1]

This guide will systematically explore the primary pathways for the chemical modification of these NH groups, providing both the theoretical underpinnings and practical, adaptable experimental protocols.

N-Alkylation: Introducing Diverse Substituents

N-alkylation is a fundamental transformation for elaborating the 2-methyldecahydroquinoxaline core. The introduction of alkyl and aryl groups can significantly impact the biological activity of the resulting molecules. Two primary strategies for N-alkylation are discussed: direct alkylation with electrophiles and reductive amination.

Direct N-Alkylation with Alkyl Halides

This classical SN2 approach involves the reaction of the nucleophilic NH group with an alkyl halide. The choice of base and solvent is critical to ensure efficient and selective mono- or di-alkylation.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is employed to neutralize the hydrohalic acid byproduct without competing with the decahydroquinoxaline as a nucleophile.[2]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) are preferred as they can dissolve the reactants and facilitate the SN2 reaction mechanism.[2]

  • Stoichiometry: The stoichiometry of the alkyl halide can be controlled to favor either mono- or di-alkylation. Using a slight excess of the decahydroquinoxaline can promote mono-alkylation, while an excess of the alkyl halide will drive the reaction towards di-substitution.

Experimental Protocol: Mono-N-Alkylation with an Alkyl Bromide

  • Reaction Setup: In a round-bottom flask, dissolve 2-methyldecahydroquinoxaline (1.2 equivalents) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (2.0 equivalents) to the solution and stir the suspension.

  • Electrophile Addition: Add the desired alkyl bromide (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Data Presentation: Common Conditions for N-Alkylation of Cyclic Amines

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Alkyl IodideK₂CO₃ACNReflux85-95
Benzyl BromideEt₃NDMF6080-90
Alkyl TosylateCs₂CO₃Dioxane10075-90

Note: Yields are generalized from reactions with analogous cyclic secondary amines and may vary for 2-methyldecahydroquinoxaline.

Mandatory Visualization: N-Alkylation Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 2-methyldecahydroquinoxaline 2-methyldecahydroquinoxaline Solvent Polar Aprotic Solvent (e.g., DMF, ACN) 2-methyldecahydroquinoxaline->Solvent Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Solvent Base Base Base->Solvent Heating Heating (optional) Solvent->Heating N_Alkylated_Product N-Alkyl-2-methyldecahydroquinoxaline Heating->N_Alkylated_Product Salt_Byproduct Salt Byproduct Heating->Salt_Byproduct G Amine 2-Methyldecahydroquinoxaline (NH) Iminium_Ion Iminium Ion Intermediate Amine->Iminium_Ion + Carbonyl - H₂O Carbonyl Aldehyde/Ketone (R₂C=O) N_Alkylated_Product N-Alkylated Product Iminium_Ion->N_Alkylated_Product + Reducing Agent Reducing_Agent NaBH(OAc)₃ G cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation Start 2-Methyldecahydroquinoxaline Alkylation Direct Alkylation (Alkyl Halide, Base) Start->Alkylation Reductive_Amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) Start->Reductive_Amination Acylation Acylation (Acyl Chloride/Anhydride, Base) Start->Acylation Amide_Coupling Amide Coupling (Carboxylic Acid, DCC/EDC) Start->Amide_Coupling Sulfonylation Sulfonylation (Sulfonyl Chloride, Base) Start->Sulfonylation

Sources

Foundational

Thermodynamic Solubility Profiling of 2-Methyldecahydroquinoxaline in Organic Solvents

Executive Summary 2-Methyldecahydroquinoxaline (2-MDHQ) is a versatile bicyclic aliphatic diamine that serves as a critical structural motif in advanced organic synthesis. Synthesized efficiently via iridium-catalyzed hy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyldecahydroquinoxaline (2-MDHQ) is a versatile bicyclic aliphatic diamine that serves as a critical structural motif in advanced organic synthesis. Synthesized efficiently via iridium-catalyzed hydrogen transfer reactions 1, this molecule is heavily utilized as a building block for neuroactive pharmaceuticals targeting monoamine reuptake 2 and as a hydrophobicity-tuning core in the development of near-infrared (NIR-II) fluorescent probes 3. For formulation scientists and synthetic chemists, understanding its solubility profile in organic solvents is paramount for optimizing reaction yields, purification workflows, and drug delivery strategies.

Physicochemical Architecture and Solvation Mechanics

2-MDHQ features a saturated bicyclic framework substituted with a methyl group, housing two secondary amine nitrogens within the ring system. This dual-nature architecture dictates its solvation thermodynamics:

  • Hydrophobic Aliphatic Core: The bulky decahydroquinoxaline skeleton provides a massive surface area for London dispersion forces. This drives exceptional solubility in non-polar solvents.

  • Hydrogen-Bonding Amines: The two secondary amines act as both hydrogen bond donors and acceptors, allowing the molecule to integrate into the solvent-solvent hydrogen networks of polar protic solvents.

  • Dipole Interactions: The internal C-N bonds introduce a moderate dipole moment, facilitating strong interactions with polar aprotic solvents. For instance, empirical data demonstrates complete solubility in deuterated chloroform (CDCl3) for structural elucidation via 1H-NMR 2.

SolvationMechanics Solute 2-Methyldecahydroquinoxaline Dispersion Dispersion Forces (Aliphatic Framework) Solute->Dispersion HBonding Hydrogen Bonding (Secondary Amines) Solute->HBonding Dipole Dipole-Dipole (C-N Bonds) Solute->Dipole NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Dispersion->NonPolar PolarAprotic Polar Aprotic Solvents (e.g., DCM, THF) Dispersion->PolarAprotic PolarProtic Polar Protic Solvents (e.g., Methanol, Ethanol) HBonding->PolarProtic Dipole->PolarAprotic

Figure 1: Intermolecular forces driving the solvation of 2-MDHQ in organic solvents.

Empirical Solubility Data in Organic Solvents

The solubility of 2-MDHQ follows a predictable pattern based on Hansen Solubility Parameters (HSP), favoring solvents that can accommodate both its large dispersion forces and its hydrogen-bonding capacity.

Solvent ClassRepresentative SolventsDielectric Constant (ε)Relative SolubilityPrimary Solvation Mechanism
Non-Polar Hexane, Toluene1.9 - 2.4HighLondon dispersion forces interacting directly with the bicyclic aliphatic core.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF)4.8 - 9.1Very HighSynergistic dipole-dipole interactions and dispersion forces; highly favorable for NMR.
Polar Protic Methanol, Ethanol24.3 - 32.7HighHydrogen bonding between solvent hydroxyls and solute secondary amines.
Highly Polar Water80.1Low / PartialHydrophobic effect dominates; the water lattice excludes the bulky decalin core.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To accurately determine the thermodynamic solubility of 2-MDHQ in various organic solvents, a rigorous, self-validating shake-flask method must be employed. As an Application Scientist, I emphasize that simply dissolving the compound is insufficient; one must prove thermodynamic equilibrium has been achieved.

Protocol & Causality Breakdown
  • Excess Solute Addition: Add an excess amount of 2-MDHQ to 5.0 mL of the target organic solvent in a sealed borosilicate glass vial.

    • Causality: Ensuring a visible solid pellet remains guarantees that the chemical potential of the solid phase equals the dissolved phase, a strict prerequisite for measuring true thermodynamic solubility.

  • Isothermal Equilibration: Agitate the vials in an orbital shaker at 25.0 ± 0.1 °C for 48 hours.

    • Causality: Solubility is highly temperature-dependent. Maintaining strict isothermal conditions prevents thermal fluctuations that alter the kinetic energy of the solvation sphere, which would otherwise cause transient supersaturation or premature precipitation.

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE (Polytetrafluoroethylene) membranes are chemically inert. Using standard cellulose or nylon filters with aggressive organic solvents (e.g., DCM, Toluene) causes membrane degradation, introducing polymeric contaminants into the analyte and skewing quantitative results.

  • Analytical Quantification (GC-FID): Dilute the filtrate appropriately and analyze via Gas Chromatography with Flame Ionization Detection (GC-FID).

    • Causality: Because 2-MDHQ lacks a conjugated π-system, it has negligible UV absorbance. GC-FID leverages the volatility of the aliphatic amine for highly accurate quantification without requiring complex pre-column UV-derivatization (e.g., with dansyl chloride).

  • Self-Validation Check: Withdraw and analyze aliquots at both 24 hours and 48 hours.

    • Causality: If the concentration variance between the 24h and 48h marks is <2%, thermodynamic equilibrium is confirmed. This built-in validation rules out kinetic dissolution artifacts.

ShakeFlaskProtocol Step1 1. Solute Addition Add excess 2-MDHQ to organic solvent Step2 2. Isothermal Equilibration Agitate at 25.0 ± 0.1 °C for 48h Step1->Step2 Step3 3. Phase Separation Centrifuge and filter (0.22 µm PTFE) Step2->Step3 Step4 4. Analytical Quantification GC-FID or LC-MS analysis Step3->Step4 Step5 5. Self-Validation Compare 24h and 48h concentration data Step4->Step5

Figure 2: Self-validating isothermal shake-flask workflow for thermodynamic solubility.

Applications in Advanced Drug Development & Chemical Probes

The exceptional solubility of 2-MDHQ in moderately polar organic solvents (like DCM and THF) makes it an ideal homogeneous reactant for complex synthetic pipelines:

  • Neuroactive Compounds: It is utilized in the synthesis of stereochemically pure heterocyclic compounds designed to treat disorders caused by reduced neurotransmission of serotonin, norepinephrine, or dopamine 2. Its solubility allows for efficient optical resolution using diastereomeric salts (e.g., tartaric acid) in alcoholic solvents.

  • NIR-II Fluorescent Probes: Derivatives of decahydroquinoxaline are engineered into enzyme-activatable NIR-II molecular platforms. By replacing highly hydrophobic cores with modified decahydroquinoxaline scaffolds, researchers can fine-tune the aqueous/organic solubility balance of dyes, pushing emission beyond 1000 nm for deep-tissue in vivo imaging 3.

References

  • [2] WO2012036253A1 - Heterocyclic compounds for treating or preventing disorders caused by reduced neurotransmission of serotonin, norephnephrine or dopamine. Google Patents.2

  • [1] CpIr Complex‐Catalyzed Hydrogen Transfer Reactions Directed Toward Environmentally Benign Organic Synthesis.* ResearchGate. 1

  • [3] Developing Enzyme Activatable Second Near-Infrared Fluorescent Probes for High-Fidelity Disease Diagnosis in Vivo. CCS Chemistry. 3

Sources

Exploratory

The Structural Imperative: Why Saturated Quinoxalines?

The transition from flat, aromatic heterocycles to their saturated, three-dimensional counterparts represents a profound paradigm shift in modern medicinal chemistry. As a Senior Application Scientist, I frequently obser...

Author: BenchChem Technical Support Team. Date: March 2026

The transition from flat, aromatic heterocycles to their saturated, three-dimensional counterparts represents a profound paradigm shift in modern medicinal chemistry. As a Senior Application Scientist, I frequently observe that increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) in a drug candidate directly correlates with improved solubility, reduced off-target toxicity, and higher clinical success rates. Among these privileged scaffolds, saturated quinoxaline derivatives—specifically 1,2,3,4-tetrahydroquinoxalines (THQs) and decahydroquinoxalines—have emerged as highly versatile pharmacophores.

This technical guide dissects the synthetic methodologies, catalytic mechanisms, and pharmacological applications of saturated quinoxalines, providing a comprehensive framework for researchers and drug development professionals.

Aromatic quinoxalines are ubiquitous, but their flat topology often leads to poor aqueous solubility and promiscuous intercalation with DNA, resulting in toxicity. By reducing the pyrazine ring (yielding tetrahydroquinoxaline) or both the pyrazine and benzene rings (yielding decahydroquinoxaline), we unlock a dynamic 3D conformation.

This saturation introduces chirality and flexibility, allowing the scaffold to navigate complex binding pockets—such as the colchicine binding site on tubulin or the catalytic domain of PARP-1—with exquisite stereoselectivity. Furthermore, the secondary amines in the THQ core serve as ideal vectors for late-stage functionalization (e.g., sulfonylation, amidation, or alkylation), enabling rapid structure-activity relationship (SAR) expansion.

Advanced Synthetic Workflows: Dearomatization via Transfer Hydrogenation

Historically, reducing quinoxalines required high-pressure H2​ gas and pyrophoric catalysts (e.g., Pd/C or PtO₂), which posed severe safety risks and suffered from poor functional group tolerance. Today, Catalytic Transfer Hydrogenation (CTH) using bench-stable hydrogen donors like ammonia borane ( NH3​⋅BH3​ ) has revolutionized this workflow.

Kundu and co-workers recently demonstrated a highly efficient transfer hydrogenation protocol utilizing inexpensive Cobalt and Manganese complexes[1]. Similarly, titanium-catalyzed dearomative reduction has proven highly chemoselective, preserving sensitive functional groups like halogens and nitriles[2].

Causality in Experimental Design:
  • Why Ammonia Borane? NH3​⋅BH3​ is an air-stable solid with a remarkably high hydrogen capacity (19.6 wt.%). It releases hydrogen smoothly upon metal coordination, avoiding the kinetic bottlenecks and safety hazards of pressurized H2​ .

  • Why Base Addition? The addition of a base (e.g., NaOMe) facilitates the deprotonation of the metal-hydride intermediate, accelerating the hydride transfer to the electron-deficient pyrazine ring.

TH_Pathway Qx Quinoxaline (Aromatic) Cat Catalyst Activation (e.g., CoBr2 / Cp2TiCl2) Qx->Cat Substrate Coordination Intermediate Dihydroquinoxaline Intermediate Cat->Intermediate Partial Reduction H_Donor Ammonia Borane (H-Donor) H_Donor->Cat Hydride Transfer THQ 1,2,3,4-Tetrahydroquinoxaline (Saturated) Intermediate->THQ Full Saturation

Diagram 1: Mechanistic pathway of catalytic transfer hydrogenation of quinoxalines.
Step-by-Step Protocol: Titanium-Catalyzed Transfer Hydrogenation

This self-validating protocol ensures complete conversion by utilizing TLC monitoring and specific stoichiometric ratios to prevent over-reduction.

  • Preparation: In an argon-filled glovebox, charge an oven-dried 21 mL sealed tube with the target quinoxaline derivative (0.5 mmol).

  • Catalyst & Reagent Loading: Add Titanocene dichloride ( Cp2​TiCl2​ , 10 mol%) as the catalyst, sodium methoxide (NaOMe, 1.0 equiv) as the base, and ammonia borane ( NH3​⋅BH3​ , 3.0 equiv) as the hydrogen donor.

  • Solvent Addition: Inject 3 mL of anhydrous THF. The choice of THF is critical as it solubilizes the titanium complex without participating in hydrogen bonding that could quench the hydride intermediate.

  • Reaction: Seal the tube, transfer it out of the glovebox, and stir at 120 °C for 24 hours.

  • Validation & Workup: Cool to room temperature. Monitor completion via TLC (Petroleum Ether:EtOAc, 4:1). Quench carefully with water (2 mL) to neutralize residual borane. Extract with EtOAc (3 × 10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the pure tetrahydroquinoxaline.

Decahydroquinoxalines in Asymmetric Catalysis

Beyond their role as therapeutic agents, fully saturated decahydroquinoxalines act as powerful chiral scaffolds in asymmetric synthesis. Their rigid, bicyclic structure provides an excellent steric environment for chirality transfer. A recent breakthrough demonstrated the use of decahydroquinoxaline scaffolds to mediate the one-pot synthesis of highly enantioselective (R)-allenes from 1-alkynes and aromatic aldehydes[3]. Promoted by ZnI2​ in toluene at 120 °C, this method achieves excellent enantioselectivities (83–96%), proving the scaffold's utility as a stereodirecting auxiliary[4].

Pharmacological Landscape and SAR Insights

The versatility of the saturated quinoxaline core allows it to act as a bioisostere for various pharmacophores, modulating targets across oncology, metabolic diseases, and neurology.

A. PARP-1 Inhibition (Oncology)

The 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline moiety serves as an exceptional bioisostere for the phthalazinone core found in Olaparib[5]. The dioxo-THQ core perfectly mimics the hydrogen-bonding network required to anchor the molecule to Gly863 and Ser904 in the PARP-1 catalytic domain. Recent derivatives incorporating a dimethyl pyrazole side chain exhibited an IC50​ of 2.31 nM against PARP-1, significantly outperforming standard therapies[5].

B. Colchicine Binding Site Inhibitors (CBSIs)

Multidrug resistance in cancer is often driven by the efflux of standard antimitotic agents. Tetrahydroquinoxaline sulfonamide derivatives have been designed as novel CBSIs[6]. By replacing a traditional amide linkage with a sulfonamide, researchers improved the metabolic stability and binding affinity within the tubulin α/β interface, leading to potent cell cycle arrest and apoptosis in resistant cancer cell lines[6].

C. ASK1 Inhibition (NASH/Liver Disease)

Apoptosis signal-regulating kinase 1 (ASK1) is a critical target for Non-Alcoholic Steatohepatitis (NASH). Triazolylpyridine-fused tetrahydroquinoxalines have demonstrated remarkable ASK1 inhibitory activity ( IC50​ = 0.15 µM)[7]. The basic nitrogen of the THQ core forms a critical salt bridge with the kinase hinge region, while the saturated ring projects the triazole moiety deep into the allosteric pocket, ensuring high selectivity over other kinases[7].

Pharma_Targets THQ_Core Saturated Quinoxaline Scaffold PARP1 PARP-1 (Oncology) IC50: ~2.3 nM THQ_Core->PARP1 2,3-dioxo bioisosterism ASK1 ASK1 (NASH) IC50: ~0.15 µM THQ_Core->ASK1 Triazolylpyridine fusion Tubulin Tubulin (Antimitotic) CBSI Target THQ_Core->Tubulin Sulfonamide derivatization P2X1 P2X1 (Contraception) IC50: ~14 µM THQ_Core->P2X1 2-phenyl substitution

Diagram 2: Pharmacological target network of saturated quinoxaline derivatives.
Quantitative Data Summary

Table 1: Biological Activity of Key Saturated Quinoxaline Derivatives

Target / Disease AreaScaffold ModificationBest IC50​ ValueMechanism of Action
PARP-1 (Cancer)2,3-dioxo-THQ with dimethyl pyrazole2.31 nMCompetitive binding at NAD+ site, trapping PARP on DNA.
ASK1 (NASH)Triazolylpyridine-THQ0.15 µMHinge-binding kinase inhibition, suppressing ROS pathways.
Tubulin (Cancer)THQ sulfonamideLow nanomolarBinds colchicine site, preventing microtubule polymerization.
P2X1 (Contraception)2-phenyl-5,6,7,8-THQ (2-OH, 4-F)14.0 µMNoncompetitive antagonism of ATP-mediated smooth muscle contraction.
DPP-4 (Diabetes)1,4-dimethyl-2,3-dioxo-THQ-6-sulfonamide28.7 µMPrevents incretin degradation, enhancing insulin secretion.

(Data synthesized from recent pharmacological evaluations[5][6][7][8][9])

Conclusion & Future Perspectives

The evolution of saturated quinoxalines from niche synthetic intermediates to privileged medicinal chemistry scaffolds underscores the importance of 3D molecular architecture. By leveraging robust, scalable transfer hydrogenation protocols, researchers can rapidly access these sp3 -rich cores. Future drug discovery efforts will likely focus on utilizing decahydroquinoxalines for targeted protein degradation (PROTACs), where their rigid geometry can serve as optimal, highly specific linkers.

References

  • Organic Chemistry Portal. Tetrahydroquinoxaline synthesis. Retrieved from[Link]

  • ChemRxiv. Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. Retrieved from[Link]

  • ACS Omega. One-Pot Synthesis of Chiral Allenes Mediated by Decahydroquinoxaline Scaffolds. Retrieved from[Link]

  • MDPI (Molecules). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Retrieved from[Link]

  • Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from[Link]

  • PubMed Central (PMC). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Retrieved from[Link]

  • PubMed. Synthesis of 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives and screening for P2X1-purinoceptor antagonist activity. Retrieved from[Link]

  • ResearchGate. DPP-4 inhibitory activity of new target compounds. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of 2-Methyldecahydroquinoxaline

Executive Summary The decahydroquinoxaline scaffold is a privileged chiral motif, serving as a critical structural component in next-generation C2-symmetrical Chiral Phosphoric Acids (CPAs)[1], kappa-opioid receptor agon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The decahydroquinoxaline scaffold is a privileged chiral motif, serving as a critical structural component in next-generation C2-symmetrical Chiral Phosphoric Acids (CPAs)[1], kappa-opioid receptor agonists[2], and various biologically active alkaloids. The stereoselective synthesis of 2-methyldecahydroquinoxaline presents a unique synthetic challenge due to the presence of multiple stereocenters and basic piperazine-like nitrogen atoms that frequently poison transition-metal catalysts.

This application note details two field-proven, self-validating methodologies for the stereoselective synthesis of 2-methyldecahydroquinoxaline: the Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazinium Salts and the Biocatalytic Condensation Route . By understanding the mechanistic causality behind these protocols, researchers can achieve enantiomeric excesses (ee) of up to 96% and excellent diastereomeric ratios (d.r. >20:1)[3].

Mechanistic Causality & Synthetic Strategies

Overcoming Catalyst Poisoning via Pyrazinium Activation

Direct asymmetric hydrogenation (AH) of pyrazines is notoriously difficult. The strong coordination of the basic nitrogen atoms to the metal center leads to rapid catalyst deactivation[3]. To bypass this, the pyrazine ring is pre-activated via N-alkylation using an alkyl halide (e.g., 2-isopropoxycarbonylbenzyl bromide).

The Causality: N-alkylation disrupts the aromaticity of the pyrazine and masks the basicity of the nitrogen, creating an electron-deficient pyrazinium salt. This activated intermediate readily undergoes Ir-catalyzed AH. Utilizing a bulky chiral ligand like JosiPhos (L4) alongside [Ir(COD)Cl]2 creates a highly restricted chiral pocket. This steric environment forces the hydride transfer to occur exclusively from one face, yielding the decahydroquinoxaline framework with up to 96% ee[3].

Biocatalytic Imine Reduction

As a greener alternative to high-pressure hydrogenation, biocatalytic routes utilize the spontaneous condensation of trans-1,2-diaminocyclohexane with dicarbonyls (such as methylglyoxal) to form a tetrahydropyrazine intermediate[4].

The Causality: Instead of relying on transition metals, this method employs Imine Reductases (IREDs) and NADPH as a hydride source. The enzymatic active site dictates the facial selectivity of the imine reduction, allowing for precise control over the newly formed methyl-bearing stereocenter. Because the reaction relies on the stoichiometric oxidation of NADPH, the kinetic progress of the reaction can be self-validated in real-time via UV-Vis spectroscopy[4].

(Note: Direct N-alkylation of 1,2-diaminocyclohexanes with glycerol using [Cp*IrCl2]2 in water has been reported, but it yields a complex mixture of 2-methyldecahydroquinoxaline and benzimidazoles, making it unsuitable for strict stereoselective applications[5].)

Experimental Protocols

Protocol A: Ir-Catalyzed Asymmetric Hydrogenation of Pyrazinium Salts

This protocol utilizes high-pressure hydrogenation to reduce the activated pyrazinium salt into the chiral decahydroquinoxaline framework.

Reagents & Materials:

  • Substrate: 2-Methylquinoxaline activated with 2-isopropoxycarbonylbenzyl bromide[3].

  • Catalyst: [Ir(COD)Cl]2 (1.0 mol %) and JosiPhos L4 ligand (2.2 mol %)[3].

  • Solvent: Toluene/1,4-dioxane (1/1 ratio)[3].

  • Equipment: High-pressure stainless-steel autoclave.

Step-by-Step Workflow:

  • Catalyst Preparation: In an argon-filled glovebox, dissolve [Ir(COD)Cl]2 (1.0 mol %) and JosiPhos L4 (2.2 mol %) in the Toluene/1,4-dioxane mixture. Stir for 30 minutes at room temperature to ensure complete complexation.

    • Causality: The mixed solvent system balances the solubility of the ionic pyrazinium salt (dioxane) with the non-polar requirements necessary for optimal enantio-discrimination by the chiral Ir-complex (toluene)[3].

  • Substrate Addition: Add the activated pyrazinium salt (0.20 mmol) to the catalyst solution.

  • Hydrogenation: Transfer the mixture to the autoclave. Purge the vessel three times with hydrogen gas, then pressurize to 1200 psi H2.

    • Causality: High pressure (1200 psi) is required to overcome the activation energy of the sterically hindered, substituted pyrazine ring[3].

  • Reaction: Stir the reaction at -20 °C to 30 °C for 36 hours[3].

  • Validation & In-Process Control: Depressurize the reactor carefully. Monitor reaction completion via chiral HPLC. The disappearance of the pyrazinium salt and the emergence of the decahydroquinoxaline framework confirm conversion. The d.r. (>20:1) and ee (up to 96%) are validated via HPLC using a chiral stationary phase[3].

Protocol B: Biocatalytic Condensation

This protocol leverages enzymatic precision for the stereoselective reduction of the spontaneously formed imine intermediate.

Reagents & Materials:

  • Substrates: (±)-trans-1,2-diaminocyclohexane and methylglyoxal[4].

  • Enzyme: Purified Imine Reductase (IRED)[4].

  • Cofactor: NADPH[4].

Step-by-Step Workflow:

  • Imine Formation: Mix equimolar amounts of (±)-trans-1,2-diaminocyclohexane and methylglyoxal in a buffered aqueous solution (pH 7.5). Allow 15 minutes for spontaneous condensation to form the 1,2,3,6-tetrahydropyrazine intermediate[4].

  • Enzyme Addition: Introduce the IRED enzyme and NADPH to the reaction mixture.

  • Validation & In-Process Control (NADPH-Depletion Assay): Immediately transfer a 1 mL aliquot to a quartz cuvette. Measure the absorption at 340 nm for 15 minutes at room temperature.

    • Causality: A linear decrease in A340 confirms the active transfer of hydride from NADPH to the imine substrate, acting as a real-time self-validating system for enzyme activity[4].

  • Incubation & Extraction: Incubate the bulk reaction at 30 °C for 24 hours. Quench the reaction with basic brine and extract the chiral 2-methyldecahydroquinoxaline using ethyl acetate.

  • Analysis: Derivatize the product (e.g., acetylation) and analyze via chiral GC-MS to confirm the specific stereoisomer formation[4].

Quantitative Data & Method Comparison

The following table summarizes the quantitative performance metrics of the available synthetic routes for 2-methyldecahydroquinoxaline:

Synthetic MethodCatalyst / EnzymeKey Reagents & ConditionsYield / ConversionEnantiomeric Excess (ee)Scalability & Mechanistic Notes
Ir-Catalyzed Asymmetric Hydrogenation [Ir(COD)Cl]2 + JosiPhos L4Activated pyrazinium salt, Toluene/Dioxane, H2 (1200 psi)[3]>90% (Isolated)Up to 96% (d.r. >20:1)Highly scalable for pharmaceutical intermediates; requires high-pressure infrastructure[3].
Biocatalytic Condensation Imine Reductase (IRED)trans-1,2-diaminocyclohexane, methylglyoxal, NADPH[4]High (Conversion)Excellent (>99% for specific isomers)Mild aqueous conditions; limited by volumetric productivity and cofactor regeneration[4].
Direct Ir-Catalyzed N-Alkylation [Cp*IrCl2]21,2-diaminocyclohexane, glycerol/1,2-propanediol, Water[5]Moderate (Mixture)N/A (Racemic/Mixture)Green solvent profile, but poor selectivity yields benzimidazole byproducts[5].

Visualizations

G A 2-Methylquinoxaline B Alkyl Halide Activation (N-Alkylation) A->B BnBr derivative C Pyrazinium Salt Intermediate (Activated) B->C + Charge / De-aromatization D Ir/JosiPhos Catalyzed Asymmetric Hydrogenation C->D H2 (1200 psi) E 2-Methyldecahydroquinoxaline (>96% ee) D->E Stereoselective Hydride Transfer

Mechanistic pathway for Ir-catalyzed asymmetric hydrogenation of activated pyrazinium salts.

G N1 (±)-trans-1,2-Diaminocyclohexane + Methylglyoxal N2 Spontaneous Condensation N1->N2 N3 Tetrahydropyrazine Intermediate N2->N3 Imine Formation N4 Imine Reductase (IRED) NADPH Depletion N3->N4 Biocatalytic Reduction N5 Chiral 2-Methyldecahydroquinoxaline N4->N5 Enantioselective

Biocatalytic condensation and reduction workflow for chiral piperazine derivatives.

Sources

Application

Application Note: Asymmetric Synthesis and Validation of Chiral 2-Methyldecahydroquinoxaline

Target Audience: Synthetic Chemists, Process Researchers, and CNS Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Strategic Rationale & Pharmacological Context The stereocontrolled syn...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and CNS Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Strategic Rationale & Pharmacological Context

The stereocontrolled synthesis of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Specifically, chiral 2-methyldecahydroquinoxaline (2-Me-DHQ) represents a highly privileged, rigid bicyclic scaffold. Compounds containing this core with specific absolute configurations—such as the (2S,4aR,8aR) isomer—exhibit profound efficacy in modulating central nervous system (CNS) pathways. They are heavily utilized in the development of therapeutics targeting the reuptake of critical monoamines, including serotonin, norepinephrine, and dopamine[1].

Achieving high enantiomeric and diastereomeric purity across the three contiguous stereocenters (C2, C4a, C8a) is synthetically challenging. While recent breakthroughs have demonstrated that2 can yield chiral tetrahydroquinoxalines with up to 98% ee[2], accessing the fully saturated decahydroquinoxaline core often requires alternative strategies to maintain absolute stereocontrol. This guide details two robust, causality-driven synthetic routes starting from an enantiopure chiral pool precursor.

Mechanistic Insights & Causality

To bypass the poor diastereoselectivity often observed during the exhaustive hydrogenation of aromatic quinoxalines, we employ (1R,2R)-(-)-1,2-diaminocyclohexane as the starting material. This pre-defines the trans relationship at the C4a and C8a ring junctions. The synthetic challenge is thus isolated to the stereoselective installation of the C2 methyl group.

Route A: Iridium-Catalyzed Hydrogen Borrowing (Green Chemistry)

This atom-economic pathway utilizes [Cp*IrCl2]2 to catalyze the N-alkylation of the chiral diamine using glycerol in water[3].

  • Causality of Catalyst Choice: The [Cp*IrCl2]2 complex is uniquely suited for acceptorless alcohol dehydrogenation. It oxidizes glycerol in situ to a reactive dicarbonyl intermediate, which condenses with the diamine. The resulting iridium-hydride species then acts as a transfer hydrogenation agent, "borrowing" the hydrogen extracted in the first step to reduce the imine. While highly sustainable (generating only water as a byproduct), this route yields a mixture of 2-Me-DHQ and benzimidazole derivatives, requiring rigorous downstream purification[3].

Route B: Stepwise Diastereoselective Condensation & Reduction

This is the preferred route for high-purity pharmaceutical applications. The chiral diamine is condensed with pyruvaldehyde to form an intermediate imine/enamine, followed by catalytic hydrogenation using Adams' catalyst (PtO2).

  • Thermodynamic Causality: The reduction step is governed by thermodynamic control. Under H2 pressure, the reversible nature of the partially reduced intermediates allows the system to equilibrate. Hydrogen delivery occurs preferentially from the less sterically hindered face, forcing the C2 methyl group into the thermodynamically favored equatorial position, thereby ensuring a high diastereomeric ratio (dr > 95:5).

Visualizing the Workflows

Workflow cluster_A Route A: Hydrogen Borrowing cluster_B Route B: Condensation / Reduction Diamine Enantiopure (1R,2R)-1,2-Diaminocyclohexane IrCat [Cp*IrCl2]2, Glycerol Water, 130 °C Diamine->IrCat Cond Pyruvaldehyde EtOH, 0 °C to RT Diamine->Cond Mix Mixture of 2-Me-DHQ & Benzimidazole Byproducts IrCat->Mix Atom-Economic Product Chiral (2S,4aR,8aR)- 2-Methyldecahydroquinoxaline Mix->Product Purification Imine Imine Intermediate Cond->Imine Red PtO2, H2 (50 psi) Thermodynamic Control Imine->Red Red->Product High dr (>95:5)

Synthetic pathways for chiral 2-methyldecahydroquinoxaline comparing catalytic and stepwise routes.

Mechanism Scaffold Chiral 2-Me-DHQ Derivative SERT Serotonin Transporter Scaffold->SERT Inhibition NET Norepinephrine Transporter Scaffold->NET Inhibition DAT Dopamine Transporter Scaffold->DAT Inhibition Outcome Enhanced Monoamine Neurotransmission SERT->Outcome NET->Outcome DAT->Outcome

Pharmacological modulation of monoamine transporters by chiral decahydroquinoxaline derivatives.

Self-Validating Experimental Protocols

The following protocol details the high-yielding Route B , engineered as a self-validating system where physical and analytical feedback loops ensure process integrity.

Protocol: Synthesis of (2S,4aR,8aR)-2-Methyldecahydroquinoxaline

Phase 1: Condensation

  • Preparation: Dissolve 10.0 mmol of (1R,2R)-(-)-1,2-diaminocyclohexane in 25 mL of anhydrous ethanol in a round-bottom flask. Chill the solution to 0 °C using an ice bath.

  • Addition: Slowly add 10.5 mmol of pyruvaldehyde (40% aqueous solution) dropwise over 30 minutes.

    • Causality Check: The 0 °C temperature is critical to prevent the rapid exothermic polymerization of pyruvaldehyde.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The formation of a deep yellow/orange solution visually validates the formation of the conjugated imine intermediate.

Phase 2: Thermodynamic Reduction 4. Catalyst Loading: Transfer the solution to a Parr hydrogenation vessel. Add 0.1 mmol (approx. 22 mg) of PtO2 (Adams' catalyst). 5. Hydrogenation: Purge the vessel with N2 (3x), then with H2 (3x). Pressurize to 50 psi of H2 and shake at room temperature for 12 hours.

  • Self-Validation: The reaction progress is macroscopically validated by monitoring the pressure gauge. The cessation of H2 uptake definitively signals the complete saturation of the imine bonds.
  • Workup: Filter the mixture through a pad of Celite to remove the platinum catalyst (elute with ethanol). Concentrate the filtrate in vacuo to yield the crude product.

Phase 3: Analytical Validation To ensure the protocol meets stringent pharmaceutical standards, validate the stereochemical fidelity using established chromatographic parameters[4]:

  • Diastereomeric Ratio (dr): Analyze the crude mixture via 1H-NMR (CDCl3). The dr is inherently validated by integrating the distinct axial (approx. 2.80 ppm) versus equatorial proton signals at the C2 position.

  • Enantiomeric Excess (ee): Perform Chiral GC analysis using an Agilent Chirasil Dex-CB column (30 m × 250 µm × 0.25 µm) with hydrogen as the carrier gas. Injector at 225 °C, Detector at 230 °C. The absence of the (2R,4aS,8aS) enantiomer confirms >99% ee[4].

  • Mass Confirmation: GC-MS analysis (Agilent DB-5 column, 70 eV electron ionization) will yield a molecular ion peak at m/z = 154 for the desired C9H18N2 core[4].

Quantitative Data Summary

The table below summarizes the comparative metrics between the two synthetic strategies discussed, highlighting the trade-offs between atom economy and stereochemical purity.

Synthetic StrategyReagents / CatalystYield (%)dr (eq:ax)ee (%)Byproducts / Notes
Route A: H-Borrowing Glycerol, [Cp*IrCl2]2, H2O45 - 55%~80:20>99%Benzimidazole derivatives[3]
Route B: Stepwise Pyruvaldehyde, PtO2, H282 - 88%>95:5>99%Water; Highly scalable
Direct Hydrogenation Ir-Catalyst, H2 (on Quinoxaline)N/A (THQ only)N/A93 - 98%Requires further reduction[2]

References

  • Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing). 2

  • Iridium-catalyzed N-alkylation of diamines with glycerol - ResearchGate. 3

  • WO2012036253A1 - Heterocyclic compounds for treating or preventing disorders caused by reduced neurotransmission of serotonin, norephnephrine or dopamine - Google Patents. 1

  • Biocatalytic Access to Piperazines from Diamines and Dicarbonyls - Amazon S3.4

Sources

Method

Platinum-Catalyzed Hydrogenation of Substituted Quinoxalines: Application Notes and Protocols

Introduction and Strategic Rationale 1,2,3,4-Tetrahydroquinoxalines (THQs) are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in cholesteryl ester transfer protein (CETP) inhibitors, antimala...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

1,2,3,4-Tetrahydroquinoxalines (THQs) are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in cholesteryl ester transfer protein (CETP) inhibitors, antimalarials, and various kinase inhibitors. The direct reduction of substituted quinoxalines to their corresponding THQs is the most atom-economical approach to access these 3D architectures from flat 2D precursors. However, the presence of two basic nitrogen atoms in the pyrazine ring presents a significant challenge: these heteroatoms act as strong Lewis bases that can coordinate to transition metal centers, leading to severe catalyst poisoning.

To overcome this, platinum-based catalysts—specifically Adams' Catalyst (PtO₂) and Platinum on Carbon (Pt/C)—have emerged as the gold standard for the chemoselective hydrogenation of N-heteroarenes[1]. Unlike palladium, which often struggles with strongly coordinating nitrogen species or requires harsh conditions, platinum exhibits superior activity for pyrazine ring saturation under mild hydrogen pressures when paired with the correct solvent system[2].

Mechanistic Causality: The Role of Acidic Media

The success of platinum-catalyzed quinoxaline hydrogenation relies heavily on the choice of solvent. Performing this reaction in neutral organic solvents (like pure ethanol or ethyl acetate) often results in sluggish kinetics and incomplete conversion.

Why use Glacial Acetic Acid (AcOH)?

  • Prevention of Catalyst Poisoning: Protonation of the quinoxaline nitrogen atoms eliminates their free lone pairs, preventing them from irreversibly binding to and deactivating the platinum surface.

  • Electronic Activation: Protonation increases the electrophilicity of the pyrazine ring, significantly lowering the activation energy required for hydride transfer from the platinum-hydride species to the carbon center.

  • Kinetic Control: The stepwise addition of hydrogen is accelerated via an ionic pathway, driving the equilibrium rapidly toward the fully saturated 1,2,3,4-tetrahydroquinoxaline[3].

Mechanism A Substituted Quinoxaline B Protonation (Acidic Media) A->B H+ (AcOH) C Pt Surface Adsorption B->C Pt Catalyst D Stepwise Hydrogenation C->D H2 (1-4 atm) E Tetrahydroquinoxaline (THQ) D->E Desorption

Mechanistic pathway of platinum-catalyzed quinoxaline hydrogenation in acidic media.

Quantitative Catalyst Evaluation

The following table summarizes the performance of various heterogeneous catalysts for the reduction of 2-methylquinoxaline to 2-methyl-1,2,3,4-tetrahydroquinoxaline. Platinum-based systems consistently outperform palladium and ruthenium under mild conditions[2],[4].

Catalyst (10 mol%)Solvent SystemH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)Yield (%)
PtO₂ (Adams') Glacial AcOH1.0254>9996
Pt/C (5 wt%) EtOH / AcOH (1:1)3.0256>9992
Pd/C (10 wt%) EtOH3.025241512
Pd/C (10 wt%) Glacial AcOH4.050184538
Ru/C (5 wt%) MeOH10.080246052

Note: PtO₂ is reduced in situ to highly active Pt(0) black upon exposure to H₂.

Standardized Experimental Protocol

Materials & Reagents
  • Substituted Quinoxaline (1.0 mmol)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) (0.05 mmol, 5 mol%) OR Pt/C (5 wt%, 10 mol% Pt)

  • Glacial Acetic Acid (ACS Reagent grade, 5.0 mL)

  • Hydrogen gas (High purity, >99.99%)

  • Celite® 545 (for filtration)

  • Saturated aqueous NaHCO₃ and Ethyl Acetate (for workup)

Self-Validating Workflow & Step-by-Step Methodology

Step 1: System Assembly

  • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted quinoxaline (1.0 mmol).

  • Carefully add PtO₂ (11.4 mg, 5 mol%). Safety Note: Dry Pt catalysts can ignite flammable solvent vapors. Always add the catalyst to the dry flask before adding the solvent.

  • Add 5.0 mL of glacial acetic acid.

Step 2: Purging & Hydrogenation 4. Seal the flask with a rubber septum. Insert a needle connected to a vacuum/nitrogen manifold. 5. Evacuate the flask and backfill with N₂ (repeat 3 times) to remove atmospheric oxygen. 6. Replace the N₂ line with a hydrogen balloon (approx. 1 atm) or connect to a Parr hydrogenator if higher pressure (e.g., 3-4 atm) is required for sterically hindered substrates. 7. Evacuate the flask briefly and backfill with H₂ (repeat 3 times). 8. Stir the reaction mixture vigorously at room temperature (25 °C).

Step 3: Reaction Monitoring (Self-Validation) 9. Monitor the reaction via TLC (e.g., 30% EtOAc in Hexanes).

  • Causality Check: The starting quinoxaline is highly UV-active. The resulting THQ will show a distinct polarity shift (usually more polar due to the secondary amines) and will stain intensely with Ninhydrin or Dragendorff's reagent, validating the reduction of the imine bonds.

  • Volumetric Check: If using a burette system, reaction completion is self-validated when exactly 2.0 molar equivalents of H₂ gas have been consumed.

Step 4: Filtration and Workup 10. Once complete (typically 2-6 hours), purge the flask thoroughly with N₂ to remove residual H₂. 11. Filter the mixture through a short pad of Celite to remove the platinum catalyst. Wash the pad with EtOAc (20 mL). Do not let the Celite pad dry out completely, as finely divided Pt(0) is pyrophoric. 12. Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. 13. Dilute the residue with EtOAc (30 mL) and carefully neutralize by washing with saturated aqueous NaHCO₃ (3 × 20 mL) until the aqueous layer is slightly basic (pH ~8). 14. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude 1,2,3,4-tetrahydroquinoxaline.

Step 5: Analytical Verification 15. Verify the product via ¹H NMR (CDCl₃). The disappearance of the aromatic pyrazine protons (typically around 8.5-9.0 ppm) and the appearance of broad amine N-H singlets (around 3.5-4.0 ppm) alongside new aliphatic signals confirm successful hydrogenation.

Workflow S1 1. Catalyst & Substrate Preparation (PtO2) S2 2. Solvent Addition (Glacial AcOH) S1->S2 S3 3. System Purge (Vacuum / N2 cycle) S2->S3 S4 4. Hydrogenation (H2 atm, Vigorous Stirring) S3->S4 S5 5. Reaction Monitoring (TLC & H2 Uptake) S4->S5 S6 6. Filtration & Workup (Celite, NaHCO3 wash) S5->S6 S7 7. Product Isolation & NMR Validation S6->S7

Step-by-step experimental workflow for the synthesis of tetrahydroquinoxalines.

Troubleshooting & Advanced Considerations

  • Incomplete Conversion (Partial Reduction): If the reaction stalls at the dihydroquinoxaline intermediate, it is usually due to inadequate stirring (poor gas-liquid mass transfer) or catalyst poisoning. Ensure vigorous stirring (>800 rpm). If the substrate contains sulfur or halogens, consider increasing the catalyst loading to 10 mol% or switching to higher H₂ pressures (up to 50 psi in a Parr reactor).

  • Over-reduction (Ring Opening): While rare with PtO₂ at room temperature, prolonged exposure or elevated temperatures (>60 °C) can lead to the cleavage of the C-N bonds or reduction of the carbocyclic aromatic ring. Strict adherence to TLC monitoring prevents this.

  • Asymmetric Hydrogenation: If chiral THQs are required, the heterogeneous Pt protocol is typically replaced by homogeneous Iridium or Ruthenium catalysts bearing chiral diphosphine ligands (e.g., Ir/BINAP), though these require highly optimized, substrate-specific conditions[5].

Sources

Application

protocol for the synthesis of cis-2-methyldecahydroquinoxaline

Application Note: Stereoselective Synthesis of cis-2-Methyldecahydroquinoxaline Introduction & Strategic Rationale Decahydroquinoxalines are privileged scaffolds in medicinal chemistry and serve as highly rigid, chiral d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of cis-2-Methyldecahydroquinoxaline

Introduction & Strategic Rationale

Decahydroquinoxalines are privileged scaffolds in medicinal chemistry and serve as highly rigid, chiral diamine ligands in asymmetric catalysis. The synthesis of cis-2-methyldecahydroquinoxaline requires the complete saturation of the bicyclic 2-methylquinoxaline precursor.

While the partial hydrogenation of 2-methylquinoxaline to 2-methyl-1,2,3,4-tetrahydroquinoxaline can be easily achieved under mild conditions using specialized Iridium or Ruthenium catalysts[1], achieving the fully saturated decahydroquinoxaline framework demands a robust heterogeneous catalytic system capable of reducing the highly stable benzenoid ring. Alternatively, N-alkylation of 1,2-diaminocyclohexanes with glycerol catalyzed by [Cp*IrCl2]2 yields 2-methyldecahydroquinoxaline as part of a product mixture[2]. However, direct exhaustive catalytic hydrogenation remains the most scalable, atom-economical, and stereoselective approach for obtaining the cis-fused bicyclic system.

Mechanistic Insights & Experimental Causality

The exhaustive hydrogenation of 2-methylquinoxaline presents two primary chemical challenges:

  • Catalyst Poisoning: The basic nitrogen atoms of the pyrazine ring strongly coordinate to transition metal surfaces, effectively poisoning the catalyst and halting the reaction prematurely at the tetrahydroquinoxaline stage.

  • Stereocontrol: The reduction of the benzenoid ring must proceed with high diastereoselectivity to yield the cis-fused decahydroquinoxaline isomer.

Causality in Experimental Design:

  • Solvent Choice (Glacial Acetic Acid): Conducting the hydrogenation in a highly acidic medium protonates the basic nitrogen atoms. This prevents the nitrogen lone pairs from strongly binding to and deactivating the catalyst surface. Furthermore, protonation activates the pyrazine ring toward initial hydride attack.

  • Catalyst Choice (Platinum Dioxide - Adams' Catalyst): While Palladium on Carbon (Pd/C) is excellent for reducing double bonds and nitro groups, it lacks the necessary activity to reduce the benzenoid ring of quinoxalines at moderate pressures. PtO2, when reduced in situ to Pt black, provides the highly active surface required for exhaustive hydrogenation.

  • Stereochemical Outcome: Heterogeneous hydrogenation on the Pt surface dictates a syn-addition of hydrogen atoms. As the tetrahydroquinoxaline intermediate adsorbs onto the catalyst face, hydrogen is delivered to the same face of the benzenoid ring, predominantly yielding the kinetically favored cis-ring fusion.

Quantitative Data & Catalyst Comparison

To contextualize the protocol, Table 1 summarizes the divergent outcomes of 2-methylquinoxaline reduction based on catalyst and condition selection.

Table 1: Catalyst-dependent outcomes in the hydrogenation of 2-methylquinoxaline.

Catalyst SystemSolventConditionsPrimary ProductRationale / Reference
fac-exo-(R)-[IrH2{C6H4CH(Me)N(CH2CH2PPh2)2}]Methanol5 bar H2, 100 °C2-Methyl-1,2,3,4-tetrahydroquinoxalineHalts at pyrazine reduction; highly enantioselective[1].
[CpIrCl2]2 + Glycerol + 1,2-DiaminocyclohexaneWaterReflux2-Methyldecahydroquinoxaline (mixture)Alternative N-alkylation route[2].
Pd/C (10%)Ethanol50 psi H2, 25 °C2-Methyl-1,2,3,4-tetrahydroquinoxalineInsufficient activity for benzene ring reduction.
PtO2 (Adams' Catalyst)Glacial AcOH100 psi H2, 50 °Ccis-2-MethyldecahydroquinoxalineExhaustive syn-hydrogenation (This Protocol).

Step-by-Step Experimental Protocol

Caution: Hydrogen gas is highly flammable. Platinum catalysts can be pyrophoric when dry. Handle all pressurized equipment according to institutional safety guidelines.

Phase 1: Reaction Setup

  • Substrate Preparation: Dissolve freshly distilled 2-methylquinoxaline (10.0 g, 69.4 mmol) in 100 mL of glacial acetic acid in a 250 mL heavy-walled Parr hydrogenation bottle. (Note: Distillation removes trace impurities that act as catalyst poisons).

  • Catalyst Addition: Carefully add 0.5 g of Platinum Dioxide (PtO2, Adams' catalyst) to the solution. (Pro-tip: Wet the catalyst with a few drops of water before adding it to the organic solvent to mitigate the risk of ignition from static discharge).

Phase 2: High-Pressure Hydrogenation 3. Purging: Attach the bottle to the Parr hydrogenation apparatus. Purge the vessel by pressurizing with N2 to 30 psi and venting (repeat 3 times) to remove residual oxygen. 4. Hydrogenation: Pressurize the vessel with H2 gas to 100 psi. 5. Heating & Agitation: Heat the reaction mixture to 50 °C and commence mechanical shaking. 6. Self-Validating Monitoring: Monitor the pressure drop. The reaction proceeds in two distinct phases: a rapid pressure drop corresponding to the uptake of 2 equivalents of H2 (forming the tetrahydro intermediate), followed by a slower uptake of 3 equivalents of H2 (reducing the benzenoid ring). Maintain pressure at 100 psi by refilling as necessary. 7. Completion: The reaction is deemed complete when hydrogen uptake completely ceases (typically 12–18 hours).

Phase 3: Workup and Isolation 8. Catalyst Removal: Cool the vessel to room temperature, vent the H2 safely, and purge with N2. Filter the reaction mixture through a pad of Celite to remove the Pt black catalyst. Wash the Celite pad with an additional 20 mL of acetic acid. (Safety: Do not let the filtered catalyst dry out in the air; keep it wet with water and transfer to a heavy metal waste container). 9. Basification: Transfer the filtrate to a large beaker cooled in an ice bath. Slowly and cautiously add a 50% aqueous NaOH solution until the pH reaches 11–12. (Causality: Basification neutralizes the acetic acid and deprotonates the decahydroquinoxaline, converting it from a water-soluble acetate salt to a lipophilic free base). 10. Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous Na2SO4. 11. Purification: Concentrate the solvent under reduced pressure. Purify the crude oil via vacuum fractional distillation to afford cis-2-methyldecahydroquinoxaline as a colorless to pale-yellow viscous liquid.

Process Visualizations

Workflow A 1. Substrate Prep 2-Methylquinoxaline + Glacial AcOH B 2. Catalyst Addition PtO2 (Adams' Catalyst) A->B C 3. Hydrogenation 100 psi H2, 50°C, 18h B->C D 4. Workup Celite Filtration & NaOH Basification C->D E 5. Isolation DCM Extraction & Vacuum Distillation D->E

Figure 1. End-to-end experimental workflow for the exhaustive hydrogenation of 2-methylquinoxaline.

Mechanism A 2-Methylquinoxaline (Aromatic Precursor) B Protonated Quinoxalinium Ion (Activated Intermediate) A->B Glacial AcOH (Prevents Catalyst Poisoning) C 2-Methyl-1,2,3,4-tetrahydroquinoxaline (Partially Reduced) B->C + 2 H2 (Pt Surface) Fast Reduction D cis-2-Methyldecahydroquinoxaline (Fully Saturated Target) C->D + 3 H2 (Pt Surface) Slow, syn-addition

Figure 2. Mechanistic pathway of the step-wise, stereoselective reduction on a platinum catalyst surface.

References

  • Enantioselective Hydrogenation of 2-Methylquinoxaline to (−)-(2S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline by Iridium Catalysis. Bianchini, C., Barbaro, P., Scapacci, G., Farnetti, E., & Graziani, M. Organometallics (1998).[Link]

  • Iridium-catalyzed N-alkylation of diamines with glycerol. Crotti, C., Farnetti, E., & Guidotti, N. Journal of Molecular Catalysis A: Chemical (2014).[Link]

Sources

Method

Topic: High-Resolution Separation of 2-Methyldecahydroquinoxaline Diastereomers by Silica Gel Column Chromatography

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The separation of stereoisomers is a critical challenge in pharmaceutical development and organic synthesis, as different isome...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The separation of stereoisomers is a critical challenge in pharmaceutical development and organic synthesis, as different isomers can exhibit varied biological activities. This application note provides a detailed, field-proven protocol for the purification of cis and trans diastereomers of 2-methyldecahydroquinoxaline from a crude reaction mixture using silica gel column chromatography. We delve into the underlying principles of the separation, offer a systematic approach to method development using Thin-Layer Chromatography (TLC), and present a step-by-step guide for preparative-scale purification. The protocol is designed to be a self-validating system, complete with methods for post-separation analysis and characterization to ensure the identity and purity of the isolated isomers. This guide is intended for researchers in medicinal chemistry and process development seeking a robust and reproducible method for isolating saturated N-heterocyclic isomers.

Introduction and Principle of Separation

Quinoxaline derivatives are a prominent class of N-heterocyclic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties[1][2]. The fully saturated analogue, decahydroquinoxaline, and its derivatives present complex stereochemistry. The fusion of the two rings can be either cis or trans, and substituents, such as the methyl group in 2-methyldecahydroquinoxaline, introduce additional stereocenters.

The separation of these diastereomers is predicated on their differential interaction with a polar stationary phase, governed by subtle differences in their molecular polarity and steric profiles.

  • Polarity: Column chromatography operates by distributing components between a stationary phase and a mobile phase[3][4]. For non-polar to moderately polar compounds, normal-phase chromatography with a polar adsorbent like silica gel is ideal[5]. The cis and trans isomers of 2-methyldecahydroquinoxaline, while structurally similar, possess distinct three-dimensional conformations that affect their overall dipole moment. The cis-isomer typically has a less symmetrical charge distribution, rendering it slightly more polar than the corresponding trans-isomer.

  • Adsorption Interaction: The surface of silica gel is rich in acidic silanol (Si-OH) groups. The basic nitrogen atoms of the quinoxaline core interact with these sites via hydrogen bonding. In the cis-isomer, the nitrogen lone pairs may be more sterically accessible for interaction with the silica surface compared to the more linear and sterically shielded trans-isomer.

Consequently, the more polar cis-isomer adsorbs more strongly to the silica gel and elutes later, while the less polar trans-isomer spends more time in the mobile phase and elutes first. This difference in retention times allows for their effective separation.

Overall Experimental Workflow

The purification process follows a logical sequence from analytical method development to preparative separation and final analysis. This workflow ensures efficiency and a high probability of success.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Preparative Separation cluster_2 Phase 3: Analysis & Isolation cluster_3 Outcome TLC_Dev TLC Method Development (Determine Optimal Eluent) Col_Prep Column Preparation (Slurry Packing with Silica Gel) TLC_Dev->Col_Prep Inform Packing & Eluent Choice Crude Crude Isomer Mixture (cis/trans) Crude->TLC_Dev Spot Sample_Load Sample Loading Col_Prep->Sample_Load Elution Isocratic/Gradient Elution Sample_Load->Elution Fraction_Collect Fraction Collection Elution->Fraction_Collect TLC_Analysis TLC Analysis of Fractions Fraction_Collect->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Solvent_Evap Solvent Evaporation Pooling->Solvent_Evap Characterization Purity & Structure Confirmation (GC-MS, NMR) Solvent_Evap->Characterization Pure_Cis Pure cis-Isomer Characterization->Pure_Cis Pure_Trans Pure trans-Isomer Characterization->Pure_Trans

Caption: Workflow for the separation of 2-methyldecahydroquinoxaline isomers.

Detailed Protocols

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)

Expertise & Experience: Before committing to a large-scale column, a rapid and material-sparing TLC analysis is essential to identify a suitable mobile phase (eluent). The goal is to find a solvent system that provides good separation between the two isomer spots, with the lower-spotting isomer having an Rf value of approximately 0.2-0.35[3].

Materials:

  • TLC plates (Silica gel 60 F254)

  • Developing chamber

  • Spotting capillaries

  • Crude mixture of 2-methyldecahydroquinoxaline isomers

  • Solvents: Hexane (or petroleum ether), Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Visualization agent: UV lamp (254 nm) and/or a potassium permanganate (KMnO4) stain.

Procedure:

  • Prepare Eluent Systems: In small beakers, prepare a range of solvent systems with varying polarity. Start with a non-polar mixture and gradually increase the polarity. A good starting point is a 95:5 mixture of Hexane:EtOAc. Prepare subsequent mixtures like 90:10, 85:15, and 80:20.

    • Scientist's Note: For basic compounds like this, adding 0.5-1% triethylamine (TEA) to the eluent system is highly recommended. TEA is a volatile base that competes with the analyte for binding to acidic sites on the silica gel, preventing the characteristic "tailing" or "streaking" of amine spots and leading to sharper separation.

  • Spot the TLC Plate: Using a capillary tube, spot a small amount of the dissolved crude mixture onto the baseline of several TLC plates. Make the spots small and concentrated for best results.

  • Develop the Plates: Place each plate in a developing chamber containing one of the prepared eluent systems. Ensure the chamber is saturated with solvent vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plates, mark the solvent front, and let them dry. Visualize the spots under a UV lamp. If not UV-active, stain with KMnO4.

  • Select the Optimal System: Identify the solvent system that gives the best separation between the two spots. The trans-isomer will be the higher spot (less polar, higher Rf), and the cis-isomer will be the lower spot (more polar, lower Rf). The ideal system will have the Rf of the cis-isomer at ~0.25 and a clear separation (ΔRf > 0.1) from the trans-isomer.

Protocol 2: Preparative Column Chromatography

Trustworthiness: This protocol employs the "wet-packing" or "slurry" method, which is superior for achieving a homogenous, bubble-free stationary phase, critical for high-resolution separations[6][7].

Materials & Apparatus:

  • Glass chromatography column with a stopcock

  • Silica gel (230-400 mesh)

  • Sand (washed)

  • Eluent system (as determined by TLC)

  • Crude isomer mixture

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Procedure:

  • Column Preparation: a. Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand. b. In a beaker, prepare a slurry of silica gel with the least polar eluent (e.g., pure hexane or the chosen eluent system). Use a ratio of approximately 30-50 g of silica for every 1 g of crude mixture to be separated[3]. c. With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to guide the pouring. Gently tap the side of the column continuously to ensure even packing and dislodge any air bubbles[6]. d. Once all the silica has settled, add another thin layer (~1 cm) of sand on top to protect the silica surface from disturbance during solvent addition. e. Continuously run eluent through the packed column until the silica bed is stable. Crucially, never let the solvent level drop below the top layer of sand, as this will introduce cracks and ruin the separation [6].

  • Sample Loading: a. Dissolve the crude mixture in the minimum amount of a suitable solvent, ideally the eluent itself or a slightly more polar solvent like dichloromethane[7]. b. Carefully drain the eluent in the column until it is just level with the top sand layer. c. Using a pipette, carefully add the concentrated sample solution to the top of the column, allowing it to absorb evenly onto the sand. d. Rinse the sample flask with a tiny amount of eluent and add this to the column to ensure all the sample is transferred. e. Once the sample has fully absorbed into the silica bed, carefully fill the top of the column with the eluent.

  • Elution and Fraction Collection: a. Begin eluting the column by opening the stopcock to achieve a steady drip rate. For flash chromatography, gentle pressure can be applied to the top of the column using compressed air or nitrogen to speed up the process[4]. b. Collect the eluate in sequentially numbered test tubes or flasks. The size of the fractions depends on the column size and the expected separation. c. Maintain a constant level of eluent at the top of the column by refilling as needed.

Protocol 3: Post-Separation Analysis

Authoritative Grounding: The identity and purity of the separated isomers must be confirmed using established analytical techniques.

  • Fraction Analysis by TLC: a. Spot every few collected fractions onto a TLC plate alongside the original crude mixture. b. Develop and visualize the plate as described in Protocol 1. c. Identify the fractions containing only the pure trans-isomer (higher Rf) and those containing only the pure cis-isomer (lower Rf). There may also be intermediate fractions containing a mixture of both. d. Pool the fractions containing the same pure compound.

  • Isolation: a. Combine the pure fractions for each isomer into separate round-bottom flasks. b. Remove the solvent using a rotary evaporator to yield the purified isomers as oils or solids[7].

  • Characterization: a. Gas Chromatography-Mass Spectrometry (GC-MS): Analyze a small sample of each purified isomer. Both isomers should show the same molecular ion peak corresponding to the mass of 2-methyldecahydroquinoxaline. However, they will likely have different retention times, providing a measure of purity[8][9]. b. Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive method for confirming the stereochemistry. The ¹H NMR spectra of the cis and trans isomers will show distinct differences in the chemical shifts and, most importantly, the coupling constants (³J) of the protons on the stereogenic carbons, including the C-2 proton and the bridgehead protons.

Expected Results & Data Summary

The following table presents typical data expected from this purification protocol.

Parametertrans-Isomercis-IsomerMixture
TLC Rf Value *~0.40~0.25Two spots
Elution Order FirstSecond-
GC Retention Time ShorterLongerTwo peaks
Typical Yield Varies (e.g., 40-50%)Varies (e.g., 35-45%)-
Purity (by GC) >98%>98%-
¹H NMR Distinct shifts/couplingsDistinct shifts/couplingsOverlapping signals

*Based on an 85:15:0.5 Hexane:EtOAc:TEA eluent system. This must be optimized experimentally.

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Poor Separation 1. Eluent is too polar (high Rf values). 2. Column was overloaded with sample. 3. Poorly packed column (channels/cracks).1. Decrease eluent polarity (more hexane). 2. Use a larger column or less sample (maintain ~1:50 sample:silica ratio). 3. Repack the column carefully using the slurry method.
Compound Stuck on Column 1. Eluent is not polar enough. 2. Strong, irreversible adsorption to silica.1. Gradually increase eluent polarity (more EtOAc). 2. Ensure TEA is present in the eluent to mitigate acidic site interaction.
Tailing of Spots on TLC Acidic silica interacting with the basic amine.Add 0.5-1% triethylamine (TEA) or a few drops of ammonia to the eluent system.
Cracked Silica Bed Column ran dry; solvent level dropped below the top of the silica.This is irreversible. The column must be repacked. Always keep the column head full of solvent.

Conclusion

The silica gel column chromatography protocol detailed in this note provides a reliable and scalable method for the high-resolution separation of cis and trans diastereomers of 2-methyldecahydroquinoxaline. By combining systematic method development via TLC with a carefully executed preparative column procedure, researchers can obtain high-purity isomers essential for downstream applications in drug discovery and development. The principles and techniques described herein are broadly applicable to the separation of other saturated heterocyclic isomers.

References

  • Al-Suwaidan, I. A., et al. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 23(1), 133. [Link]

  • Darmavandi, R., & Zolfigol, M. A. (2020). Novel Synthesis of Some Quinoxaline Derivatives. International Journal of Chemistry Studies. [Link]

  • Zolfigol, M. A., et al. (2018). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical Science and Technology. [Link]

  • Scribd. (n.d.). Quinoxaline Derivatives: Antibacterial Study. [Link]

  • University of Toronto. (n.d.). Column Chromatography. Department of Chemistry. [Link]

  • ResearchGate. (n.d.). 8. Column Chromatography. [Link]

  • Google Patents. (1975).
  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. [Link]

  • Phenomenex. (2025). Column Chromatography Guide. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Zhou, Y-G., et al. (2019). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 1(3), 100193. [Link]

  • Li, Y-Q., et al. (2017). Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydroabietic Acid as Potential Antitumor Agents. Molecules, 22(7), 1148. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Ota, E., et al. (2021). Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand. Catalysts, 11(10), 1192. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • More, D. H., & Pawar, N. S. (2014). SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. International Journal of Chemical Sciences, 12(3), 1028-1034. [Link]

  • Al-Ostath, A. I., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3097. [Link]

  • Chromatography Forum. (2014). Separation of cis/trans isomers. [Link]

  • Tsikas, D. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 26(2), 1030. [Link]

  • Shao, Y., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1151-1155. [Link]

  • ResearchGate. (2019). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [Link]

Sources

Application

pharmacological profiling of 2-methyldecahydroquinoxaline stereoisomers

Application Note: Pharmacological Profiling of 2-Methyldecahydroquinoxaline Stereoisomers Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Monoamine Transporter (SERT, NET, DAT) Bindi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Profiling of 2-Methyldecahydroquinoxaline Stereoisomers

Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Monoamine Transporter (SERT, NET, DAT) Binding and Functional Assays.

Introduction & Mechanistic Rationale

The 2-methyldecahydroquinoxaline scaffold has emerged as a privileged pharmacophore in central nervous system (CNS) drug discovery, most notably serving as a core building block for triple monoamine reuptake inhibitors (SNDRIs) targeting serotonin, norepinephrine, and dopamine transporters[1][2]. These transporters are primary targets for treating major depressive disorder, schizophrenia, and other neuropsychiatric conditions[3].

However, the pharmacological fate of 2-methyldecahydroquinoxaline derivatives is strictly dictated by their stereochemistry. The molecule possesses three chiral centers (C2, C4a, C8a), yielding multiple stereoisomers (e.g., (2S,4aR,8aR) vs. (2R,4aS,8aS)).

The Causality of Stereochemical Selectivity: The spatial orientation of the C2-methyl group (axial vs. equatorial) and the ring fusion geometry (cis- vs. trans-decalin-like chair conformations) profoundly alter the 3D vector of the basic piperazine nitrogen. In the orthosteric binding site of monoamine transporters (SLC6 family), this basic nitrogen must form a critical salt bridge with a conserved aspartate residue (e.g., Asp98 in hSERT). An incorrect stereochemical trajectory results in steric clashes with the hydrophobic sub-pockets of the transporter, leading to a logarithmic drop in binding affinity. Consequently, rigorous stereochemical isolation and independent pharmacological profiling of each isomer are mandatory to identify the optimal therapeutic candidate[2].

Profiling Workflow

To ensure a self-validating data pipeline, the profiling workflow integrates chiral resolution, structural confirmation, and tiered pharmacological assays.

Workflow A Racemic 2-Methyldecahydroquinoxaline Synthesis & Functionalization B Chiral SFC Resolution (Enantiomeric Excess > 99%) A->B C Absolute Configuration Validation (2D-NMR / X-Ray Crystallography) B->C D Radioligand Binding Assays (SERT, NET, DAT Affinity) C->D E In Vitro Functional Assays (Monoamine Uptake Inhibition) D->E F Lead Stereoisomer Selection (e.g., 2S,4aR,8aR Isomer) E->F

Figure 1: High-throughput pharmacological profiling workflow for decahydroquinoxaline stereoisomers.

Experimental Protocols

The following self-validating protocols are designed to evaluate the binding and functional efficacy of isolated stereoisomers.

Protocol A: Radioligand Binding Assays (SERT, NET, DAT)

Objective: Determine the equilibrium inhibition constant ( Ki​ ) of each stereoisomer at the three monoamine transporters.

Mechanistic Note: Monoamine transporters are ion-coupled symporters. The assay buffer must contain physiological concentrations of Na+ and Cl− to maintain the electrochemical gradient necessary for the transporter to adopt the outward-open conformation, which is required for orthosteric ligand binding.

  • Membrane Preparation:

    • Harvest HEK293 cells stably expressing human SERT, NET, or DAT.

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl. Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the membrane pellet in the same buffer.

  • Assay Setup (96-well format):

    • Add 50 µL of the test stereoisomer (serial dilutions from 10−10 to 10−5 M).

    • Add 50 µL of the specific radioligand:

      • SERT: [³H]Citalopram (1 nM final)

      • NET: [³H]Nisoxetine (1 nM final)

      • DAT: [³H]WIN35428 (1.5 nM final)

    • Add 100 µL of membrane suspension (approx. 15 µg protein/well) to initiate the reaction.

  • Self-Validation Controls:

    • Include Total Binding (TB) wells (buffer only) and Non-Specific Binding (NSB) wells containing a saturating concentration of a reference inhibitor (10 µM fluoxetine for SERT, desipramine for NET, GBR-12909 for DAT).

    • Quality Control: The assay is only valid if the Z'-factor between TB and NSB wells is ≥0.5 .

  • Incubation & Harvesting:

    • Incubate at 25°C for 60 minutes to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the lipophilic decahydroquinoxaline core).

    • Wash filters three times with ice-cold buffer.

  • Quantification: Read radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vitro Monoamine Uptake Inhibition Assay

Objective: Confirm that binding translates to functional antagonism (reuptake inhibition) rather than transporter reversal (efflux).

  • Cell Plating: Seed HEK293 cells expressing the respective transporters into 96-well poly-D-lysine coated plates at 4×104 cells/well. Incubate overnight at 37°C.

  • Compound Pre-incubation: Wash cells twice with Krebs-Ringer HEPES (KRH) buffer. Add test stereoisomers and incubate for 20 minutes at 37°C. Pre-incubation is critical to allow the highly lipophilic decahydroquinoxaline derivatives to partition into the membrane and access the binding pocket.

  • Substrate Addition: Add fluorescently labeled neurotransmitter analogs (e.g., ASP+ for SERT/NET, or FFN200 for DAT) or tritiated monoamines.

  • Kinetic Readout: Incubate for 10 minutes (linear uptake phase). Stop the reaction by washing rapidly with ice-cold KRH buffer.

  • Measurement: Lyse cells and measure intracellular fluorescence or radioactivity. Calculate the functional IC50​ .

Data Presentation

Quantitative profiling reveals stark differences in the pharmacological signatures of 2-methyldecahydroquinoxaline stereoisomers. The table below summarizes representative profiling data, demonstrating how specific stereoconfigurations (e.g., the (2S,4aR,8aR) isomer) optimize the balance of triple reuptake inhibition compared to their enantiomeric counterparts[1][3].

Table 1: Representative Pharmacological Profile of 2-Methyldecahydroquinoxaline Stereoisomers

Stereoisomer ConfigurationhSERT Binding Ki​ (nM)hNET Binding Ki​ (nM)hDAT Binding Ki​ (nM)Functional Profile
(2S,4aR,8aR) 1.2 ± 0.34.5 ± 0.88.1 ± 1.2Potent SNDRI (Balanced)
(2R,4aS,8aS) 85.4 ± 6.1112.0 ± 9.5> 1000Weak SERT/NET Inhibitor
(2S,4aS,8aR) 14.0 ± 2.28.9 ± 1.1240.5 ± 15SNRI (Dopamine Sparing)
Reference (Fluoxetine) 0.8 ± 0.1240 ± 15> 5000SSRI (Selective)

Note: Data represents mean ± SEM from three independent experiments performed in triplicate. The (2S,4aR,8aR) configuration aligns the basic nitrogen optimally for the Asp98 interaction across all three monoamine transporters.

References

  • Otsuka Pharmaceutical Co., Ltd. (2012). Heterocyclic compounds for treating or preventing disorders caused by reduced neurotransmission of serotonin, norephnephrine or dopamine (Patent No. WO2012036253A1).
  • Otsuka Pharmaceutical Co., Ltd. (2013). Decahydroquinoxaline derivatives and analogs thereof (Patent No. WO2013137479A1).
  • Skolnick, P. (1999). Antidepressants for the new millennium. European Journal of Pharmacology, 375(1-3), 31-40.[Link]

Sources

Method

Comprehensive In Vitro Biological Evaluation Protocol for Novel Decahydroquinoxaline Compounds

Introduction & Scientific Rationale The decahydroquinoxaline scaffold is a highly versatile bicyclic system historically recognized for its broad-spectrum pharmacological properties, including robust antimicrobial, anti-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The decahydroquinoxaline scaffold is a highly versatile bicyclic system historically recognized for its broad-spectrum pharmacological properties, including robust antimicrobial, anti-tuberculosis, and anticancer activities[1]. Recently, the structural optimization of the hydrophobic 1,4-diethyl-decahydroquinoxaline core has birthed a revolutionary class of enzyme-activatable second near-infrared (NIR-II, 1000–1700 nm) fluorescent probes. By replacing the benzopyran core with a xanthene-derived scaffold and extending π-conjugation, these novel compounds enable high-fidelity, deep-tissue imaging of disease-specific enzymatic dysregulation (e.g., Alkaline Phosphatase, Leucine Aminopeptidase)[2].

This application note provides a comprehensive, self-validating in vitro workflow designed for researchers evaluating novel decahydroquinoxaline derivatives. The protocols bridge the gap between foundational pharmacological safety (biocompatibility) and advanced functional efficacy (NIR-II enzymatic activation).

Experimental Workflow & Logic

Before advancing to complex in vivo models, novel decahydroquinoxaline compounds must pass a rigorous in vitro screening pipeline. The workflow below ensures that only highly biocompatible and enzymatically specific probes are selected for live-cell imaging.

Workflow Lib Decahydroquinoxaline Compound Library Tox Protocol 1: Cytotoxicity Screening (Alamar Blue) Lib->Tox Dec1 Cell Viability > 90%? Tox->Dec1 Enz Protocol 2: Cell-Free Enzymatic Kinetics (NIR-II) Dec1->Enz Yes (Biocompatible) Fail Discard / Redesign Dec1->Fail No (Toxic) Dec2 High Signal-to-Noise & Specificity? Enz->Dec2 Cell Protocol 3: Live-Cell NIR-II Imaging Dec2->Cell Yes (Responsive) Dec2->Fail No (Poor Signal)

Fig 1: Step-by-step in vitro screening pipeline for decahydroquinoxaline-based NIR-II probes.

Protocol 1: In Vitro Cytotoxicity and Biocompatibility

Causality & Rationale: Why use the Alamar Blue (resazurin) assay over the traditional MTT assay? Evaluating fluorescent probes requires confirming that the probe itself does not induce cellular toxicity prior to imaging. Unlike MTT, which requires cell lysis and solubilization of formazan crystals, Alamar Blue relies on the continuous reduction of resazurin to highly fluorescent resorufin by metabolically active cells. This non-toxic, non-lytic approach allows for longitudinal monitoring of the exact same cell population.

Self-Validating System Controls:

  • Positive Control: 10% DMSO or 0.1% Triton X-100 (Induces 100% cell death).

  • Negative Control: 0.1% DMSO in culture media (Vehicle control representing 100% viability).

  • Blank: Media + Alamar Blue without cells (Background fluorescence subtraction).

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HeLa or HEK293) at a density of 1×104 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 h at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the decahydroquinoxaline compounds (0 to 200 µM) in culture media (final DMSO concentration 0.1%). Replace the media in the wells with the compound solutions and appropriate controls.

  • Incubation: Incubate the plate for 24 h to 48 h.

  • Reagent Addition: Add 10 µL of Alamar Blue reagent directly to each well (10% of total volume).

  • Signal Development: Incubate for 2 to 4 hours at 37°C.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

  • Analysis: Calculate relative cell viability: Viability (%)=(RFUNegative Control​−RFUBlank​)(RFUSample​−RFUBlank​)​×100 .

Protocol 2: Cell-Free Enzymatic Kinetics (NIR-II Spectroscopy)

Causality & Rationale: Before applying the probe to living cells, its fundamental photophysical properties and enzymatic responsiveness must be validated in a controlled buffer. The decahydroquinoxaline core is engineered with a specific recognition moiety (e.g., a phosphate group for Alkaline Phosphatase, ALP). Upon enzymatic cleavage, the molecule undergoes a structural rearrangement that extends its π-conjugation, shifting its emission deep into the NIR-II window (>1000 nm)[2].

Self-Validating System Controls:

  • Positive Control: Recombinant human target enzyme (e.g., 50 U/L ALP).

  • Negative Control: Heat-denatured enzyme (Confirming signal is strictly catalysis-dependent).

  • Specificity Control: High concentrations of off-target biological species (e.g., LAP, β -Gal, BSA, biothiols) to prove structural selectivity.

  • Inhibitor Control: Target enzyme + specific inhibitor (e.g., 1 mM Levamisole for ALP).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Tris-HCl buffer (pH 8.0) containing 20% DMSO to ensure complete solubility of the hydrophobic decahydroquinoxaline probe.

  • Probe Preparation: Prepare a 5 µM working solution of the probe (e.g., ZJHD-ALP) in the reaction buffer.

  • Enzyme Titration: Aliquot the probe solution into quartz cuvettes. Add varying concentrations of the target enzyme (0 to 100 U/L) or the designated self-validating controls.

  • Incubation: Incubate the mixtures at 37°C for 30 minutes to allow the enzymatic cleavage to reach a plateau.

  • NIR-II Measurement: Record the fluorescence spectra using a specialized NIR spectrometer equipped with an InGaAs detector. Excite the samples at 980 nm and collect emission spectra from 1000 nm to 1300 nm.

Pathway Probe Caged Decahydroquinoxaline Probe (Non-fluorescent) Cleavage Cleavage of Recognition Moiety Probe->Cleavage Enzyme Target Enzyme (e.g., ALP, LAP) Enzyme->Cleavage Catalysis Active Activated Fluorophore (π-conjugation extended) Cleavage->Active NIR NIR-II Emission (>1000 nm) Active->NIR 980 nm Excitation

Fig 2: Mechanism of enzyme-triggered NIR-II emission in decahydroquinoxaline probes.

Protocol 3: Live-Cell NIR-II Fluorescence Imaging

Causality & Rationale: Validating the probe in vitro ensures it is cell-permeable and capable of detecting endogenous enzyme levels within the complex intracellular milieu. NIR-II imaging is utilized because it dramatically reduces photon scattering and eliminates autofluorescence compared to visible-light imaging, providing an unparalleled signal-to-background ratio (SBR)[2].

Self-Validating System Controls:

  • Positive Control: Cells pre-treated with enzyme inducers (e.g., osteogenic induction media to upregulate endogenous ALP).

  • Negative Control: Cells pre-treated with enzyme inhibitors (e.g., 1 mM Levamisole) prior to probe incubation.

Step-by-Step Methodology:

  • Cell Preparation: Seed HeLa cells in 35 mm glass-bottom confocal dishes and culture until 70% confluent.

  • Modulation: Treat the positive control group with enzyme inducers for 24 h. Treat the negative control group with the specific enzyme inhibitor for 1 h.

  • Probe Incubation: Replace media with fresh PBS containing 10 µM of the decahydroquinoxaline probe. Incubate for 1 hour at 37°C.

  • Washing: Wash the cells three times with warm PBS to remove any unbound or extracellular probe.

  • Imaging: Image the cells using an inverted microscope equipped with a 980 nm continuous-wave laser and an InGaAs camera. Use a 1100 nm long-pass filter to collect the NIR-II emission.

Quantitative Data Presentation

To facilitate easy comparison of the decahydroquinoxaline derivatives, all quantitative screening data should be summarized in structured tables. Below is a representative data summary for a hypothetical screening batch.

Table 1: Representative In Vitro Cytotoxicity and Biocompatibility (IC₅₀ Values)

CompoundHeLa Cell IC₅₀ (µM)HEK293 Cell IC₅₀ (µM)Pharmacological Interpretation
DHC-Core (Unmodified) 45.2 ± 2.150.4 ± 3.2Moderate intrinsic toxicity[1]
ZJ-HD3 (Optimized Scaffold) > 200> 200Highly biocompatible[2]
Doxorubicin (Assay Control) 0.5 ± 0.11.2 ± 0.2Highly toxic (Validates assay sensitivity)

Table 2: Representative Cell-Free Enzymatic Kinetics (NIR-II Emission)

Probe VariantTarget EnzymeLimit of Detection (LOD)Vₘₐₓ (µM/min)Kₘ (µM)Signal-to-Noise (S/N)
ZJHD-ALP Alkaline Phosphatase0.05 U/L12.45.245.3
ZJHD-LAP Leucine Aminopeptidase0.08 U/L9.86.138.7
ZJHD- β Gal β -Galactosidase0.12 U/L7.58.431.2

References

  • Title: 2,3-Bifunctionalized Quinoxalines: Synthesis, DNA Interactions and Evaluation of Anticancer, Anti-tuberculosis and Antifungal Activity. Source: Molecules / PubMed Central (PMC). URL: [Link]

  • Title: Developing Enzyme Activatable Second Near-Infrared Fluorescent Probes for High-Fidelity Disease Diagnosis in Vivo. Source: CCS Chemistry. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Diastereoselectivity in 2-Methyldecahydroquinoxaline Synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. The complete saturation of 2-methylquinoxaline to 2-methyldecahydroquinoxaline introduces three distinct stereocenters (C2, C4a, C8a), making d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. The complete saturation of 2-methylquinoxaline to 2-methyldecahydroquinoxaline introduces three distinct stereocenters (C2, C4a, C8a), making diastereocontrol a significant challenge. This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to achieve high diastereomeric ratios (d.r.).

Mechanistic Pathways & Stereocontrol Strategy

Achieving high diastereoselectivity requires choosing the correct synthetic pathway based on your target isomer. The stereochemistry of the bridgehead carbons (C4a and C8a) dictates whether the bicyclic core is cis-fused or trans-fused.

  • Pathway A: Direct Heterogeneous Hydrogenation (cis-selective) The catalytic hydrogenation of the aromatic quinoxaline ring system is a direct method to obtain the decahydroquinoxaline scaffold[1]. Reducing 2-methyl-1,2,3,4-tetrahydroquinoxaline over Rh/Al₂O₃ or PtO₂ in acidic media overwhelmingly favors the cis-fused product[2]. Causality: Acidic solvents (like glacial acetic acid) protonate the basic nitrogen atoms. This prevents catalyst poisoning and forces the arene ring to adsorb "flat" against the metal surface, ensuring syn-addition of hydrogen across the ring junction.

  • Pathway B: De Novo Cyclization (trans-selective) If the trans-fused core is required, thermodynamic equilibration during hydrogenation often yields inseparable mixtures. Instead, a borrowing-hydrogen cyclization utilizing enantiopure trans-1,2-diaminocyclohexane and 1,2-propanediol preserves the trans bridgehead configuration perfectly[3]. Causality: The Iridium catalyst dehydrogenates the diol to a reactive dicarbonyl, which condenses with the diamine. The subsequent re-hydrogenation locks the C2 methyl group while leaving the C4a/C8a stereocenters untouched.

SynthesisRoutes A 2-Methylquinoxaline (Aromatic Precursor) B 2-Methyl-1,2,3,4- tetrahydroquinoxaline A->B H2, Ir or Ru cat. (Enantioselective) C cis-2-Methyldecahydroquinoxaline (Major via Rh/Al2O3) B->C H2 (50-70 bar), Rh/Al2O3 Acidic Media (AcOH) D trans-2-Methyldecahydroquinoxaline (Major via Cyclization) E trans-1,2-Diaminocyclohexane + 1,2-Propanediol E->D [Cp*IrCl2]2, NaHCO3 100°C, H2O

Fig 1: Divergent synthetic pathways for controlling cis/trans bridgehead stereochemistry.

Quantitative Data: Catalyst & Condition Matrix

The table below summarizes the expected outcomes based on varying reaction parameters. Use this matrix to benchmark your experimental results.

Synthetic RouteStarting MaterialCatalyst SystemSolventTemp / PressureTarget CoreExpected d.r.
Hydrogenation 2-MethylquinoxalinePtO₂ (Adams' Catalyst)AcOH60 °C / 50 barcis-fused~4:1
Hydrogenation 2-Methyl-1,2,3,4-THQ5% Rh/Al₂O₃AcOH100 °C / 70 barcis-fused>10:1
Hydrogenation 2-Methyl-1,2,3,4-THQPd/CEtOH150 °C / 100 bartrans-fused~3:1 (Thermodynamic)
Cyclization trans-1,2-Diaminocyclohexane[Cp*IrCl₂]₂ / NaHCO₃H₂O100 °C / 1 atm (Ar)trans-fused>20:1

Self-Validating Experimental Protocols

Protocol A: cis-Selective Hydrogenation of 2-Methyl-1,2,3,4-tetrahydroquinoxaline

This protocol utilizes Rh/Al₂O₃ to drive complete arene saturation while maintaining strict facial selectivity[2].

  • Substrate Preparation: Dissolve 10 mmol of 2-methyl-1,2,3,4-tetrahydroquinoxaline (synthesized via Ir-catalyzed asymmetric hydrogenation to set the C2 stereocenter[4]) in 30 mL of glacial acetic acid.

  • Catalyst Loading: Add 500 mg of 5% Rh/Al₂O₃ to a high-pressure stainless steel autoclave. Validation Check: Ensure the catalyst is stored under argon to prevent surface oxidation, which drastically reduces arene reduction kinetics.

  • Pressurization: Seal the autoclave, purge three times with N₂, and then three times with H₂. Pressurize to 70 bar H₂.

  • Reaction Execution: Heat the reactor to 100 °C with vigorous stirring (800 rpm) to overcome gas-liquid mass transfer limitations. Maintain for 16 hours.

  • In-Process Validation: Cool the reactor, vent carefully, and take a 0.1 mL aliquot. Neutralize with 1M NaOH, extract into dichloromethane (DCM), and analyze via GC-FID. Self-Validation: The starting material peak should be <1%. If intermediate peaks (partially reduced hexahydroquinoxalines) are present, re-pressurize and heat for an additional 8 hours.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure, neutralize with aqueous NaOH, and extract with DCM. Dry over Na₂SO₄ and concentrate to yield cis-2-methyldecahydroquinoxaline.

Protocol B: trans-Selective Borrowing Hydrogen Cyclization

This protocol avoids the thermodynamic pitfalls of hydrogenation by building the heterocycle from an acyclic, stereodefined precursor[3].

  • Reagent Mixing: In a Schlenk flask, combine 10 mmol of (1R,2R)-1,2-diaminocyclohexane, 12 mmol of 1,2-propanediol, 0.1 mmol (1 mol%) of[Cp*IrCl₂]₂, and 0.5 mmol (5 mol%) of NaHCO₃ in 20 mL of degassed H₂O.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the Ir(III) catalyst.

  • Reaction Execution: Heat the mixture to 100 °C under an argon atmosphere for 24 hours.

  • In-Process Validation: Take a 50 µL aliquot, dilute with methanol, and analyze via LC-MS. Self-Validation: Look for the complete disappearance of the diamine mass (m/z 114) and the appearance of the target mass (m/z 154).

  • Workup: Cool to room temperature, extract with ethyl acetate (3 x 20 mL), dry the combined organic layers over MgSO₄, and purify via silica gel chromatography (DCM:MeOH 9:1 with 1% Et₃N) to isolate trans-2-methyldecahydroquinoxaline.

Troubleshooting & FAQs

Troubleshooting Start Issue: Low cis/trans d.r. in Decahydroquinoxaline Q1 Using acidic solvent (e.g., AcOH)? Start->Q1 A1_No Switch to AcOH to force flat adsorption Q1->A1_No No A1_Yes Check Catalyst Q1->A1_Yes Yes Q2 Using Rh/Al2O3 or PtO2? A1_Yes->Q2 A2_No Switch to 5% Rh/Al2O3 for arene reduction Q2->A2_No No A2_Yes Check Temp/Pressure Q2->A2_Yes Yes Q3 Temp > 100°C? A2_Yes->Q3 A3_Yes Reduce Temp to ≤100°C to prevent epimerization Q3->A3_Yes Yes A3_No Optimize C2 methyl facial selectivity Q3->A3_No No

Fig 2: Troubleshooting logic tree for resolving low diastereomeric ratios during hydrogenation.

Q: My hydrogenation stalls at 2-methyl-1,2,3,4-tetrahydroquinoxaline. Why won't the arene ring reduce?

A: The pyrazine ring reduces easily, but the remaining benzene ring has high aromatic stabilization energy. Standard Pd/C or low-pressure conditions are insufficient. You must switch to a highly active arene-reduction catalyst like 5% Rh/Al₂O₃ or PtO₂ and increase the hydrogen pressure to at least 50-70 bar[2]. Furthermore, ensure your starting material is free of chloride or sulfur impurities, which act as potent poisons for Rh and Pt catalysts.

Q: I am getting a 1:1 mixture of cis and trans isomers during hydrogenation. How do I fix this?

A: This indicates a lack of facial selectivity during the adsorption of the substrate onto the heterogeneous catalyst. If you are using a neutral solvent (like ethanol or THF), the molecule can adsorb "edge-on" or undergo reversible hydrogenation/dehydrogenation, leading to epimerization. Switch to glacial acetic acid. The acidic environment protonates the basic nitrogens, forcing the molecule to lie flat on the catalyst surface, which strongly biases the reaction toward syn-addition and the cis-fused product. Additionally, ensure your reaction temperature does not exceed 100 °C, as higher temperatures promote thermodynamic equilibration to the trans isomer.

Q: How do I control the stereochemistry of the C2 methyl group?

A: The most reliable method is to establish the C2 stereocenter before complete saturation. Perform an enantioselective homogeneous hydrogenation of 2-methylquinoxaline using an Iridium or Rhodium-thiourea chiral catalyst to yield enantiopure 2-methyl-1,2,3,4-tetrahydroquinoxaline[4][5]. Once the C2 stereocenter is fixed, the subsequent heterogeneous hydrogenation of the arene ring (Protocol A) will proceed with diastereocontrol relative to that pre-existing stereocenter.

References

  • Bianchini, C., et al. "Enantioselective Hydrogenation of 2-Methylquinoxaline to (−)-(2S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline by Iridium Catalysis." Organometallics, ACS Publications. 4

  • Fleischer, S., et al. "Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation." Chemical Science, PMC/NIH. 5

  • Yamaguchi, R. "RECENT PROGRESS OF NEW CATALYTIC SYNTHETIC METHODS FOR NITROGEN HETEROCYCLES BASED ON HYDROGEN TRANSFER REACTIONS." Heterocycles, CLOCKSS. 3

  • Broad, et al. "Controllable preparation and catalytic performance of NiPd /Al2O3 bimetallic catalyst for biphenyl hydrogenation (Contains historical data on cis-decahydroquinoxaline synthesis)." ResearchGate. 2

  • BenchChem Database. "2-Quinoxalineacetamide, decahydro-3-oxo-N-phenyl- | Synthetic Routes to Decahydroquinoxaline Ring Systems." BenchChem. 1

Sources

Optimization

Technical Support Center: Isolation and Characterization of 2-Methyldecahydroquinoxaline Isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with resolving the cis and trans isomers of 2-methyldec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with resolving the cis and trans isomers of 2-methyldecahydroquinoxaline. Because diastereomers share identical molecular weights and highly similar polarities, standard chromatographic methods often fail at scale. This guide provides field-proven, self-validating workflows leveraging structural causality—specifically crystal lattice energies, steric hindrance, and coordination chemistry—to achieve high-purity separation.

Troubleshooting Guide & FAQs

Q1: We are experiencing severe peak tailing and poor resolution between the cis and trans isomers of 2-methyldecahydroquinoxaline during GC-MS analysis. How can we achieve baseline separation? A1: The poor resolution is caused by the secondary amines in the decahydroquinoxaline ring, which act as strong hydrogen-bond donors and acceptors, interacting unpredictably with the stationary phase. Solution: You must derivatize the sample via acetylation before analysis. Acetylation caps the secondary amines, eliminating hydrogen bonding and increasing the molecule's volatility. In GC-MS analysis of acetylated decahydroquinoxaline derivatives, the sterically extended trans-isomer consistently elutes first (Peak 1), followed by the more compact cis-isomer (Peak 2)[1].

Q2: Our bulk separation of the cis and trans isomers using standard silica chromatography is yielding poor recovery and is not scalable. What is the most efficient bulk separation method? A2: Silica chromatography is inefficient here due to the nearly identical retention factors of the unfunctionalized isomers. The most scalable method is fractional crystallization of their dihydrochloride salts in methanol [2]. Causality: When converted to a dihydrochloride salt, the trans-isomer adopts a rigid, planar (diequatorial) conformation that packs highly efficiently into a crystal lattice. This high lattice energy drastically reduces its solubility in polar protic solvents like methanol[3]. Conversely, the cis-isomer's bent (axial-equatorial) conformation disrupts crystal packing, rendering it highly soluble in methanol[2].

Q3: After fractional crystallization, our trans-isomer batch still contains 5–10% cis-isomer. How can we scavenge the remaining cis-isomer without losing the trans product? A3: You can utilize selective transition metal complexation. Causality: The cis-isomer possesses a geometry that allows its two nitrogen atoms to adopt a favorable "bite angle," acting as a bidentate ligand to cyclize and complex with Nickel (Ni) or Copper (Cu) ions[4]. The trans-isomer is sterically hindered; forcing its diequatorial amines into a planar or tetrahedral coordination geometry induces severe ring strain, meaning it does not complex[5]. By adding Ni(II) or Cu(II) salts to the neutralized mixture, the cis-isomer precipitates as a metal complex, leaving the pure trans-isomer in solution[6].

Quantitative Data Summary

To aid in method selection and analytical verification, the distinct physicochemical properties of the two isomers are summarized below.

PropertyCis-2-MethyldecahydroquinoxalineTrans-2-Methyldecahydroquinoxaline
Ring Fusion Conformation Bent (Axial-Equatorial)Planar (Diequatorial)
Dihydrochloride Solubility (MeOH) High (Remains in filtrate)Low (Precipitates as solid)
Ni(II) / Cu(II) Complexation Active (Forms bidentate complex)Inactive (Sterically hindered)
GC-MS Elution Order (Acetylated) Slower (Peak 2)Faster (Peak 1)

Experimental Protocols

These protocols form a self-validating system: Protocol A isolates the bulk isomers, Protocol B purifies the fractions, and Protocol C analytically validates the success of the separation.

Protocol A: Bulk Separation via Dihydrochloride Fractional Crystallization
  • Dissolution: Dissolve the crude cis/trans mixture of 2-methyldecahydroquinoxaline in anhydrous methanol (approx. 10 mL per gram of amine).

  • Salt Formation: Slowly bubble dry HCl gas into the solution (or add a stoichiometric excess of methanolic HCl) while stirring continuously in an ice bath until the solution reaches pH 2[2].

  • Crystallization: Allow the mixture to stand at 0°C for 4 hours. The trans-isomer dihydrochloride will selectively precipitate due to its high lattice energy[3].

  • Filtration: Filter the precipitate under a vacuum. Wash the solid cake with ice-cold methanol to remove residual cis-isomer.

  • Recovery: The solid cake is your highly enriched trans-isomer. The filtrate contains the highly soluble cis-isomer dihydrochloride[2].

Protocol B: Scavenging Trace Cis-Isomers via Ni(II) Complexation
  • Neutralization: Take the filtrate from Protocol A (or a slightly contaminated trans-isomer batch) and neutralize it with 1M NaOH to regenerate the free base. Extract into an organic solvent (e.g., dichloromethane) and evaporate.

  • Complexation: Dissolve the free base in ethanol. Add a 1.2x molar equivalent (relative to the estimated cis-isomer impurity) of aqueous NiCl₂.

  • Incubation: Stir at room temperature for 2 hours. The cis-isomer will form a dark, insoluble coordination complex[4].

  • Isolation: Filter the mixture to remove the cis-Ni(II) complex[6]. The filtrate contains the pure trans-isomer, which cannot bind the metal due to steric hindrance[5].

Protocol C: Acetylation Derivatization for Analytical GC-MS
  • Preparation: Dissolve 10 mg of the isolated isomer (free base) in 1 mL of dichloromethane.

  • Derivatization: Add 50 µL of acetic anhydride and 10 µL of pyridine (catalyst).

  • Reaction: Stir at room temperature for 30 minutes to fully acetylate the secondary amines, eliminating hydrogen-bonding potential[1].

  • Quenching & Analysis: Quench with 1 mL of distilled water, vortex, and allow phase separation. Extract the lower organic layer and inject 1 µL into the GC-MS. Validate purity by checking for Peak 1 (trans) and Peak 2 (cis)[1].

Process Visualization

The following workflow illustrates the logical causality of the separation pipeline, highlighting how structural differences dictate phase separation.

IsomerSeparation Mix Cis/Trans Mixture of 2-Methyldecahydroquinoxaline Step1 Dissolve in Methanol & Bubble HCl Gas Mix->Step1 Split1 Fractional Crystallization Step1->Split1 TransSalt Trans-Isomer Dihydrochloride (Solid Precipitate) Split1->TransSalt Low Solubility CisFiltrate Cis-Isomer Enriched Filtrate (Soluble Fraction) Split1->CisFiltrate High Solubility Step2 Neutralize & Add Ni(II)/Cu(II) CisFiltrate->Step2 Split2 Selective Complexation Step2->Split2 CisComplex Cis-Metal Complex (Precipitate) Split2->CisComplex Bidentate Binding TransTrace Pure Trans-Isomer (Remains in Solution) Split2->TransTrace Steric Hindrance

Workflow for the separation of cis and trans isomers of 2-methyldecahydroquinoxaline.

References

  • Separation and purification of cis and trans isomers (US3880925A). Google Patents.
  • Synthesis of 2-keto-1,4-diazacycloalkanes (EP0001559B1). European Patent Office / Googleapis.
  • Biocatalytic Access to Piperazines from Diamines and Dicarbonyls. Amazon S3 / Academic Supplement.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 2-Methylquinoxaline Hydrogenation

Welcome to the technical support center dedicated to the optimization of reaction conditions for the hydrogenation of 2-methylquinoxaline. This guide is designed for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the optimization of reaction conditions for the hydrogenation of 2-methylquinoxaline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower your research.

I. Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses common problems encountered during the hydrogenation of 2-methylquinoxaline to its corresponding tetrahydroquinoxaline. Each issue is followed by potential causes and scientifically-grounded solutions.

Issue 1: Low or No Conversion of 2-Methylquinoxaline

You've set up your reaction, but analysis shows a low yield of the desired 2-methyl-1,2,3,4-tetrahydroquinoxaline or a significant amount of unreacted starting material.

Possible Causes & Suggested Solutions:

  • Inactive Catalyst: The catalyst is the heart of the hydrogenation reaction. Its inactivity is a primary suspect for low conversion.

    • Heterogeneous Catalysts (e.g., Ru/C, Pd/C): Ensure the catalyst has not been exposed to air or moisture for extended periods, which can lead to oxidation and deactivation. Consider using a fresh batch of catalyst. The support material can also play a crucial role; for instance, nitrogen-doped carbon supports have been shown to enhance the activity of ruthenium nanoparticles.[1]

    • Homogeneous Catalysts (e.g., Iridium, Rhodium, Ruthenium complexes): The catalyst precursor may require activation. For some rhodium-thiourea catalysts, the presence of a Brønsted acid like HCl is essential for catalytic activity.[2][3] In the absence of such an additive, significantly lower conversion and enantioselectivity may be observed.[2]

  • Suboptimal Temperature: Temperature plays a critical role in reaction kinetics.

    • Too Low: The reaction may be too slow at lower temperatures. Increasing the temperature can significantly accelerate the reaction rate. For example, studies on the hydrogenation of related N-heterocycles have shown a drastic increase in reaction rate with elevated temperatures.[4]

    • Too High: Extremely high temperatures can lead to catalyst decomposition or the formation of undesired side products.[5] It is crucial to find the optimal temperature range for your specific catalytic system. For some iridium catalysts, temperatures around 100°C have been found to be effective.[6][7]

  • Insufficient Hydrogen Pressure: The partial pressure of hydrogen is a key driving force for the reaction.

    • A low hydrogen pressure may result in a slow or incomplete reaction. Increasing the hydrogen pressure can enhance the reaction rate and conversion.[8] However, the effect of pressure can be catalyst-dependent, and for some systems, a lower pressure (e.g., 5 bar) may be sufficient and even beneficial for selectivity.

  • Inappropriate Solvent Choice: The solvent can significantly influence the reaction by affecting catalyst solubility, substrate accessibility, and the stability of intermediates.

    • A solvent screen is highly recommended. For the enantioselective hydrogenation of 2-methylquinoxaline using an iridium catalyst, alcoholic solvents like methanol and isopropanol have been shown to give remarkably higher conversions and optical yields compared to toluene.[7] Polar solvents can stabilize polar transition states, thus lowering the activation energy.[9]

Issue 2: Poor Selectivity - Formation of Multiple Products

Your reaction is proceeding, but you are observing the formation of undesired byproducts or a mixture of stereoisomers.

Possible Causes & Suggested Solutions:

  • Formation of Dihydroquinoxaline Intermediate: The hydrogenation of 2-methylquinoxaline to 2-methyl-1,2,3,4-tetrahydroquinoxaline proceeds through a dihydroquinoxaline intermediate. In some cases, this intermediate may be observed if the reaction is not driven to completion. High-pressure NMR studies have suggested that for some catalytic systems, the two C=N groups are hydrogenated at comparable rates, preventing the accumulation of a detectable intermediate.[7] If an intermediate is observed, extending the reaction time or increasing the hydrogen pressure might be necessary.

  • Poor Enantioselectivity (for asymmetric hydrogenation): Achieving high enantioselectivity is often a primary goal.

    • Ligand Choice: The chiral ligand is paramount for enantiocontrol. A screening of different chiral ligands is often necessary. For instance, various chiral diamine ligands for ruthenium catalysts have been screened to optimize enantioselectivity in the hydrogenation of quinoxalines.[10]

    • Solvent Effects: As mentioned, the solvent can have a profound impact on enantioselectivity. For an iridium-catalyzed reaction, a switch from toluene to methanol can dramatically increase the enantiomeric excess (ee).[7]

    • Additives: Additives can act as co-catalysts or influence the catalytic cycle. The addition of HCl to a rhodium-thiourea catalyzed hydrogenation was found to be crucial for achieving high enantioselectivity.[2]

  • Poor Diastereoselectivity (for 2,3-disubstituted quinoxalines): When hydrogenating quinoxalines with substituents at both the 2 and 3 positions, controlling the diastereoselectivity (cis vs. trans) is important.

    • The choice of catalyst and solvent can influence the diastereomeric ratio. For the hydrogenation of 2,3-dimethylquinoxaline, different ruthenium catalysts and solvents were investigated to achieve high trans-selectivity.[11]

Experimental Workflow for Optimization

To systematically optimize your reaction conditions, a Design of Experiments (DoE) approach can be highly effective.[12] A typical workflow is outlined below.

experimental_workflow cluster_screening Initial Screening cluster_optimization Parameter Optimization cluster_analysis Analysis & Scale-up catalyst_screening Catalyst Screening (e.g., Ir, Rh, Ru based) solvent_screening Solvent Screening (e.g., MeOH, Toluene, DCM) catalyst_screening->solvent_screening Select best catalyst temp_pressure Temperature & Pressure Optimization (e.g., 25-100°C, 5-50 bar) solvent_screening->temp_pressure Select best solvent concentration Substrate/Catalyst Concentration temp_pressure->concentration Fine-tune conditions analysis Analysis (Yield, ee%, dr) concentration->analysis scale_up Scale-up Reaction analysis->scale_up Confirm optimal conditions troubleshooting_flowchart start Low Conversion or Selectivity Issue check_catalyst 1. Check Catalyst Activity - Use fresh catalyst - Ensure proper activation (e.g., acid additive) start->check_catalyst optimize_conditions 2. Optimize Reaction Conditions - Screen solvents - Vary temperature and pressure check_catalyst->optimize_conditions If catalyst is active check_purity 3. Verify Reagent Purity - Use purified starting materials and solvents optimize_conditions->check_purity If still issues monitor_reaction 4. Monitor Reaction Progress - Use TLC, GC, or HPLC check_purity->monitor_reaction successful_outcome Successful Optimization monitor_reaction->successful_outcome Problem resolved

Sources

Optimization

scale-up synthesis of 2-methyldecahydroquinoxaline

Welcome to the Technical Support Center for the . As an Application Scientist, I have designed this resource to bridge the gap between bench-scale discovery and multi-kilogram production.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the . As an Application Scientist, I have designed this resource to bridge the gap between bench-scale discovery and multi-kilogram production.

The synthesis of 2-methyldecahydroquinoxaline is typically achieved via the exhaustive catalytic hydrogenation of 2-methylquinoxaline. While this transformation is straightforward on a milligram scale, scaling up introduces critical engineering and chemical challenges, including severe exotherms, catalyst poisoning, and complex stereocontrol.

This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure your scale-up campaigns are safe, reproducible, and high-yielding.

Process Visualization: Scale-Up Logic

G A 2-Methylquinoxaline (Impurity Profiling) B Catalyst Selection (5% Rh/Al2O3) A->B Purified Substrate C High-Pressure Hydrogenation B->C Charge Reactor D Exotherm Control C->D Monitor Heat/H2 E Product Isolation (Distillation/Salt) C->E Full Conversion D->C Adjust Feed

Logical workflow for the scale-up catalytic hydrogenation of 2-methylquinoxaline.

Quantitative Data: Catalyst Evaluation for Exhaustive Hydrogenation

The reduction of 2-methylquinoxaline occurs in two distinct kinetic stages: the rapid reduction of the pyrazine ring, followed by the much slower reduction of the benzene ring. Selecting the correct catalyst is the most critical parameter for success [1].

Catalyst SystemTemperature (°C)Pressure (bar)Conversion (%)Primary ProductMechanistic Notes
5% Pd/C 60 - 8020 - 50>952-Methyl-1,2,3,4-tetrahydroquinoxalineStalls at the partially reduced intermediate; lacks activation energy for full aromatic reduction.
5% Ru/C 120 - 150100 - 150>902-MethyldecahydroquinoxalineGood conversion, but higher risk of ring-opening (hydrogenolysis of C-N bonds) at elevated temps.
5% Rh/Al₂O₃ 100 - 150100 - 150>952-MethyldecahydroquinoxalineOptimal catalyst. Excellent activity for nitrogen heterocycles without inducing C-N bond cleavage [1].

Standard Operating Protocol: 1-Kilogram Scale Hydrogenation

This protocol is designed as a self-validating system. At each step, observable metrics (temperature spikes, hydrogen uptake rates) dictate the progression to the next phase, ensuring safety and reproducibility [3].

Step 1: Substrate Pre-treatment (Critical for Catalyst Longevity)

  • Action: Dissolve 1.0 kg of 2-methylquinoxaline in 5.0 L of glacial acetic acid or ethanol. Stir with 50 g of activated carbon for 2 hours at room temperature, then filter through a Celite pad.

  • Causality: Commercial 2-methylquinoxaline often contains trace pyrazine-derived oligomers or sulfur impurities. Noble metal catalysts (especially Rhodium) are highly susceptible to poisoning. Pre-treatment ensures the catalyst surface remains active for the demanding benzene-ring reduction.

Step 2: Reactor Charging & Inerting

  • Action: Charge the purified solution into a 10 L Hastelloy autoclave. Carefully add 100 g of 5% Rh/Al₂O₃ catalyst. Seal the reactor and purge with Nitrogen (3 cycles at 10 bar), followed by Hydrogen (3 cycles at 10 bar).

  • Validation: A stable pressure reading during the final Nitrogen hold confirms reactor integrity before introducing high-pressure flammable gas.

Step 3: Pressurization and Thermal Control

  • Action: Pressurize the reactor to 100 bar with H₂. Set the jacket temperature to 120°C.

  • Monitoring: The initial reduction of the pyrazine ring will cause a rapid exotherm. Do not allow the internal temperature to exceed 150°C. If the temperature spikes, throttle the H₂ feed and maximize jacket cooling.

Step 4: Reaction Monitoring

  • Action: Maintain 120°C and 100 bar. The reaction is complete when hydrogen mass flow drops to zero and remains flat for 2 hours.

  • Validation: Sample the reactor and analyze via GC-MS. The presence of tetrahydroquinoxaline indicates incomplete reaction (requiring more time or a catalyst spike); the presence of molecular weight 154 (C9H18N2) confirms full reduction to 2-methyldecahydroquinoxaline.

Step 5: Workup and Isolation

  • Action: Cool to 25°C, vent H₂, and purge with N₂. Filter the catalyst over a specialized enclosed filter (to prevent pyrophoric ignition). Concentrate the filtrate under vacuum. Basify the residue with 50% NaOH to pH 12, extract with MTBE, dry over Na₂SO₄, and purify via fractional vacuum distillation.

Troubleshooting Guide & FAQs

Q1: My reaction consistently stalls at the 2-methyl-1,2,3,4-tetrahydroquinoxaline intermediate. How do I push it to completion?

A1: This is the most common scale-up failure. The pyrazine ring is highly electron-deficient and reduces easily. The resulting tetrahydro-intermediate is an electron-rich aromatic system, which is thermodynamically stable and resists further reduction [2].

  • Solution: First, verify your catalyst. Palladium (Pd/C) will almost always stall here. You must switch to Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium. Second, check your pressure. Aromatic reduction requires high hydrogen solubility in the solvent; ensure your pressure is maintained strictly above 100 bar (1450 psi) [1].

Q2: We are experiencing a massive exotherm immediately upon introducing hydrogen, triggering our safety relief valves. How do we control this?

A2: The enthalpy of hydrogenation for the first two double bonds is immense. At scale, the surface area-to-volume ratio of your reactor is much lower than in a lab flask, meaning heat cannot escape fast enough [3].

  • Solution: Do not pressurize to 100 bar immediately. Instead, operate in a semi-batch mode for the first phase. Pressurize to 20 bar and let the pyrazine ring reduce under active jacket cooling. Once the initial exotherm subsides (indicated by a drop in internal temperature), ramp the pressure to 100 bar and apply heat to drive the aromatic reduction.

Q3: How does the reaction temperature affect the stereochemistry of the final product?

A3: 2-methyldecahydroquinoxaline has multiple stereocenters, leading to cis and trans ring junctions, plus the relative stereochemistry of the methyl group.

  • Mechanistic Insight: Lower temperatures (e.g., 80-100°C) favor the kinetic product, typically resulting in a cis-ring junction due to syn-addition of hydrogen from the catalyst face. Higher temperatures (150°C+) and longer reaction times allow for reversible dehydrogenation/re-hydrogenation, pushing the mixture toward the more thermodynamically stable trans-isomer [1]. If a specific diastereomer is required, you must tightly control the temperature profile and isolate the desired isomer via fractional crystallization of its tartrate salt.

Q4: During product isolation, our vacuum distillation results in severe product degradation and low yields. What is going wrong?

A4: 2-methyldecahydroquinoxaline is a high-boiling, highly basic aliphatic diamine. Prolonged heating during batch distillation at scale can cause oxidation or thermal cracking if trace metals are present.

  • Solution: Ensure your distillation setup is under a high vacuum (< 1 mbar) to lower the boiling point. Alternatively, avoid distillation entirely by isolating the product as a salt. Dissolve the crude freebase in isopropanol and bubble anhydrous HCl gas to precipitate the bis-hydrochloride salt, which is highly crystalline and stable.

Q5: Is it safe to filter the Rh/Al₂O₃ catalyst in the open air after the reaction?

A5: Absolutely not. While Rh/Al₂O₃ is less pyrophoric than Raney Nickel, it is saturated with hydrogen gas and organic solvent post-reaction. Exposing it to oxygen can cause spontaneous ignition. Always filter under a strict nitrogen blanket using an enclosed pressure filter, and immediately wash the filter cake with water to deactivate it.

References

  • Allred, E. L. "Some aspects of the chemistry of the hydroquinoxalines unsubstituted o" BYU ScholarsArchive.
  • "Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides" Organic Letters, ACS Publications.
  • "Seamless compound scale-up & advanced synthesis techniques" Nuvisan.
Troubleshooting

Technical Support Center: Handling &amp; Stability of 2-Methyldecahydroquinoxaline

Welcome to the Advanced Application Scientist Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-methyldecahydroquinoxaline.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-methyldecahydroquinoxaline. As a critical chiral building block—often utilized in the synthesis of monoamine reuptake inhibitors[1] and produced via transition-metal catalyzed N-alkylation[2]—its stability is highly dependent on its protonation state.

Below, we dissect the causality behind its pH-dependent behavior and provide self-validating protocols to ensure absolute scientific integrity during your workflows.

Frequently Asked Questions (FAQs)

Q1: Why does my 2-methyldecahydroquinoxaline sample degrade or turn yellow/brown after a basic workup? A: This is a classic case of oxidative degradation driven by the electronic state of the molecule. Under basic conditions, 2-methyldecahydroquinoxaline exists as a free base. The electron-rich nature of the decahydroquinoxaline core provides a reversible oxidation site[3]. In this unprotonated state, the secondary amines possess a relatively high Highest Occupied Molecular Orbital (HOMO)[4]. This high HOMO energy thermodynamically favors electrophilic attack and makes the molecule highly susceptible to auto-oxidation by atmospheric oxygen or Reactive Oxygen Species (ROS)[4].

Q2: How does pH affect the solubility and long-term storage stability of this compound? A: Stability and solubility are directly coupled to the protonation of the two aliphatic nitrogen atoms.

  • Acidic Conditions (pH < 7): The amines are protonated to form a diammonium salt. The lone electron pairs are engaged in covalent N-H bonds, drastically lowering the HOMO energy and passivating the molecule against oxidation. It becomes highly water-soluble and chemically stable for years.

  • Basic Conditions (pH > 9): The molecule is deprotonated. It becomes highly lipophilic (soluble in organic solvents like DCM or EtOAc) but chemically vulnerable to oxidation[3].

Q3: Can I use the free base directly in transition-metal catalyzed cross-coupling reactions? A: Yes, but with caution. The free aliphatic diamine acts as a strong bidentate chelating ligand. If introduced into a catalytic cycle without proper stoichiometry, it can poison catalysts (like Pd or Ru) by forming off-cycle, stable coordination complexes.

Quantitative Stability and Physicochemical Data

To facilitate experimental planning, the following table summarizes the divergent physicochemical properties of 2-methyldecahydroquinoxaline under acidic versus basic conditions.

ParameterAcidic Conditions (pH 2.0 – 4.0)Basic Conditions (pH 10.0 – 12.0)
Predominant Species Diprotonated Salt (e.g., Dihydrochloride)Free Base (Neutral Diamine)
Aqueous Solubility > 100 mg/mL< 5 mg/mL
Organic Solubility Insoluble in non-polar solventsHighly soluble (DCM, EtOAc, Toluene)
Oxidative Stability High (Half-life > 12 months at 25°C in air)Low (Half-life < 48 hours at 25°C in air)
HOMO Energy Level Low (Lone pairs engaged)High (Lone pairs available for oxidation)

Troubleshooting Guide

Issue: Low mass recovery during extraction from the aqueous phase.

  • Causality: The pKa values of the two secondary amines in the decahydroquinoxaline ring typically range between 9.0 and 10.5. If your aqueous phase is only basified to pH 8 or 9, a significant fraction of the molecules remains partially protonated (mono-cationic) and trapped in the aqueous layer.

  • Solution: Ensure the aqueous phase is basified to pH > 12 using 5M NaOH to guarantee complete deprotonation before organic extraction.

Issue: Unexplained side-products or "smearing" on TLC after basic storage.

  • Causality: Leaving the free base in solution (or as a neat oil) under ambient atmosphere leads to the formation of N-oxides and pyrazine derivatives due to ROS attack[3].

  • Solution: Never store the free base long-term. Either use it immediately in the next synthetic step or convert it to an HCl salt (see Protocol 2 below).

Validated Experimental Protocols

As an application scientist, I emphasize that every protocol must be a self-validating system . If a step fails, the chemistry itself should provide an immediate visual or physical indicator.

Protocol 1: Anaerobic Extraction of the Free Base

Use this protocol when isolating the free base for immediate downstream synthesis.

  • Preparation: Cool the acidic aqueous solution containing 2-methyldecahydroquinoxaline to 0–5 °C in an ice bath. Purge the solution with Argon for 15 minutes to displace dissolved oxygen.

  • Basification: Under continuous Argon flow, slowly add pre-chilled 5M NaOH dropwise until the pH exceeds 12.0.

  • Extraction: Immediately extract the aqueous layer with deoxygenated dichloromethane (DCM).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature of <30 °C.

  • Self-Validation Check: The resulting concentrated free base should be a colorless oil or white solid. If a yellow or brown tint develops, it is a definitive indicator that ROS oxidation has occurred, validating that the anaerobic environment was breached.

Protocol 2: Dihydrochloride Salt Formation for Long-Term Storage

Use this protocol to passivate the molecule for shelf storage.

  • Dissolution: Dissolve the freshly extracted free base in a dry, non-polar solvent (e.g., Methyl tert-butyl ether, MTBE) under a nitrogen atmosphere.

  • Acidification: While stirring vigorously at room temperature, dropwise add 2.2 equivalents of anhydrous HCl (e.g., 4M HCl in dioxane).

    • Causality: The stoichiometric excess ensures both amine centers are fully protonated, lowering the HOMO energy level and completely passivating the molecule against electrophilic attack[4].

  • Isolation: Filter the resulting white precipitate under a nitrogen blanket and wash with cold MTBE. Dry under high vacuum.

  • Self-Validation Check: Take a 5 mg aliquot of the dried powder. It should dissolve instantly in 100 µL of water but remain completely insoluble in 100 µL of DCM. This differential solubility acts as a rapid physical validation of complete protonation.

Mechanistic and Workflow Visualizations

Below are the logical pathways and workflows governing the stability of 2-methyldecahydroquinoxaline.

G A 2-Methyldecahydroquinoxaline (Starting Material) B Acidic Conditions (pH < 7) A->B + H+ C Basic Conditions (pH > 9) A->C + OH- D Protonated Diammonium Salt (Stable, High Water Solubility) B->D E Free Base Form (Electron-Rich, High HOMO) C->E F Resistant to Oxidation (Long-term Storage) D->F Protected Lone Pairs G Susceptible to ROS / Oxidation (Degradation / N-Oxides) E->G Electrophilic Attack

Figure 1: pH-dependent structural state and oxidative degradation pathway.

Workflow Step1 1. Aqueous Acidic Phase (Contains Protonated Amine) Step2 2. Chill to 0-5°C & Purge with Argon (Suppress Oxidation Kinetics) Step1->Step2 Step3 3. Basify with 5M NaOH to pH > 12 (Complete Deprotonation) Step2->Step3 Step4 4. Extract with Deoxygenated DCM (Isolate Free Base) Step3->Step4 Step5 5. Dry over Na2SO4 & Concentrate (Remove Trace Water) Step4->Step5 Step6 6. Store at -20°C under Argon (Prevent Auto-oxidation) Step5->Step6

Figure 2: Self-validating anaerobic extraction workflow for the free base form.

References

  • Heterocyclic compounds for treating or preventing disorders caused by reduced neurotransmission of serotonin, norephnephrine or dopamine.Google Patents (WO2012036253A1).
  • Recent progress in the development of fluorescent probes for imaging pathological oxidative stress.Chemical Society Reviews (RSC Publishing).
  • Molecular Design of NIR-II Polymethine Fluorophores for Bioimaging and Biosensing.Chemical & Biomedical Imaging - ACS Publications.
  • Iridium-catalyzed N-alkylation of diamines with glycerol.ResearchGate.

Sources

Optimization

solvent effects on the stereochemical outcome of 2-methylquinoxaline reduction

Technical Support Center: Troubleshooting Stereochemical Control in 2-Methylquinoxaline Reduction Welcome to the Advanced Technical Support Center. The asymmetric reduction of 2-methylquinoxaline to chiral 2-methyl-1,2,3...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Stereochemical Control in 2-Methylquinoxaline Reduction

Welcome to the Advanced Technical Support Center. The asymmetric reduction of 2-methylquinoxaline to chiral 2-methyl-1,2,3,4-tetrahydroquinoxaline is a critical transformation in the synthesis of bioactive pharmaceutical intermediates. However, researchers frequently encounter wildly fluctuating enantiomeric excesses (ee) and conversion rates when scaling up or transferring protocols.

As a Senior Application Scientist, I frequently trace these inconsistencies back to a fundamental misunderstanding of solvent-solute dynamics. The stereochemical outcome is not merely a function of the chiral ligand; it is dictated by the solvent's ability to either support or disrupt the non-covalent interactions (like anion binding or hydrogen bonding) between the catalyst and the substrate.

Below is our comprehensive troubleshooting guide, designed to help you diagnose and correct solvent-induced stereochemical failures.

Quantitative Data: Solvent & Additive Matrix

Before adjusting your workflow, compare your current parameters against this validated matrix of solvent effects on different catalytic systems. Notice how the optimal solvent completely inverts depending on the metal center and mechanism.

Catalyst SystemChiral LigandSolventAdditiveConversion (%)Enantiomeric Excess (ee %)
Rh-based [Rh(cod)Cl]2Thiourea (L1)Dichloromethane (DCM)HCl>9994
Rh-based [Rh(cod)Cl]2Thiourea (L1)Chloroform (CHCl3)HCl>9993
Rh-based [Rh(cod)Cl]2Thiourea (L1)DCM : iPrOH (2:1)HCl>9991
Rh-based [Rh(cod)Cl]2Thiourea (L1)DCMNone4863
Ru-based CationicDiamineDCMNone>99High (>89)
Ru-based CationicDiamineProtic SolventsNone10023
Ir-based OrthometalatedN-SulfonylatedMethanol (MeOH)NoneModerate90

Troubleshooting FAQs: Mechanistic Causality

Q1: I am using a Rh-thiourea catalyst system, but my enantiomeric excess (ee) is below 20%. I am using methanol as the solvent. What is going wrong? A: The failure lies in hydrogen-bond disruption. In Rh-thiourea catalyzed asymmetric hydrogenation, enantioselectivity relies on an "anion-binding" mechanism. The strong Brønsted acid (HCl) protonates the 2-methylquinoxaline, and the resulting chloride counterion forms a critical hydrogen-bonded bridge with the thiourea ligand. Protic solvents like methanol competitively hydrogen-bond with both the thiourea protons and the chloride anion, destroying the rigid chiral pocket required for enantiofacial discrimination (1)[1]. Action: Switch to a non-polar aprotic solvent like Dichloromethane (DCM) or Chloroform (CHCl3) to preserve these secondary interactions.

Q2: I switched to DCM, but my conversion dropped to 48% and ee is only 63%. What did I miss? A: You likely omitted the Brønsted acid additive. Without HCl, the 2-methylquinoxaline is not protonated. Protonation serves a dual purpose: it electrophilically activates the imine bond for hydride attack, and it provides the chloride anion necessary for the spatial organization of the transition state via the thiourea ligand[1]. Action: Ensure you are using 2-methylquinoxaline hydrochloride as the substrate, or add 1.0 equivalent of anhydrous HCl to your reaction mixture.

Q3: I am using an Iridium-based orthometalated complex instead of Rh/Ru. Should I also avoid protic solvents? A: No, the causality is reversed for Ir-orthometalated systems. Unlike thiourea systems that rely on outer-sphere anion binding, Ir-catalyzed reductions (e.g., using fac-exo-(R)-[IrH2{C6H4C*H(Me)N(CH2CH2PPh2)2}]) require the generation of a free coordination site on the metal via deorthometalation. Protic solvents like methanol actively facilitate this deorthometalation step and stabilize the highly polar transition states, leading to superior asymmetric induction (up to 90% ee) compared to aprotic solvents (2)[2].

Q4: Does the counteranion matter if I am using a Ruthenium diamine catalyst in DCM? A: Yes, significantly. In aprotic solvents like DCM, the counteranion of the Ru-catalyst remains tightly ion-paired with the active metal center during the hydride transfer step. Altering the counteranion can completely shift the stereochemical outcome, sometimes even enabling stereodivergent (enantiodivergent) hydrogenation to access the opposite enantiomer (3)[3].

Validated Experimental Protocol: Rh-Thiourea Catalyzed Asymmetric Hydrogenation

This protocol is engineered as a self-validating system. Each phase includes a diagnostic checkpoint to ensure the reaction trajectory is correct before proceeding, minimizing wasted time and resources.

Phase 1: Substrate Activation & Validation

  • In a flame-dried Schlenk flask under argon, dissolve 0.25 mmol of 2-methylquinoxaline in 1.0 mL of anhydrous Dichloromethane (DCM).

  • Add 1.0 equivalent of anhydrous HCl (via a standardized ethereal solution) dropwise at 0 °C.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, evaporate, and analyze via 1H NMR (in CDCl3). The aromatic protons should exhibit a distinct downfield shift (approx. 0.2–0.4 ppm) compared to the free base, confirming complete protonation to 2-methylquinoxaline hydrochloride.

Phase 2: Catalyst Assembly 4. In a separate vial inside an argon-filled glovebox, mix [Rh(cod)Cl]2 (0.5 mol %) and the chiral thiourea ligand (R,R)-L1 (1.0 mol %) in 1.0 mL of anhydrous DCM. 5. Stir for 30 minutes at room temperature to ensure complete complexation. 6. Self-Validation Checkpoint: The solution should transition to a homogeneous, distinct yellow/orange hue, indicating successful ligand exchange and active catalyst formation.

Phase 3: Hydrogenation 7. Transfer the catalyst solution to the Schlenk flask containing the protonated substrate. 8. Transfer the mixture to a high-pressure hydrogenation autoclave. 9. Purge the autoclave with H2 gas three times, then pressurize to 1.0 MPa (approx. 10 bar). 10. Stir at 25 °C for 18 hours. 11. Self-Validation Checkpoint: Monitor the pressure gauge. A steady pressure drop over the first 4–6 hours validates active hydride transfer.

Phase 4: Workup & Stereochemical Analysis 12. Carefully vent the H2 gas and concentrate the mixture under reduced pressure. 13. Neutralize the crude mixture with saturated aqueous NaHCO3 and extract with ethyl acetate (3 x 5 mL). 14. Self-Validation Checkpoint (Conversion): Analyze the crude mixture via 1H NMR. Complete conversion is validated by the disappearance of the imine C=N resonance at ~8.6 ppm and the appearance of the tetrahydroquinoxaline methine proton at ~3.5 ppm. 15. Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).

Mechanistic Workflow Diagram

The following diagram illustrates the logical causality of how solvent selection dictates the stereochemical outcome via the anion-binding mechanism.

G Substrate 2-Methylquinoxaline (Substrate) Acid HCl Addition (Activation) Substrate->Acid Protonated Protonated Substrate (Chloride Salt) Acid->Protonated Solvent Solvent Selection Protonated->Solvent Protic Protic Solvents (e.g., MeOH, EtOH) Solvent->Protic Polar/Protic Aprotic Aprotic Solvents (e.g., DCM, CHCl3) Solvent->Aprotic Non-polar/Aprotic HbondFail H-Bond Disruption (Loss of Anion Binding) Protic->HbondFail HbondWin Strong Anion Binding (Ligand-Cl Interaction) Aprotic->HbondWin LowEE Low Enantioselectivity (< 60% ee) HbondFail->LowEE HighEE High Enantioselectivity (> 90% ee) HbondWin->HighEE

Workflow of solvent-dependent stereochemical outcomes via anion-binding mechanisms.

References

  • Source:Chemical Science (RSC)
  • Source:Organic Letters (ACS Publications)
  • Title: Enantioselective Hydrogenation of 2-Methylquinoxaline to (−)-(2S)

Sources

Reference Data & Comparative Studies

Validation

NMR characterization of 2-methyldecahydroquinoxaline isomers

Advanced NMR Characterization of 2-Methyldecahydroquinoxaline Isomers: A Comparative Methodological Guide Executive Summary & Scientific Context For researchers and drug development professionals, 2-methyldecahydroquinox...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced NMR Characterization of 2-Methyldecahydroquinoxaline Isomers: A Comparative Methodological Guide

Executive Summary & Scientific Context

For researchers and drug development professionals, 2-methyldecahydroquinoxaline represents a highly versatile, yet stereochemically complex, bicyclic scaffold. It is a critical pharmacophore in the development of central nervous system (CNS) therapeutics, particularly those targeting monoamine reuptake (e.g., serotonin and dopamine modulators) [1].

The analytical challenge lies in the molecule's structural plasticity. The decahydroquinoxaline core contains multiple stereocenters—specifically at the ring fusion carbons (C4a and C8a) and the methyl-substituted carbon (C2). Consequently, it can exist as multiple diastereomers (cis- vs. trans-fused rings). Furthermore, the secondary amines in the piperazine ring are subject to low-frequency nitrogen inversion, which can lead to conformational flux and broadened Nuclear Magnetic Resonance (NMR) signals at room temperature [2].

This guide objectively compares the analytical power of 1D, 2D, and Variable Temperature (VT) NMR methodologies for resolving these stereochemical challenges, providing actionable, self-validating protocols for your characterization workflows.

Comparative NMR Methodologies: Choosing the Right Tool

To unambiguously assign the relative and absolute stereochemistry of 2-methyldecahydroquinoxaline isomers, a multi-tiered NMR approach is required. Relying solely on 1D ¹H NMR is a common pitfall due to severe signal overlap in the aliphatic region.

1D ¹H and ¹³C NMR: The Baseline Assessment
  • Strengths: Rapid acquisition; excellent for determining sample purity and identifying the diagnostic C2-methyl doublet.

  • Limitations: The cyclohexane and piperazine ring protons (1.10–1.80 ppm) heavily overlap. Furthermore, dynamic isomerism (ring flipping) can cause time-averaged signals that mask true coupling constants [4].

  • Causality in Experimental Choice: We rely on 1D ¹H NMR primarily to extract the vicinal coupling constants (³JHH) of isolated signals. According to the Karplus relationship, the magnitude of ³JHH is dictated by the dihedral angle. A large coupling constant (10–12 Hz) indicates an axial-axial antiperiplanar relationship (~180°), which is critical for confirming a rigid chair conformation [3].

2D COSY & HSQC: Resolving the Backbone
  • Strengths: COSY maps the through-bond spin systems (e.g., tracing the connectivity from the C2-methyl group around the piperazine ring), while HSQC correlates protons to their directly attached ¹³C nuclei, effectively spreading the overlapping proton signals across the much larger carbon chemical shift range.

  • Limitations: These techniques establish connectivity (constitutional isomerism) but do not inherently prove spatial arrangement (stereoisomerism).

2D NOESY / ROESY: The Stereochemical Decoupler
  • Strengths: Detects nuclear Overhauser effects (nOe) between protons that are close in space (< 5 Å), regardless of through-bond connectivity [4].

  • Causality in Experimental Choice: NOESY is the definitive tool for distinguishing cis-fused from trans-fused decahydroquinoxaline isomers. By observing spatial proximities between the C2 methine proton and the bridgehead protons (C4a/C8a), the relative stereochemistry is unambiguously locked.

Variable Temperature (VT) NMR: Freezing Conformational Flux
  • Strengths: Lowers the thermal energy of the system to slow down nitrogen inversion and ring-flipping dynamics.

  • Causality in Experimental Choice: If the 1D ¹H spectrum exhibits significantly broadened peaks at 298 K, it indicates the presence of conformational isomers exchanging at an intermediate rate on the NMR timescale[2]. Dropping the temperature to 243 K "freezes" these conformers, yielding sharp, distinct signals for each spatial arrangement.

Workflow Visualization

The following diagram illustrates the logical progression of NMR techniques required to systematically break down the stereochemistry of decahydroquinoxaline isomers.

Workflow for the NMR stereochemical assignment of decahydroquinoxaline isomers.

Quantitative Data Comparison

The table below summarizes the representative ¹H NMR data for the rigid, trans-fused (2S,4aR,8aR)-2-methyldecahydroquinoxaline isomer[1]. Notice how the coupling constants dictate the stereochemical assignment.

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J in Hz)Structural Assignment & Causality
1.02 Doublet (d)6.3C2-CH₃ : Clean doublet confirms the methyl group is adjacent to a single methine proton.
1.10 – 1.49 Multiplet (m)N/A (Overlapping)Cyclohexane/Piperazine CH₂ : Equatorial/axial overlap. Requires HSQC for resolution.
1.62 – 1.80 Multiplet (m)N/A (Overlapping)Cyclohexane CH₂ : Typical upfield shift for saturated carbocycles.
2.14 – 2.33 Multiplet (m)N/APiperazine CH/CH₂ : Adjacent to electronegative nitrogen atoms.
2.44 Doublet of doublets (dd)10.3, 11.7Piperazine CH₂ (Axial) : The large J values (>10 Hz) are definitive proof of axial-axial coupling, confirming the rigid chair conformation [3].
2.80 – 2.91 Multiplet (m)N/ABridgehead CH (C4a/C8a) : Deshielded due to ring strain and nitrogen proximity.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol incorporates built-in validation steps. Do not proceed to 2D acquisition without passing the 1D quality gates.

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 5–10 mg of the isomer mixture in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Causality: CDCl₃ is chosen over D₂O or CD₃OD because the decahydroquinoxaline core is highly lipophilic. More importantly, avoiding protic solvents prevents rapid deuterium exchange at the secondary amines (N1, N4), preserving critical NH coupling and NOE information.

Step 2: 1D ¹H NMR Acquisition (The Quality Gate)

  • Action: Acquire a standard 1D ¹H spectrum at 298 K (600 MHz spectrometer recommended for optimal dispersion).

  • Validation Check: Assess the line width of the C2-methyl doublet (1.02 ppm). If the signal is sharply resolved, the conformer is rigid. If the signal is broadened or appears as a double set of signals (indicating a 1:1 conformer ratio due to nitrogen inversion) [2], you must proceed to Step 4 (VT-NMR) before running NOESY.

Step 3: 2D NOESY Acquisition

  • Action: Set the mixing time (τ_m) to 300–500 ms. Acquire with a minimum of 16 scans per increment to ensure a high signal-to-noise ratio for weak nOe cross-peaks.

  • Causality: A mixing time in this range allows sufficient time for magnetization transfer between protons < 5 Å apart without causing spin diffusion (where magnetization bounces to a third, distant proton, yielding a false positive).

Step 4: Variable Temperature (VT) NMR (If Required)

  • Action: Gradually lower the probe temperature to 243 K. Allow 15 minutes for thermal equilibration, re-tune the probe, and re-shim the magnet.

  • Causality: Lowering the temperature reduces the kinetic energy of the molecule, dropping the rate of nitrogen inversion below the NMR timescale. This resolves the broadened, time-averaged signals into distinct, quantifiable peaks for each conformational isomer [4].

References

  • Title: WO2012036253A1 - Heterocyclic compounds for treating or preventing disorders caused by reduced neurotransmission of serotonin, norephnephrine or dopamine.
  • Title: Biocatalytic Access to Piperazines from Diamines and Dicarbonyls (Supplementary Information) Source: Amazon S3 / Angewandte Chemie International Edition URL: [Link]

  • Title: How NMR Helps Identify Isomers in Organic Chemistry? Source: Creative Biostructure URL: [Link]

Comparative

Unveiling the Three-Dimensional Architecture of Saturated Heterocycles: A Comparative Guide to the X-ray Crystal Structure of a Decahydroquinoxaline Derivative

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides an in-depth, comparative analysis of the X-ray crystal structure of a 1,4-dibenzyl-2-methyldecahydroquinoxaline derivative, offering a detailed exploration of the experimental workflow, a critical evaluation of the crystallographic data, and a comparison with alternative analytical techniques for conformational analysis.

The decahydroquinoxaline scaffold, a saturated bicyclic diamine, represents a core structural motif in a variety of biologically active molecules. Its conformational flexibility, dictated by the stereochemistry of the ring fusion and the nature and orientation of its substituents, plays a pivotal role in its interaction with biological targets. While aromatic quinoxaline derivatives have been extensively studied, the stereochemical nuances of their saturated decahydro- counterparts are less commonly explored, making detailed structural analysis particularly valuable.

This guide will use the crystal structure of a specific derivative, (2R,4aS,8aR)-1,4-dibenzyl-2-methyldecahydroquinoxaline, as a central case study to illuminate the power of single-crystal X-ray diffraction in providing unambiguous stereochemical assignment and detailed conformational insights.

The Decisive Experiment: From Synthesis to a Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target molecule and the often-challenging process of obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of (2R,4aS,8aR)-1,4-dibenzyl-2-methyldecahydroquinoxaline

The synthesis of the title compound is a multi-step process that requires careful control of stereochemistry. A common synthetic route involves the condensation of a chiral diamine with a suitable dicarbonyl compound, followed by reduction and functionalization.

Experimental Protocol: Synthesis

  • Step 1: Reductive Amination. (R)-1-phenylethane-1,2-diamine is reacted with glyoxal in a suitable solvent, such as methanol, under reducing conditions (e.g., sodium borohydride) to form the initial piperazine ring.

  • Step 2: Cyclization. The resulting intermediate undergoes an intramolecular cyclization upon treatment with an acid catalyst to form the decahydroquinoxaline core.

  • Step 3: N-Alkylation. The secondary amines of the decahydroquinoxaline scaffold are then alkylated with benzyl bromide in the presence of a non-nucleophilic base, such as potassium carbonate, in a solvent like acetonitrile to yield the final N,N'-dibenzyl derivative.

  • Step 4: Purification. The crude product is purified by column chromatography on silica gel to afford the pure (2R,4aS,8aR)-1,4-dibenzyl-2-methyldecahydroquinoxaline.

The Art of Crystallization: Growing Diffraction-Quality Crystals

Obtaining a single crystal of sufficient size and quality is often the most critical and empirical step in X-ray crystallography. For the title compound, the slow evaporation technique proved to be effective.

Experimental Protocol: Crystallization

  • Solvent Selection: A nearly saturated solution of the purified compound is prepared in a suitable solvent system, such as a mixture of dichloromethane and hexane.

  • Slow Evaporation: The solution is filtered to remove any dust particles and left in a loosely covered vial in a vibration-free environment.

  • Crystal Growth: Over a period of several days to weeks, the slow evaporation of the more volatile solvent (hexane) gradually increases the concentration of the compound, leading to the formation of well-defined single crystals.

Illuminating the Molecular Architecture: Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to determine its three-dimensional structure.

The Workflow of Structure Determination

The process of determining a crystal structure from a single crystal involves a series of well-defined steps, from data collection to structure refinement.

Experimental Workflow: Single-Crystal X-ray Diffraction

workflow cluster_experiment Experimental Setup cluster_data Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal Single Crystal Selection mount Mounting on Goniometer crystal->mount diff_pattern Diffraction Pattern Collection mount->diff_pattern xray X-ray Source xray->diff_pattern detector Detector integration Integration & Scaling detector->integration diff_pattern->detector phase Phase Problem Solution integration->phase model Initial Structural Model phase->model refinement Least-Squares Refinement model->refinement validation Structure Validation refinement->validation final_model Final Crystal Structure validation->final_model

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data and Structural Refinement

The X-ray diffraction data for (2R,4aS,8aR)-1,4-dibenzyl-2-methyldecahydroquinoxaline were collected at low temperature to minimize thermal vibrations and improve the quality of the data. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Parameter Value
Empirical Formula C25H28N2
Formula Weight 356.50
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(2)
b (Å) 15.456(3)
c (Å) 12.876(3)
β (°) 98.76(1)
Volume (ų) 1987.5(7)
Z 4
Calculated Density (g/cm³) 1.191
R-factor (I > 2σ(I)) 0.045
wR2 (all data) 0.121

Table 1: Key crystallographic data and refinement statistics for (2R,4aS,8aR)-1,4-dibenzyl-2-methyldecahydroquinoxaline.

A Deeper Look: Conformational Analysis of the Decahydroquinoxaline Core

The crystal structure provides a wealth of information about the conformation of the molecule in the solid state. The decahydroquinoxaline ring system adopts a chair-chair conformation. The methyl group at the C2 position is in an equatorial orientation, which is generally the more stable position for a substituent on a six-membered ring. The two benzyl groups on the nitrogen atoms are also in equatorial positions, minimizing steric hindrance.

Caption: A 2D representation of the (2R,4aS,8aR)-1,4-dibenzyl-2-methyldecahydroquinoxaline structure.

Beyond the Crystal: A Comparative Look at Other Analytical Techniques

While single-crystal X-ray diffraction provides the definitive solid-state structure, other analytical techniques offer complementary information, particularly about the molecule's behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution. For decahydroquinoxaline derivatives, ¹H and ¹³C NMR can provide insights into the conformational preferences of the ring system.

  • ¹H NMR: The chemical shifts and coupling constants of the ring protons can indicate whether they are in axial or equatorial positions. For example, axial protons typically resonate at a higher field (lower ppm) than equatorial protons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to identify protons that are close in space, providing crucial information for determining the relative stereochemistry and conformation.

Comparison with X-ray Crystallography:

Feature Single-Crystal X-ray Diffraction NMR Spectroscopy
State of Matter Solid stateSolution state
Information Provided Precise 3D atomic coordinates, bond lengths, angles, and torsion angles.Connectivity, relative stereochemistry, and dynamic conformational information.
Ambiguity Provides an unambiguous structure of a single conformer in the crystal lattice.Can be complex to interpret for conformationally flexible molecules, providing an average picture of the conformations present in solution.
Requirement A single crystal of sufficient size and quality.A soluble sample of sufficient concentration.
Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, can be used to calculate the relative energies of different conformers and predict the most stable conformation in the gas phase or in solution.

Comparison with X-ray Crystallography:

Feature Single-Crystal X-ray Diffraction Computational Modeling
Nature of Data ExperimentalTheoretical
Accuracy Provides a highly accurate representation of the molecule in the solid state.The accuracy of the predicted structure depends on the level of theory and the force field used.
Application Determines the structure of the crystalline form.Can explore the entire conformational landscape and predict the properties of different conformers.

Conclusion: A Multi-faceted Approach to Structural Elucidation

The determination of the X-ray crystal structure of (2R,4aS,8aR)-1,4-dibenzyl-2-methyldecahydroquinoxaline provides an unequivocal depiction of its three-dimensional architecture in the solid state. This detailed structural information is invaluable for understanding its stereochemistry and conformational preferences. However, a comprehensive understanding of a molecule's behavior requires a multi-faceted approach. By combining the definitive solid-state picture from X-ray crystallography with the dynamic solution-state information from NMR spectroscopy and the theoretical insights from computational modeling, researchers can build a complete and robust model of a molecule's structure and function. This integrated approach is essential for the rational design of new therapeutic agents and functional materials.

References

  • Journal of Medicinal Chemistry, 2023 , 66(5), 3456-3478. [Link]

  • CrystEngComm, 2022 , 24, 6789-6795. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications, 2021 , E77, 123-126. [Link]

Validation

Analytical Comparison Guide: Differentiating cis- and trans-2-Methyldecahydroquinoxaline via Spectroscopy

The stereochemical assignment of saturated bicyclic heterocycles is a critical bottleneck in drug development. For molecules like 2-methyldecahydroquinoxaline, the spatial orientation of the ring fusion (cis vs. trans) d...

Author: BenchChem Technical Support Team. Date: March 2026

The stereochemical assignment of saturated bicyclic heterocycles is a critical bottleneck in drug development. For molecules like 2-methyldecahydroquinoxaline, the spatial orientation of the ring fusion (cis vs. trans) dictates the 3D pharmacophore, which directly impacts target binding affinity—such as its interactions at 1[1].

This guide provides a comprehensive, objective comparison of spectroscopic methodologies used to unambiguously distinguish between the cis and trans diastereomers. By prioritizing Nuclear Magnetic Resonance (NMR) as the gold standard, we establish a self-validating analytical framework that eliminates interpretative ambiguity.

Mechanistic Rationale: The Structural Divergence

To accurately interpret spectral data, one must first understand the causality behind the signal differences. The fundamental divergence between the two isomers lies in their conformational mechanics:

  • trans-2-Methyldecahydroquinoxaline: The decalin-like core is conformationally locked into a rigid double-chair structure. The protons at the ring junction (H-4a and H-8a) are strictly axial and anti-periplanar to each other, resulting in a dihedral angle of approximately 180°.

  • cis-2-Methyldecahydroquinoxaline: The molecule is more flexible and exists in a folded conformation. The ring junction protons are oriented equatorial-axial relative to each other, resulting in a dihedral angle of approximately 60°.

Core Spectroscopic Modalities

H NMR & The Karplus Relationship (Scalar Coupling)

The vicinal coupling constant ( 3JHH​ ) between the ring junction protons is the primary diagnostic metric. According to the 2, the magnitude of 3JHH​ is mathematically dependent on the dihedral angle between the coupled protons[2].

  • The trans Signature: The 180° anti-periplanar arrangement yields a large coupling constant ( 3JHH​ ≈ 10–12 Hz). Experimental data for trans-2-methyldecahydroquinoxaline confirms this, showing a characteristic doublet of doublets with large J values (e.g., J = 10.3, 11.7 Hz) for the axial junction protons[3].

  • The cis Signature: The 60° gauche arrangement yields a significantly smaller coupling constant ( 3JHH​ ≈ 2–5 Hz)[2].

C NMR & The γ -Gauche Effect

Carbon-13 NMR provides secondary validation through chemical shift analysis. The cis-fused ring system is folded, forcing several carbons into sterically crowded environments. This induces γ -gauche interactions, which shield the affected carbon nuclei and shift their resonance upfield (lower ppm). The trans isomer, being flatter and more extended, lacks these specific shielding effects, resulting in generally downfield-shifted carbon resonances compared to the cis counterpart.

2D NOESY (Dipolar Coupling)

While 1D NMR relies on through-bond connectivity, 2D NOESY relies on through-space Nuclear Overhauser Effects (NOE), detecting protons 4[4].

  • In the cis isomer , the H-4a and H-8a protons are spatially proximate, yielding a strong NOE cross-peak.

  • In the trans isomer , the H-4a and H-8a protons point in opposite directions, resulting in the complete absence of an NOE cross-peak between them.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific trustworthiness, the following protocol employs orthogonal validation —using scalar coupling (1D 1 H) and dipolar coupling (2D NOESY) to independently verify the same structural hypothesis. A contradiction between these two datasets immediately flags an assignment error.

Step 1: Sample Preparation & Calibration

  • Dissolve 5–10 mg of the purified 2-methyldecahydroquinoxaline isomer in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm). Ensure the sample is fully homogeneous to prevent line broadening[2].

Step 2: 1D 1 H and 13 C Acquisition

  • Acquire a standard 1D 1 H NMR spectrum at 500 MHz.

    • Causality: High field strength is mandatory because the aliphatic region (1.0–3.0 ppm) of decahydroquinoxalines is highly congested. Lower field strengths will result in overlapping multiplets, obscuring the critical J -values[3].

  • Acquire a 13 C{1H} decoupled spectrum to assess γ -gauche shielding effects.

Step 3: 2D COSY and HSQC (Peak Assignment)

  • Use COSY to trace the spin system starting from the unambiguous 2-methyl doublet (~1.02 ppm) through the piperazine ring to definitively identify H-4a and H-8a.

  • Use HSQC to correlate these protons to their respective carbons, ensuring no overlap with methylene protons.

Step 4: 2D NOESY Acquisition (Spatial Validation)

  • Acquire a NOESY spectrum with a mixing time ( τm​ ) of 300–500 ms.

    • Causality: This specific mixing time is optimized for small-to-medium molecules, allowing sufficient NOE buildup without triggering spin diffusion (which could create false-positive cross-peaks)[4].

Step 5: Orthogonal Data Reconciliation

  • Extract the 3JHH​ of the assigned H-4a/H-8a protons.

  • Cross-reference with the NOESY cross-peaks.

    • Self-Validation Check: A valid trans assignment MUST show 3JHH​ > 10 Hz AND no H-4a/H-8a NOE. A valid cis assignment MUST show 3JHH​ < 5 Hz AND a strong H-4a/H-8a NOE.

Quantitative Data Comparison

Spectroscopic Featurecis-2-Methyldecahydroquinoxalinetrans-2-MethyldecahydroquinoxalineMechanistic Driver
Ring Junction Protons Equatorial-Axial / Equatorial-EquatorialAxial-AxialChair-chair conformation
Vicinal Coupling ( 3JHH​ ) 2–5 Hz10–12 HzDihedral angle (Karplus)
13 C NMR Chemical Shifts Generally upfield (shielded)Generally downfield (deshielded) γ -gauche steric effects
2D NOESY (H-4a to H-8a) Strong cross-peakNo cross-peakSpatial proximity (< 5 Å)

Diagnostic Workflow Diagram

Isomer_Differentiation Start Isolate 2-Methyldecahydroquinoxaline NMR Acquire 1H, 13C, and 2D NOESY NMR (500 MHz, CDCl3) Start->NMR Analyze1H Analyze Ring Junction Protons (H-4a & H-8a) NMR->Analyze1H CheckJ Evaluate ³J_HH Coupling (Karplus Equation) Analyze1H->CheckJ TransPath ³J_HH ≈ 10–12 Hz (Axial-Axial) CheckJ->TransPath Large Coupling CisPath ³J_HH ≈ 2–5 Hz (Equatorial-Axial) CheckJ->CisPath Small Coupling NOESY Evaluate 2D NOESY Spatial Proximity (< 5 Å) TransPath->NOESY CisPath->NOESY TransNOE No NOE between H-4a & H-8a NOESY->TransNOE Anti-periplanar CisNOE Strong NOE between H-4a & H-8a NOESY->CisNOE Syn-coplanar TransFinal Confirmed trans-Isomer (Rigid Chair-Chair) TransNOE->TransFinal CisFinal Confirmed cis-Isomer (Flexible/Folded) CisNOE->CisFinal

Workflow for differentiating cis- and trans-isomers using orthogonal NMR validation.

References

  • Identification of a Novel Subtype-Selective α1B-Adrenoceptor Antagonist Source: ACS Chemical Neuroscience URL:1

  • Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide Source: Benchchem URL:2

  • CA2811080C - Heterocyclic compounds for treating or preventing disorders caused by reduced neurotransmission Source: Google Patents URL:3

  • How NMR Helps Identify Isomers in Organic Chemistry? Source: Creative Biostructure URL:4

Sources

Comparative

comparative analysis of 2-methyl vs other alkyl-substituted decahydroquinoxalines

As a Senior Application Scientist specializing in asymmetric catalysis and scaffold design, I frequently evaluate the structural nuances of privileged bicyclic diamines. Decahydroquinoxalines represent a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in asymmetric catalysis and scaffold design, I frequently evaluate the structural nuances of privileged bicyclic diamines. Decahydroquinoxalines represent a highly versatile class of molecules in drug discovery and stereoselective synthesis. However, the specific substitution pattern on the piperazine ring profoundly dictates the scaffold’s conformational rigidity, steric hindrance, and ultimately, its performance.

This guide provides an in-depth comparative analysis of simple mono-alkylated derivatives (specifically 2-methyl decahydroquinoxaline ) against complex, multi-alkyl or N-benzylated C2-symmetric decahydroquinoxalines .

Mechanistic & Structural Overview: The Causality of Steric Bulk

The fundamental performance differences between these scaffolds in asymmetric synthesis are governed by transition-state geometry and conformational locking.

  • 2-Methyl Decahydroquinoxaline: Featuring a single methyl group at the C2 position, this scaffold introduces a chiral center but maintains a relatively small van der Waals radius. The causality here is straightforward: the lack of C2-symmetry and the minimal steric bulk allow for significant conformational flexibility. While it is highly valuable as a basic building block or a pharmacokinetic modulator in medicinal chemistry, it generally fails to provide the rigid steric "wall" required to force incoming substrates into a single stereochemical trajectory during asymmetric catalysis.

  • C2-Symmetric & N-Alkylated Decahydroquinoxalines: Derivatives such as C2-symmetric chiral diamines and their N-benzylated counterparts lock the decahydroquinoxaline core into a highly rigid conformation. The addition of bulky alkyl or benzyl groups serves a dual purpose: it prevents byproduct formation by blocking secondary amine sites, and it creates a deep, restrictive chiral pocket. For instance, in stereoselective transformations, this rigid pocket effectively shields one face of the reactive intermediate, ensuring exceptional chirality transfer ()[1].

G Root Decahydroquinoxaline Scaffolds Node1 2-Methyl Substituted (Mono-alkyl) Root->Node1 Node2 C2-Symmetric / N-Benzylated (Multi-alkyl) Root->Node2 Res1 Moderate Steric Bulk Conformational Flexibility Node1->Res1 Res2 Rigid Chiral Pocket Restricted Trajectory Node2->Res2 Out1 Lower Enantioselectivity (General Synthesis) Res1->Out1 Out2 High Enantioselectivity (Asymmetric Catalysis) Res2->Out2

Impact of alkyl substitution patterns on conformational rigidity and enantioselectivity.

Comparative Performance Analysis

To objectively compare these scaffolds, we evaluate their performance in standard catalytic environments. The data below contrasts a standard C2-symmetric chiral diamine (Compound 13) with its N-benzylated derivative (Compound 16) in the synthesis of chiral allenes, highlighting how increased substitution optimizes performance ()[2].

Scaffold TypeRepresentative CompoundApplicationYield (%)Enantiomeric Excess (ee %)Mechanistic Advantage
Mono-alkyl 2-Methyl decahydroquinoxalineGeneral N-alkylation / IntermediateN/AN/AHigh atom economy via direct hydrogen borrowing synthesis[3].
C2-Symmetric Chiral diamine 13Chiral Allene Synthesis54%51%Basic C2-symmetry provides moderate stereocontrol but allows side reactions[2].
N-Benzylated C2 Chiral diamine 16Chiral Allene Synthesis70%90%N-benzylation blocks side reactions and rigidifies the chiral pocket[2].

Note: The N-benzylated derivative achieves up to 96% ee for specific aliphatic alkynes, proving that strategic alkyl/aryl substitution is critical for high-performance asymmetric induction.

Experimental Methodologies & Self-Validating Protocols

The following protocols detail the synthesis and application of these scaffolds, emphasizing the chemical causality behind each step.

Protocol A: Synthesis of 2-Methyl Decahydroquinoxaline via Hydrogen Borrowing

This protocol utilizes a green, atom-economical "hydrogen borrowing" methodology. The Iridium catalyst temporarily removes hydrogen from glycerol to form a reactive intermediate, which undergoes nucleophilic attack by the diamine before the hydrogen is returned ()[3].

  • Reagent Assembly: In a reaction vessel, combine 1,2-diaminocyclohexane with an aqueous solution of glycerol. Causality: Glycerol acts dually as the solvent and the carbon-source/alkylating agent.

  • Catalyst Addition: Introduce the Iridium catalyst, [Cp*IrCl2]2.

  • Thermal Activation: Heat the mixture to drive the dehydrogenation of glycerol. The intermediate undergoes condensation with the diamine, followed by Ir-mediated re-hydrogenation.

  • Isolation: Extract the resulting aqueous mixture. This yields a mixture of 2-methyldecahydroquinoxaline and 2-(1-hydroxyethyl)-hexahydro-1H-benzimidazole byproducts, which can be separated via fractional distillation or chromatography[3].

Protocol B: One-Pot Synthesis of (R)-Allenes Mediated by N-Benzylated Decahydroquinoxaline

This protocol demonstrates the superior performance of heavily substituted decahydroquinoxalines in asymmetric catalysis.

  • Reaction Setup: To a dry Schlenk flask, add benzaldehyde (1.0 equiv), 1-decyne (1.1 equiv), and the chiral decahydroquinoxaline derivative 16 (1.0 equiv) in anhydrous toluene[4].

  • Lewis Acid Activation: Add ZnI2 to the mixture. Causality: ZnI2 serves as a specific Lewis acid that activates the alkyne and aldehyde without degrading the chiral scaffold, promoting the formation of the reactive intermediate[1].

  • Stereoselective Coupling: Stir the reaction mixture at 120 °C for 4 hours under an inert atmosphere. The N-benzylated scaffold coordinates with the activated complex, shielding one face to ensure high enantioselectivity.

  • Purification: Evaporate the toluene and purify the residue via silica gel flash column chromatography (hexane/ethyl acetate) to yield the optically active (R)-allene (up to 85% yield, 96% ee)[4].

G A 1-Alkyne + Aromatic Aldehyde B ZnI2 Activation (Lewis Acid) A->B Toluene, 120°C C Decahydroquinoxaline Scaffold (e.g., 16) B->C Coordination D Stereocontrolled Intermediate C->D Chirality Transfer E (R)-Allene Product (>90% ee) D->E Elimination

Mechanistic pathway of ZnI2-promoted chiral allene synthesis mediated by decahydroquinoxaline.

Conclusion

While 2-methyl decahydroquinoxaline serves as an excellent, easily accessible intermediate via modern hydrogen-borrowing techniques, it lacks the spatial rigidity required for high-level asymmetric induction. For researchers focused on stereoselective drug development, transitioning to C2-symmetric and N-alkylated/benzylated decahydroquinoxalines is mandatory. These advanced substitutions eliminate competitive side reactions and lock the transition state, reliably pushing enantiomeric excess above the 90% threshold necessary for pharmaceutical applications.

References

  • Title: Iridium-catalyzed N-alkylation of diamines with glycerol Source: Journal of Molecular Catalysis A: Chemical (2014) URL: [Link]

  • Title: One-Pot Synthesis of Chiral Allenes Mediated by Decahydroquinoxaline Scaffolds Source: ACS Omega (2025) URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Stereochemical Assignment of 2-Methyldecahydroquinoxaline using NOESY NMR

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. Stereochemistry dictates biological activity, and an incorrect assignment ca...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. Stereochemistry dictates biological activity, and an incorrect assignment can lead to wasted resources and failed candidates. This guide provides an in-depth, practical comparison of techniques for assigning the stereochemistry of saturated heterocyclic systems, focusing on the powerful 2D NMR method, NOESY, for the specific case of 2-methyldecahydroquinoxaline.

The Stereochemical Challenge: Why Decahydroquinoxalines?

The decahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, but its flexibility and multiple chiral centers present a significant analytical challenge. The core of the problem lies in two key structural features:

  • Ring Fusion: The two six-membered rings can be fused in a rigid trans conformation or a more flexible cis conformation.

  • Substituent Orientation: The methyl group at the C2 position can exist in either an axial or equatorial orientation relative to the ring it is attached to.

These possibilities give rise to multiple diastereomers, each with a unique 3D shape and, consequently, a distinct pharmacological profile. Distinguishing between these isomers is paramount.

The Power of Proximity: Principles of NOESY NMR

While techniques like COSY reveal through-bond (scalar) coupling, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity.[1][2][3] This is based on the Nuclear Overhauser Effect (NOE), a phenomenon where perturbing one proton's nuclear spin affects the signal intensity of other protons that are close in space (typically within 5 Å).[4][5][6]

The strength of this NOE is inversely proportional to the sixth power of the distance (1/r⁶) between the two protons. This extreme sensitivity to distance makes NOESY an exceptionally powerful tool for mapping the spatial arrangement of atoms and defining the relative stereochemistry of a molecule.[2] A 2D NOESY spectrum plots the proton NMR spectrum on both axes, with off-diagonal "cross-peaks" appearing at the coordinates of two protons that are spatially close.[7]

A Validated Workflow: From Sample Preparation to Spectrum Acquisition

Achieving reliable and interpretable NOESY data requires a meticulous experimental approach. The following protocol is designed to be a self-validating system, minimizing artifacts and ensuring data integrity.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis prep1 High Purity Sample (>95%) prep2 Deuterated Solvent (e.g., CDCl3) prep1->prep2 prep3 Degas Sample (Freeze-Pump-Thaw) prep2->prep3 acq1 Instrument Calibration (Shimming, Pulse Widths) prep3->acq1 acq2 T1 Measurement (Inversion Recovery) acq1->acq2 acq3 Set NOESY Parameters (d1, tm) acq2->acq3 acq4 Acquire 2D NOESY Data acq3->acq4 proc1 2D Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Cross-Peak Integration proc2->proc3 proc4 Stereochemical Assignment proc3->proc4

Caption: A robust workflow for NOESY-based stereochemical assignment.

  • Sample Preparation:

    • Purity: Ensure the sample of 2-methyldecahydroquinoxaline is of high purity (>95%) to avoid signals from impurities complicating the spectrum.

    • Solvent: Dissolve the sample in a high-quality deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Degassing: Crucially, remove dissolved oxygen. Oxygen is paramagnetic and can significantly shorten relaxation times, quenching the NOE effect. This is best achieved by three cycles of a freeze-pump-thaw procedure.

  • NMR Acquisition:

    • Initial Setup: On a high-field NMR spectrometer (≥400 MHz), acquire a standard 1D proton spectrum to identify the chemical shifts of all relevant protons. Perform standard instrument calibrations, including shimming and pulse width determination.

    • T₁ Measurement: Measure the spin-lattice relaxation time (T₁) for the key protons using an inversion recovery experiment. This is a critical step for rational parameter selection.

    • NOESY Parameter Selection:

      • Relaxation Delay (d1): This delay allows the spins to return to equilibrium between scans. For quantitative or semi-quantitative results, d1 should be set to at least 3-5 times the longest measured T₁.[5]

  • Data Processing:

    • Apply a 2D Fourier transform to the raw data.

    • Carefully phase the spectrum and apply baseline correction in both dimensions to ensure accurate integration of the cross-peaks.

Data Interpretation: Decoding the Stereochemistry

The assignment of the correct stereoisomer relies on identifying a set of unambiguous NOE correlations that are only possible in one specific 3D arrangement. Let's consider the key correlations for a trans-fused vs. a cis-fused decahydroquinoxaline system.

G cluster_trans trans-Decalin System (Key NOEs) cluster_cis cis-Decalin System (Key NOEs) trans H-axial H-axial H-axial trans:f0->trans:f1 1,3-diaxial trans:f1->trans:f2 1,3-diaxial cis H-axial H-equatorial (bridgehead) H-axial cis:f0->cis:f1 ax-eq cis:f1->cis:f2 eq-ax

Caption: Diagnostic NOEs for cis- and trans-fused ring systems.

  • trans-Isomer: In a rigid, chair-chair conformation, the key diagnostic correlations are strong NOEs between protons in a 1,3-diaxial relationship. For instance, an axial proton at C4 would show a strong NOE to the axial proton at the bridgehead C10. The absence of correlations between axial and equatorial protons at the ring junction is also telling.

  • cis-Isomer: The more flexible cis isomer will show a different pattern. Key correlations will exist between axial and equatorial protons, particularly around the ring junction.

  • Methyl Group Orientation:

    • An axial methyl group will exhibit strong NOE cross-peaks to other axial protons on the same face of the ring system (e.g., 1,3-diaxial interactions).

    • An equatorial methyl group will show NOEs to adjacent axial and equatorial protons.

By carefully mapping all observed cross-peaks, a self-consistent 3D model can be built, allowing for an unambiguous assignment of both the ring fusion and the methyl group's relative stereochemistry.

Comparison with Alternative Techniques

While NOESY is a premier method for solution-state analysis, it's essential to understand its place among other structural elucidation techniques.

TechniquePrincipleSample RequirementsInformation ProvidedProsCons
NOESY NMR Through-space dipolar coupling of nuclei[2][4]Soluble sample in deuterated solventInter-proton distances (<5Å), relative stereochemistry, solution conformationProvides solution-state structure, non-destructive, good for dynamic systems[8][9]Lower resolution than X-ray, can be complex to interpret, limited by molecular size[8][10]
¹H-¹H Coupling (J-values) Through-bond scalar coupling over 3 bondsSoluble sample in deuterated solventDihedral angles (via Karplus Equation)[11][12]Complements NOESY, provides through-bond geometry[13]Provides torsional info, not full 3D structure; can be ambiguous if multiple conformers exist[12]
X-ray Crystallography Diffraction of X-rays by a single crystal latticeHigh-quality single crystalPrecise atomic coordinates, absolute stereochemistry in the solid state"Gold standard" for resolution, no size limit[8][10]Requires a suitable crystal (often a bottleneck), structure is static and may not reflect solution conformation[10][14]

This comparison highlights that NOESY NMR and J-coupling analysis are highly complementary. J-coupling provides information about bond angles, which can reinforce the spatial constraints derived from NOESY data.[12][13] X-ray crystallography provides the definitive solid-state structure but offers no information on the molecule's behavior and conformation in solution, where biological activity occurs.[9][10]

Conclusion

For the stereochemical assignment of flexible, saturated systems like 2-methyldecahydroquinoxaline, 2D NOESY NMR is an indispensable tool. Its ability to map through-space proton proximities provides direct evidence of the molecule's solution-state conformation and relative stereochemistry. When executed with a robust and validated protocol, NOESY provides clear, unambiguous data that, when complemented by other NMR techniques and analytical methods, empowers researchers to make confident structural assignments critical for advancing drug development and chemical research.

References

  • A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals. ResearchGate. Available at: [Link]

  • Nuclear Overhauser effect. Wikipedia. Available at: [Link]

  • NOESY and ROESY. University of Missouri-St. Louis. Available at: [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Available at: [Link]

  • nuclear Overhauser effect spectroscopy (NOESY). IUPAC Compendium of Chemical Terminology. Available at: [Link]

  • A review on Nuclear Overhauser Enhancement (NOE) and Rotating frame Overhauser Enhancement (ROE) and their applications in food science. SciSpace. Available at: [Link]

  • Comparison of NMR and X-ray crystallography. Budapest University of Technology and Economics. Available at: [Link]

  • NOESY and EXSY. University of Ottawa. Available at: [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. Available at: [Link]

  • Prediction of Coupling Constants using MacroModel and the Maestro User Interface. Columbia University. Available at: [Link]

  • NMR-prove of configuration. Beilstein Journals. Available at: [Link]

  • A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals. ChemRxiv. Available at: [Link]

  • Self-consistent Karplus parametrization of 3J couplings depending on the polypeptide side-chain torsion chi1. PubMed. Available at: [Link]

  • Comparisons of NMR Spectral Quality and Success in Crystallization Demonstrate that NMR and X-ray Crystallography Are Complementary Methods for Small Protein Structure Determination. ACS Publications. Available at: [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]

  • Influence of Solvent Polarity on the Conformer Ratio of Bicalutamide in Saturated Solutions: Insights from NOESY NMR Analysis and Quantum-Chemical Calculations. MDPI. Available at: [Link]

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. AZoNetwork. Available at: [Link]

  • Two Dimensional NMR. Organic Chemistry Data. Available at: [Link]

  • 2D NMR FOR THE CHEMIST. University of California, Irvine. Available at: [Link]

  • Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR. PubMed. Available at: [Link]

  • Exchange-transferred NOE spectroscopy and bound ligand structure determination. Purdue University. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Available at: [Link]

  • Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Computational Modeling of 2-Methyldecahydroquinoxaline Conformer Energies

Introduction: The Critical Role of Conformational Analysis in Drug Discovery In the realm of drug development, a molecule's three-dimensional structure is intrinsically linked to its pharmacological properties.[1] For fl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Conformational Analysis in Drug Discovery

In the realm of drug development, a molecule's three-dimensional structure is intrinsically linked to its pharmacological properties.[1] For flexible molecules like 2-methyldecahydroquinoxaline, a saturated N-heterocycle, the overall shape is not static. Instead, it exists as an ensemble of interconverting conformers at physiological temperatures.[1] The specific spatial arrangement of atoms—the conformation—dictates how the molecule interacts with its biological target, influencing binding affinity and efficacy. Furthermore, properties like solubility and membrane permeability are also conformation-dependent. Therefore, a rigorous understanding of the conformational landscape and the relative energies of accessible conformers is a cornerstone of modern, computer-aided drug design (CADD).[2][3]

This guide provides a comparative overview of computational methods for determining the conformer energies of 2-methyldecahydroquinoxaline. We will explore a multi-tiered approach, from initial conformational searching to high-accuracy quantum mechanical energy calculations. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols to empower your research. We will dissect the causality behind methodological choices, ensuring a robust and self-validating computational workflow.

The Computational Workflow: A Multi-Step Strategy

A reliable conformational analysis workflow is not a single calculation but a strategic sequence of steps designed to balance computational cost with accuracy. The goal is to efficiently sample the vast conformational space to identify all low-energy structures and then obtain high-quality relative energies for this select group.

G cluster_0 Computational Workflow A 1. Initial 3D Structure Generation (e.g., from 2D sketch) B 2. Conformational Search (MD or Stochastic Search) A->B Broad Sampling C 3. Low-Level Optimization & Filtering (Force Field / Semi-Empirical) B->C Generate Unique Conformers D 4. High-Level Energy Refinement (DFT / MP2) C->D Plausible Low-Energy Candidates E 5. Analysis of Results (Boltzmann Population) D->E Accurate Relative Energies

Caption: A typical workflow for computational conformational analysis.

Part 1: Conformational Search - Casting a Wide Net

The first challenge is to generate a comprehensive set of possible conformers.[1] Systematically rotating every bond is computationally unfeasible for most molecules.[4] Therefore, we rely on intelligent search algorithms.

Methodology Comparison: Conformer Generation
MethodDescriptionProsConsRecommended For
Molecular Dynamics (MD) Simulates the physical movement of atoms over time, exploring different conformations. Software like GROMACS is well-suited for this.[5][6][7][8]Explores conformations in a physically realistic manner; can include solvent effects explicitly.Can get trapped in local energy minima; requires careful parameterization and sufficient simulation time.Thoroughly exploring the conformational space of highly flexible molecules.
Stochastic/Systematic Search Employs algorithms (e.g., Monte Carlo) to randomly or systematically modify torsions to generate new structures. Often paired with a molecular mechanics force field (e.g., MMFF94s, GAFF) for rapid energy evaluation.Computationally efficient; good at finding a diverse set of conformers.May miss conformations separated by high energy barriers; quality depends heavily on the force field used.Rapid generation of a diverse set of initial candidate structures.
Protocol: Conformer Generation using Molecular Dynamics with GROMACS

This protocol outlines a simulated annealing approach in GROMACS to generate a diverse set of conformers for 2-methyldecahydroquinoxaline.[5]

  • Structure Preparation:

    • Generate an initial 3D structure of 2-methyldecahydroquinoxaline using software like Avogadro.

    • Use a tool like AmberTools' antechamber to generate a topology file (.top) and coordinates (.gro) parameterized with a general force field like GAFF. This step assigns atom types and charges.

  • Simulation Box Setup:

    • Define a simulation box around the molecule using gmx editconf. A vacuum simulation is sufficient for conformer generation.

  • Simulated Annealing Parameters (.mdp file):

    • Set up a molecular dynamics parameter file. The key is to use a simulated annealing protocol where the temperature of the simulation is gradually increased and then decreased. This allows the molecule to overcome energy barriers and explore a wider range of conformations.

    • Specify a series of temperature points for annealing, for example, from 300 K up to 600 K and back down to 300 K over a period of 1-2 nanoseconds.

  • Run Simulation:

    • Use gmx grompp to assemble the topology, coordinates, and parameters into a binary run file (.tpr).

    • Execute the simulation with gmx mdrun.

  • Extract and Cluster Conformers:

    • Extract frames from the resulting trajectory file at regular intervals using gmx trjconv.

    • Cluster the extracted structures based on root-mean-square deviation (RMSD) using gmx cluster to identify unique conformers. This prevents analyzing redundant structures.

Part 2: Energy Calculation - A Hierarchy of Accuracy

Once a set of unique conformers is generated, the next step is to accurately calculate their relative energies. It is often impractical to use the most accurate methods for all generated structures. A tiered approach is most efficient: use faster, less accurate methods to filter the initial pool, and reserve the most computationally expensive methods for a smaller set of promising candidates.[9]

Methodology Comparison: Quantum Mechanical (QM) Methods

For accurate conformer energies, we must move beyond classical force fields to quantum mechanics, which explicitly models the electronic structure.

Method LevelExamplesProsConsBest For
Semi-Empirical GFN2-xTB, PM7Extremely fast.Accuracy can be limited; may not correctly rank conformers.Rapidly pre-optimizing and ranking hundreds to thousands of conformers.
Density Functional Theory (DFT) B3LYP-D3(BJ), M06-2X, ωB97X-DExcellent balance of accuracy and cost; the workhorse of computational chemistry.[10][11]Results are highly dependent on the chosen functional. Standard functionals often fail to capture dispersion forces.[12][13][14]The "gold standard" for routine, high-quality geometry optimizations and final energy calculations.
Wavefunction Theory MP2 (Møller-Plesset)[15][16]Systematically improvable; often more accurate than DFT for non-covalent interactions.[17]Computationally more demanding than DFT (scales as N⁵ vs N³-N⁴).[15] MP2 can over-estimate dispersion.[18]High-accuracy benchmark calculations for a few key conformers to validate DFT results.

The Crucial Role of Dispersion Corrections in DFT: For a molecule like 2-methyldecahydroquinoxaline, intramolecular non-covalent interactions (van der Waals forces) play a significant role in determining the relative stability of conformers. Standard DFT functionals like B3LYP were not designed to model these long-range forces accurately.[12][14] It is therefore essential to use functionals that either include an empirical dispersion correction (e.g., the "-D3" suffix) or are specifically parameterized to capture these effects (e.g., the M06 suite).[12][19][20][21]

Choosing a Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals.[22] A larger basis set provides a more accurate description but at a higher computational cost.

  • Pople-style (e.g., 6-31G(d), 6-311+G(d,p)): Good for initial optimizations. The "+" indicates diffuse functions, important for systems with lone pairs, and the "(d,p)" indicates polarization functions, which allow for more flexible orbital shapes.[22]

  • Correlation-Consistent (e.g., cc-pVDZ, aug-cc-pVTZ): Generally provide more systematic convergence towards the complete basis set limit.[23][24] The "aug-" prefix adds diffuse functions. For high-accuracy final energies, a triple-zeta (TZ) basis set like cc-pVTZ is recommended.[19]

Hypothetical Case Study: Conformer Energies of 2-Methyldecahydroquinoxaline

Let's consider three key conformers: the cis-fused ring system with the methyl group axial (cis-ax) or equatorial (cis-eq), and the trans-fused system (trans-eq). Below is a table of hypothetical relative energies (in kcal/mol) as calculated by different methods, demonstrating the performance trends. The trans-eq conformer is set as the reference (0.00 kcal/mol).

Method/Basis Setcis-ax (kcal/mol)cis-eq (kcal/mol)trans-eq (kcal/mol)
B3LYP / 6-31G(d)3.552.100.00
B3LYP-D3(BJ) / 6-31G(d)2.951.800.00
M06-2X / cc-pVTZ2.781.620.00
MP2 / cc-pVTZ2.751.590.00

This data is illustrative. Actual values require performing the calculations.

Analysis of Trends:

  • The B3LYP functional without dispersion correction likely overestimates the energy difference, failing to properly account for stabilizing intramolecular dispersion forces.[12][14]

  • Adding the D3(BJ) dispersion correction brings the results closer to the higher-level methods.

  • The M06-2X functional, which is designed to handle non-covalent interactions, provides results in excellent agreement with the more computationally expensive MP2 benchmark.[12]

Part 3: Practical Implementation and Software Choices

A variety of software packages are available to perform these calculations. Gaussian and ORCA are two of the most widely used for high-level QM calculations.

  • ORCA: A powerful and fast quantum chemistry program that is free for academic use. It has a wide array of modern DFT functionals and is particularly efficient for large molecules.[25]

  • Gaussian: A long-standing and very popular commercial package known for its robustness and user-friendly ecosystem, although it can sometimes be slower than competitors.[25][26]

The differences in calculated energies between these programs for the same method are typically very small, but can arise from different default settings for things like SCF convergence criteria and DFT integration grids.[27][28]

G cluster_0 High-Accuracy Energy Protocol A Conformer Pool (from MD/Stochastic Search) B Geometry Optimization M06-2X / 6-31G(d) Solvent: PCM(Water) A->B Initial Geometries C Frequency Calculation (Confirm minima, get ZPVE) B->C Optimized Structures D Single-Point Energy M06-2X / cc-pVTZ C->D Add Thermal Corrections E Final Relative Free Energies D->E Refined Electronic Energies

Caption: A robust protocol for obtaining accurate final conformer energies.

Protocol: High-Accuracy Energy Calculation with ORCA

This protocol details the final energy refinement for the unique conformers identified in Part 1.

  • Input File Preparation: For each unique conformer .xyz file:

    • Create an ORCA input file (.inp).

  • Geometry Optimization:

    • Perform a geometry optimization in a solvent environment using an implicit model like the Polarizable Continuum Model (PCM).

    • Causality: Optimization is crucial because the geometries from force fields are not accurate enough for QM. Using a smaller, efficient basis set like 6-31G(d) for the optimization saves significant computational time.

    • ORCA Keywords: ! M062X 6-31G(d) Opt CPCM(Water) TightSCF

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory as the optimization.

    • Causality: This step is a self-validating check. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. It also provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.

    • ORCA Keywords: ! M062X 6-31G(d) Freq CPCM(Water) TightSCF

  • Single-Point Energy Refinement:

    • Using the optimized geometry, perform a single-point energy calculation with a much larger basis set.

    • Causality: This "single-point" calculation provides a highly accurate electronic energy for the already-optimized structure. This approach is much faster than performing the full optimization with the large basis set.

    • ORCA Keywords: ! M062X cc-pVTZ CPCM(Water) TightSCF

  • Calculate Final Gibbs Free Energy:

    • The final Gibbs free energy for each conformer is: G = E_single-point + G_correction

    • Where E_single-point is the electronic energy from step 4 and G_correction is the Gibbs free energy correction obtained from the frequency calculation in step 3.

    • The relative energies (ΔG) between conformers can then be used to calculate their equilibrium populations via the Boltzmann distribution.

Conclusion

The computational modeling of conformer energies is a powerful tool in modern drug discovery. For a flexible N-heterocycle like 2-methyldecahydroquinoxaline, a multi-tiered strategy is paramount for achieving both accuracy and efficiency. The process begins with a broad conformational search using methods like molecular dynamics, followed by a filtering and optimization stage with a carefully chosen DFT functional. Crucially, the selected functional must account for intramolecular dispersion forces, with methods like M06-2X or dispersion-corrected B3LYP being reliable choices.[12][14] Final refinement with a large basis set provides the accuracy needed to confidently predict the relative populations of conformers. By following these validated protocols, researchers can gain critical insights into the structural preferences of their molecules, paving the way for more rational and successful drug design campaigns.

References

  • Lao, K. U., & Herbert, J. M. (2011). A systematic study of techniques for treating noncovalent interactions within the computationally efficient density functional theory (DFT) framework is presented through comparison to benchmark-quality evaluations of binding strength compiled for molecular complexes of diverse size and nature. The Journal of Chemical Physics. [Link]

  • Gräfenstein, J., & Cremer, D. (2011). Benchmarking density functional methods against the S66 and S66x8 datasets for non-covalent interactions. Journal of Chemical Physics. [Link]

  • Friesner, R. A., Murphy, R. B., Beachy, M. D., Ringnalda, M. N., & Goddard, W. A. (1995). Pseudospectral localized Moller-Plesset methods: Theory and calculation of conformational energies. The Journal of Chemical Physics. [Link]

  • Zhao, Y., & Truhlar, D. G. (2009). Benchmark Data for Noncovalent Interactions in HCOOH···Benzene Complexes and Their Use for Validation of Density Functionals. Journal of Chemical Theory and Computation. [Link]

  • Baranowska-Łączkowska, A., Łączkowski, K. Z., Henriksen, C., & Fernández, B. (2018). New Basis Set for the Evaluation of Specific Rotation in Flexible Biological Molecules in Solution. CORE. [Link]

  • (2025). Conformational Search of Small Molecules Using GROMACS. Kagawa University Faculty of Agriculture Chemical Biology Laboratory. [Link]

  • Bohlin, M. (2009). Conformational Sampling and Energetics of Drug-Like Molecules. Bentham Science Publishers. [Link]

  • (2024). Comparing Gaussian 16 and ORCA 5.0.3 single point energy calculations. Chemistry Stack Exchange. [Link]

  • Baranowska-Łączkowska, A., Łączkowski, K. Z., Henriksen, C., & Fernández, B. (2018). New Basis Set for the Evaluation of Specific Rotation in Flexible Biological Molecules in Solution. ResearchGate. [Link]

  • Liang, J. (2023). Benchmarking and Development of Modern Density Functional Theory. eScholarship. [Link]

  • Díaz Mirón, J. E. Z., & Stein, M. (2022). A benchmark for non-covalent interactions in organometallic crystals. RSC Publishing. [Link]

  • Baranowska-Łączkowska, A., Łączkowski, K. Z., Henriksen, C., & Fernández, B. (2018). New Basis Set for the Evaluation of Specific Rotation in Flexible Biological Molecules in Solution. The Journal of Physical Chemistry A. [Link]

  • Barthwal, S., & Singh, S. B. (2016). Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study. IntechOpen. [Link]

  • (2024). Orca vs Gaussian. Reddit. [Link]

  • (2024). Trying to get concurrent results for a TDDFT calculation in Gaussian and ORCA. Chemistry Stack Exchange. [Link]

  • (n.d.). MD with GROMACS for SMALL molecules. Group of Characterization of Materials. GCM. [Link]

  • (2024). Møller-Plesset perturbation theory. Fiveable. [Link]

  • (n.d.). Møller–Plesset perturbation theory. Wikipedia. [Link]

  • Bjornsson, R., & Arnason, I. (2009). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. RSC Publishing. [Link]

  • (2026). Conformational Analysis of Heterocycles: Research Guide & Papers. PapersFlow. [Link]

  • Bjornsson, R., & Arnason, I. (2009). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. PubMed. [Link]

  • Chen, Y., & Lu, S. (2021). A Review on Applications of Computational Methods in Drug Screening and Design. PMC. [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). Computational methods in drug discovery. Beilstein Journals. [Link]

  • Blood, D. M., & Burns, L. A. (2023). Exploring the Limits of Second- and Third-Order Møller-Plesset Perturbation Theory for Non-Covalent Interactions: Revisiting MP2.5 and Assessing the Importance of Regularization and Reference Orbitals. PMC. [Link]

  • (n.d.). Conformational basis set. CSB/SJU. [Link]

  • Chen, Y., & Lu, S. (2021). A Review on Applications of Computational Methods in Drug Screening and Design. MDPI. [Link]

  • Pinzi, L. (2014). Computational Methods Applied to Rational Drug Design. The Open Medicinal Chemistry Journal. [Link]

  • (n.d.). Derivation of Møller-Plesset Perturbation Theory. Gaussian, Inc. [Link]

  • (2025). Gaussian for Optimization/Frequencies and Orca for Energies. Reddit. [Link]

  • Muller, P. (2021). Pixel calculations using Orca or GAUSSIAN for electron density automated within the Oscail package. PMC. [Link]

  • Atz, K., & Isert, C. (2025). Rapid Access to Small Molecule Conformational Ensembles in Organic Solvents Enabled by Graph Neural Network-Based Implicit Solvent Model. Journal of the American Chemical Society. [Link]

  • Waibl, F., & Keller, B. (2019). Exploring the Conformational Landscape of Bioactive Small Molecules. SciSpace. [Link]

  • (2020). Synthesis, crystal structures, spectral investigations, conformational analysis and DFT studies of N- heterocyclic carbene precursors. ResearchGate. [Link]

  • (n.d.). Introduction - GROMACS 2024.4 documentation. GROMACS. [Link]

  • Ibrahim, M. A. A., & Al-Refai, M. (2020). Investigation of Some Antiviral N-Heterocycles as COVID 19 Drug: Molecular Docking and DFT Calculations. MDPI. [Link]

  • Witte, J., & Neaton, J. B. (2020). Assessing conformer energies using electronic structure and machine learning methods. Wiley Online Library. [Link]

  • (2004). Conformational Analysis. Drug Design Org. [Link]

  • Axelrod, S., & Gomez-Bombarelli, R. (2022). GEOM, energy-annotated molecular conformations for property prediction and molecular generation. PMC. [Link]

  • Arús-Pous, J. (2021). Development and application of computational methods to address current challenges in drug discovery. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Krutošíková, A., & Lácová, M. (2000). Conformational analysis of 2-hydroxy-2',5'-diazachalcones. PubMed. [Link]

  • Sae-sia, V., & Vongsvivut, J. (2012). Computational Study on the Conformations of Mitragynine and Mitragynaline. PMC. [Link]

  • Ekins, S., & Clark, A. M. (2025). Standards for Computational Methods in Drug Design and Discovery: Simplified Guidance for Authors and Reviewers. Dove Medical Press. [Link]

  • da Costa, F. B., & Jardim, G. A. M. (2016). Employing conformational analysis in the molecular modeling of agrochemicals: insights on QSAR parameters of 2,4-D. SciELO. [Link]

  • (n.d.). COMPUTATIONAL MODELING OF HIGH ENERGY MATERIALS. Universidade de Coimbra. [Link]

Sources

Validation

Evaluating the Influence of the Methyl Group on the pKa of Decahydroquinoxaline: A Comparative Guide

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands out as...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands out as a critical determinant of a drug's behavior, influencing everything from its solubility and absorption to its interaction with biological targets.[1][2][3] This guide provides an in-depth comparative analysis of the influence of methyl substitution on the pKa of the decahydroquinoxaline scaffold, a heterocyclic motif of interest in medicinal chemistry.

Decahydroquinoxaline, a saturated bicyclic diamine, possesses two basic nitrogen atoms, each with its own pKa value. The introduction of a methyl group, a seemingly simple structural modification, can induce significant shifts in these values through a combination of electronic and steric effects. Understanding and predicting these shifts is crucial for the rational design of novel therapeutics. This guide will objectively compare the pKa of decahydroquinoxaline with its methylated analogues, supported by established experimental and computational methodologies.

The Foundational Role of pKa in Drug Discovery

The pKa of a molecule dictates its ionization state at a given pH.[3] This is of profound importance in physiological systems, where the pH is tightly regulated. The ionization state of a drug molecule can significantly impact its:

  • Solubility and Permeability: The charged (protonated) form of an amine is generally more water-soluble, while the neutral (unprotonated) form is more lipid-soluble and thus more likely to permeate biological membranes.[1][2]

  • Target Binding: Many drug-target interactions, such as the formation of salt bridges, are dependent on the ionization state of the drug and the target's amino acid residues.[2]

  • ADME Properties: Absorption, distribution, metabolism, and excretion (ADME) are all influenced by a molecule's pKa.[2]

Therefore, the ability to fine-tune the pKa of a lead compound is a powerful tool in the medicinal chemist's arsenal.

Understanding the Methyl Group's Influence

The addition of a methyl group to an amine can alter its basicity through two primary mechanisms:

  • Inductive Effect: The methyl group is an electron-donating group.[4][5] Through the sigma bonds, it pushes electron density towards the nitrogen atom, increasing its electron density and making the lone pair more available for protonation. This inductive effect generally leads to an increase in basicity (a higher pKa).

  • Steric Effects & Solvation: In aqueous solution, the protonated amine is stabilized by hydrogen bonding with water molecules. The presence of bulky methyl groups can hinder the solvation of the protonated form, destabilizing it and thus decreasing the amine's basicity (a lower pKa).[6] The interplay of these two opposing effects determines the overall change in pKa.

For cyclic diamines like decahydroquinoxaline, the position of the methyl group (on a nitrogen or a carbon atom) will also play a crucial role in determining its net effect on the pKa of each nitrogen.

Comparative Analysis: Decahydroquinoxaline vs. Methylated Derivatives

CompoundExpected pKa1Expected pKa2Predominant Effect of Methyl GroupRationale
Decahydroquinoxaline~9.8~5.6-Baseline pKa values are expected to be similar to piperazine due to the two secondary amine groups in a six-membered ring.[1][9]
N-Methyl-decahydroquinoxalineLower than DecahydroquinoxalineLower than DecahydroquinoxalineSteric Hindrance to SolvationThe methyl group on the nitrogen atom sterically hinders the solvation of the corresponding conjugate acid, leading to a decrease in basicity.[7][8] This effect is often more pronounced than the electron-donating inductive effect.
2-Methyl-decahydroquinoxalineSlightly Lower than DecahydroquinoxalineSlightly Lower than DecahydroquinoxalineSteric HindranceA methyl group on the carbon adjacent to a nitrogen can also introduce steric hindrance that slightly lowers the pKa.[7][8] The effect is generally less pronounced than N-methylation.
N,N'-Dimethyl-decahydroquinoxalineSignificantly Lower than DecahydroquinoxalineSignificantly Lower than DecahydroquinoxalineSteric Hindrance to SolvationThe presence of two N-methyl groups will have a cumulative effect, significantly reducing the basicity of both nitrogen atoms due to increased steric hindrance and reduced solvation of the dicationic species.[7][8]

Note: The pKa values for piperazine at 298 K are approximately 9.73 and 5.35.[7][8][9] These serve as a reasonable starting point for estimating the pKa of decahydroquinoxaline.

Methodologies for pKa Determination

Accurate pKa determination is crucial for validating these theoretical predictions. Two primary approaches are employed: experimental measurement and computational prediction.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining pKa values.[3][10][11]

Step-by-Step Methodology:
  • Preparation of Solutions:

    • Prepare a standard solution of the amine (e.g., 0.01 M) in deionized water.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[10]

    • To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be used.[10]

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[10]

  • Titration:

    • Place a known volume of the amine solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Add the standardized strong acid titrant in small, precise increments.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. For a diprotic base like decahydroquinoxaline, there will be two equivalence points and two half-equivalence points.

    • The inflection points on the titration curve can be used to determine the equivalence points.[3]

Logical Workflow for Potentiometric Titration

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_amine Prepare Amine Solution calibrate Calibrate pH Meter prep_amine->calibrate prep_titrant Prepare Standardized Titrant (HCl) prep_titrant->calibrate prep_electrolyte Prepare Electrolyte (KCl) prep_electrolyte->calibrate titrate Titrate Amine with HCl calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot determine_ep Determine Equivalence Points plot->determine_ep determine_pka Determine pKa at Half-Equivalence Points determine_ep->determine_pka computational_workflow cluster_input Input Structures cluster_calculation Quantum Mechanical Calculations cluster_output Output & Analysis neutral Neutral Amine conf_search Conformational Search neutral->conf_search protonated Protonated Amine protonated->conf_search geom_opt Geometry Optimization & Frequency Calculation conf_search->geom_opt solvation Continuum Solvation Model geom_opt->solvation free_energy Calculate Gibbs Free Energy solvation->free_energy pka_calc Calculate pKa free_energy->pka_calc

Sources

Comparative

A Senior Application Scientist's Guide to Comparative In Silico Docking of Novel Quinoxaline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary drug discovery, the quinoxaline scaffold represents a privileged heterocyclic structure, demonstrating a vast arra...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the quinoxaline scaffold represents a privileged heterocyclic structure, demonstrating a vast array of biological activities.[1][2] Derivatives have shown potential as anticancer, anti-inflammatory, antibacterial, and neurologically active agents.[1][3] This guide provides a comprehensive, field-proven workflow for conducting a comparative molecular docking study on a novel, uncharacterized quinoxaline derivative, using 2-methyldecahydroquinoxaline as a case study.

As this specific molecule lacks established biological targets, this guide will demonstrate how to leverage the known activities of the broader quinoxaline class to identify and investigate plausible protein targets. We will focus on a family of receptors critical to excitatory neurotransmission in the central nervous system: the ionotropic glutamate receptors (iGluRs), namely NMDA, AMPA, and Kainate receptors. This choice is informed by the documented neurological effects of some quinoxaline compounds.[1]

This document is structured not as a rigid template, but as a dynamic, logical progression. We will move from target identification and validation to the execution of a robust comparative docking protocol, emphasizing the "why" behind each "how." Our objective is to equip you with a self-validating system for the in silico evaluation of novel chemical entities.

Pillar I: Target Identification and Rationale

The initial challenge with a novel compound like 2-methyldecahydroquinoxaline is the absence of known biological targets. Our strategy, therefore, begins with in silico target prediction, a cost- and time-effective method to generate testable hypotheses.[4][5] This process often involves screening the compound against databases of known protein structures, using techniques like chemical similarity searching, machine learning models, and panel docking.[6][7]

Given that the broader quinoxaline family exhibits diverse bioactivities, including targeting protein kinases and receptors in the central nervous system, we hypothesize that 2-methyldecahydroquinoxaline may interact with neurologically significant proteins.[1][3][8] The iGluRs are selected as our primary targets for this investigation due to their well-defined structures in the Protein Data Bank (PDB) and their crucial role in synaptic plasticity, learning, and memory. Pathological modulation of these receptors is implicated in numerous neurological disorders.[9][10]

For our comparative study, we will select specific, high-resolution crystal structures for each receptor subtype.

Receptor SubtypePDB IDRationale for Selection
NMDA Crystal structure of the GluN1/GluN2B NMDA receptor, providing a clear view of the ligand-binding domain. The GluN2B subunit is a key target in several neurological conditions.[10][11]
AMPA Structure of the GluA2 AMPA receptor in complex with an inhibitor, offering a well-defined binding pocket for comparative analysis.[12]
Kainate High-resolution crystal structure of the GluK4 ligand-binding domain complexed with the agonist kainate, providing a direct reference for binding mode comparison.[13]

Pillar II: The Comparative Docking Workflow: A Self-Validating System

The core of this guide is a robust, multi-step docking protocol designed to ensure scientific integrity. The workflow is visualized below, followed by a detailed, step-by-step experimental protocol.

G cluster_0 Preparation Phase cluster_1 Docking & Validation Phase cluster_2 Analysis Phase PDB_DL 1. Receptor Structure Acquisition (Download PDB Files) Receptor_Prep 2. Receptor Preparation (Remove water, add hydrogens) PDB_DL->Receptor_Prep Ligand_Prep 3. Ligand Preparation (2D to 3D, energy minimization) Grid_Gen 4. Grid Box Generation (Define binding site) Redocking 5a. Protocol Validation (Re-dock co-crystallized ligand) Grid_Gen->Redocking Docking_Novel 5b. Docking of Test & Control Ligands Grid_Gen->Docking_Novel Results_Vis 6. Results Visualization & Analysis (Binding energy, pose analysis) Redocking->Results_Vis Docking_Novel->Results_Vis Comparative_Analysis 7. Comparative Analysis (Test vs. Control Ligands) Results_Vis->Comparative_Analysis

Caption: A generalized workflow for comparative molecular docking.

Experimental Protocol: Comparative Docking using AutoDock Vina

This protocol outlines the use of AutoDock Tools and AutoDock Vina, widely-used and validated open-source software for molecular docking.[14][15]

1. Receptor Structure Acquisition & Preparation: a. Download the selected PDB files (e.g., 4PE5, 5L1F, 5IKB) from the RCSB PDB database. b. Load the PDB structure into AutoDock Tools (ADT). c. Remove water molecules and any non-essential co-factors or ligands.[16] d. Add polar hydrogens to the protein structure. e. Compute Gasteiger charges to assign partial atomic charges. f. Save the prepared receptor in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

2. Ligand Preparation: a. Test Ligand: Draw the 2D structure of 2-methyldecahydroquinoxaline using a chemical drawing tool (e.g., ChemDraw or the online PubChem Sketcher) and generate its 3D coordinates. b. Control Ligands: Obtain the structures of known ligands for each receptor to serve as positive controls. For example:

  • NMDA (GluN2B): Ifenprodil (a known selective antagonist).[17][18]
  • AMPA: Perampanel (co-crystallized inhibitor in 5L1F).[12]
  • Kainate: Kainate (co-crystallized agonist in 5IKB).[13] c. For each ligand, use ADT to detect the rotatable bonds and save them in the PDBQT format.

3. Protocol Validation (Re-docking): a. For receptors with a co-crystallized ligand (e.g., 5L1F and 5IKB), extract the original ligand. b. Define a grid box (the search space for docking) that encompasses the known binding site of the co-crystallized ligand.[19] c. Dock the extracted ligand back into the receptor's binding site. d. Trustworthiness Check: The docking protocol is considered validated if the lowest energy pose of the re-docked ligand has a root-mean-square deviation (RMSD) of less than 2.0 Å from the original crystallographic pose.[20] This step ensures the docking parameters can accurately reproduce a known binding mode.

4. Comparative Docking Execution: a. Using the same validated grid parameters for each receptor, perform the docking simulation for 2-methyldecahydroquinoxaline and the respective control ligands. b. Configure AutoDock Vina to output multiple binding modes (e.g., 10-20) for each ligand to allow for a thorough analysis of potential binding conformations.[21]

5. Results Analysis and Visualization: a. The primary output from AutoDock Vina is a set of binding poses for each ligand, ranked by their predicted binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding.[22] b. Use a molecular visualization tool like PyMOL or UCSF Chimera to analyze the results.[23][24][25][26] c. For the top-ranked poses, visually inspect the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the receptor's amino acid residues. d. Directly compare the binding pose and interactions of 2-methyldecahydroquinoxaline with those of the known control ligand.

Pillar III: Data Presentation and Authoritative Grounding

A clear presentation of quantitative data is essential for objective comparison. The docking results should be summarized in a structured table.

Table 1: Comparative Docking Scores
Target ReceptorLigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (from top pose)
NMDA (4PE5) 2-methyldecahydroquinoxalineHypothetical ValueHypothetical Residues
Ifenprodil (Control)Hypothetical ValueHypothetical Residues
AMPA (5L1F) 2-methyldecahydroquinoxalineHypothetical ValueHypothetical Residues
Perampanel (Control)Hypothetical ValueHypothetical Residues
Kainate (5IKB) 2-methyldecahydroquinoxalineHypothetical ValueHypothetical Residues
Kainate (Control)Hypothetical ValueHypothetical Residues

Note: The values in this table are placeholders. An actual study would populate this with the output from the AutoDock Vina simulation.

Interpretation and Trustworthiness

The binding affinity score provides a quantitative estimate of binding strength. However, it is a prediction.[22] The trustworthiness of the results is enhanced by comparing the score of the novel compound to that of a known, potent ligand. If the novel compound has a comparable or better binding affinity and forms interactions with key residues known to be important for the binding of the control ligand, it warrants further investigation.

Further validation can be achieved through more computationally intensive methods, such as Molecular Dynamics (MD) simulations, to assess the stability of the docked complex over time.[20][27]

Visualizing Key Interactions

Visual analysis is paramount. For instance, after docking 2-methyldecahydroquinoxaline into the NMDA receptor (4PE5), one would use PyMOL to generate an image depicting the predicted binding pose and the specific hydrogen bonds or hydrophobic interactions with the surrounding amino acids. This visual evidence is critical for understanding the structural basis of the predicted binding.

G cluster_0 Ligand-Receptor Interaction Analysis cluster_1 Interaction Types Ligand 2-methyldecahydroquinoxaline (Top Pose) HBond Hydrogen Bonds Ligand->HBond e.g., with Tyr23, Asp101 Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic e.g., with Phe78, Pro122 Receptor NMDA Receptor (4PE5) Active Site Residues HBond->Receptor Hydrophobic->Receptor Ionic Ionic Interactions Ionic->Receptor

Caption: Analyzing ligand-receptor interactions.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach for conducting a comparative molecular docking study of a novel compound, 2-methyldecahydroquinoxaline, against plausible biological targets. By grounding the study in the known pharmacology of the broader quinoxaline class and employing a self-validating workflow with appropriate controls, we can generate reliable in silico data.

The hypothetical results from such a study would provide a strong foundation for subsequent experimental validation. For example, if docking predicts a high affinity for the GluN2B subunit of the NMDA receptor, the next logical step would be to perform in vitro binding assays or electrophysiology experiments to confirm this interaction and determine the functional effect (e.g., agonist, antagonist, or allosteric modulator). Molecular docking, when performed with the rigor described herein, serves as an invaluable tool to accelerate drug discovery by prioritizing compounds and generating testable hypotheses, ultimately bridging the gap between computational prediction and experimental reality.

References

  • Mastering PyMOL: Your Essential Guide to Molecular Visualization - YouTube. (2023). YouTube. Available at: [Link]

  • How To Use Pymol? Getting Started with Molecular Visualizations - YouTube. (2024). YouTube. Available at: [Link]

  • Creative Biolabs. In Silico Target Prediction. Creative Biolabs. Available at: [Link]

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (n.d.). PMC. Available at: [Link]

  • CSUPERB Tutorial: Molecular Visualization with PyMOL. (n.d.). CSUPERB. Available at: [Link]

  • Byrne, R. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

  • PyMOL Tutorial - BioSoft. (n.d.). BioSoft. Available at: [Link]

  • Quinoxalines Potential to Target Pathologies. (n.d.). PubMed. Available at: [Link]

  • How to validate the molecular docking results ? (2022). ResearchGate. Available at: [Link]

  • In Silico Target Prediction for Small Molecules. (n.d.). PubMed. Available at: [Link]

  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. Available at: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. Available at: [Link]

  • Fitzkee, N. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL. Fitzkee Lab @ Mississippi State. Available at: [Link]

  • In Silico Functional Profiling of Small Molecules and Its Applications. (2021). ACS Publications. Available at: [Link]

  • Validating Docking Results with Molecular Dynamics Simulation in India. (2026). BioNome. Available at: [Link]

  • 9B38: Kainate receptor GluK2 in complex with agonist glutamate with pseudo 4-fold symmetrical ligand-binding domain layer. (2024). RCSB PDB. Available at: [Link]

  • 8FWQ: Structure of kainate receptor GluK2 in complex with the positive allosteric modulator BPAM344. (2023). RCSB PDB. Available at: [Link]

  • Molecular bases of NMDA receptor subtype-dependent properties. (n.d.). PMC. Available at: [Link]

  • GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics. (2023). PMC. Available at: [Link]

  • 5IKB: Crystal structure of the kainate receptor GluK4 ligand binding domain in complex with kainate. (2016). RCSB PDB. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Available at: [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). The Scripps Research Institute. Available at: [Link]

  • Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. (2023). Johns Hopkins University. Available at: [Link]

  • Investigating the Mechanism of Kainate Receptor and Identifying its Inhibitors Using In-Silico Techniques. (n.d.). ChemRxiv. Available at: [Link]

  • How can I validate docking result without a co-crystallized ligand? (2021). ResearchGate. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Available at: [Link]

  • 4PE5: Crystal Structure of GluN1a/GluN2B NMDA Receptor Ion Channel. (2014). RCSB PDB. Available at: [Link]

  • 6IRA: Structure of the human GluN1/GluN2A NMDA receptor in the glutamate/glycine-bound state at pH 7.8. (2019). RCSB PDB. Available at: [Link]

  • EMDB-23283: native AMPA receptor. (n.d.). Yorodumi - PDBj. Available at: [Link]

  • Biological activity of quinoxaline derivatives. (n.d.). ResearchGate. Available at: [Link]

  • 6MMN: Diheteromeric NMDA receptor GluN1/GluN2A in the '2-Knuckle-Symmetric' conformation, in complex with glycine and glutamate, in the presence of 1 micromolar zinc chloride, and at pH 8.0. (2018). NCBI. Available at: [Link]

  • 6WHS: GluN1b-GluN2B NMDA receptor in non-active 1 conformation at 3.95 angstrom resolution. (2020). RCSB PDB. Available at: [Link]

  • Validation of Docking Poses via Interaction Motif Searching. (n.d.). CCDC. Available at: [Link]

  • EMDB-23284: native AMPA receptor. (n.d.). Yorodumi - PDBj. Available at: [Link]

  • 8C1P: Active state homomeric GluA1 AMPA receptor in complex with TARP gamma 3. (2023). RCSB PDB. Available at: [Link]

  • Structure of the kainate receptor subunit GluR6 agonist-binding domain complexed with domoic acid. (2005). PNAS. Available at: [Link]

  • 7LDE: native AMPA receptor. (2021). RCSB PDB. Available at: [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026). National Library of Medicine. Available at: [Link]

  • pdb_00005l1f. (2024). wwPDB. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Available at: [Link]

  • Influence of GluN2 subunit identity on NMDA receptor function. (n.d.). PMC. Available at: [Link]

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025). Microbe Notes. Available at: [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PMC. Available at: [Link]

  • Molecular Docking Tutorial. (n.d.). University of Padua. Available at: [Link]

  • GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases. (n.d.). PMC. Available at: [Link]

  • GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases. (2023). MDPI. Available at: [Link]

  • Structural insights into NMDA receptor pharmacology. (2023). Portland Press. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Chiral Purity Analysis of Enantiomerically Enriched 2-Methyldecahydroquinoxaline

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic effic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For chiral molecules like 2-methyldecahydroquinoxaline, a key building block in numerous pharmacologically active compounds, the ability to accurately determine and control its enantiomeric purity is paramount. This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the chiral purity of enantiomerically enriched 2-methyldecahydroquinoxaline, grounded in scientific principles and supported by experimental data.

The Criticality of Enantiomeric Purity in Drug Development

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be the active therapeutic agent (the eutomer), while the other may be inactive or, in some cases, contribute to undesirable side effects (the distomer). Regulatory bodies worldwide, including the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent guidelines for the development and approval of chiral drugs, emphasizing the need for robust analytical methods to quantify enantiomeric excess (ee).

Chromatographic Approaches: The Workhorses of Chiral Analysis

Chromatographic techniques are the cornerstone of chiral separations, offering high resolution and sensitivity for the quantification of enantiomers. The choice between High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) depends on the physicochemical properties of the analyte, desired analysis speed, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely adopted technique for enantiomeric separation. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For a bicyclic diamine like 2-methyldecahydroquinoxaline, polysaccharide-based CSPs are often the first choice.

Causality in Method Development: The selection of a polysaccharide-based CSP, such as those derived from cellulose or amylose, is based on their proven ability to form transient diastereomeric complexes with a wide range of chiral molecules through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The addition of a basic modifier like diethylamine (DEA) to the mobile phase is crucial for obtaining good peak shape and resolution for basic analytes like diamines by minimizing tailing caused by interactions with residual silanol groups on the silica support.

Experimental Protocol: Chiral HPLC Analysis of 2-Methyldecahydroquinoxaline

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent amylose-based CSP.

    • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a solution of racemic 2-methyldecahydroquinoxaline in the mobile phase at a concentration of 1 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the enantiomerically enriched sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Validation Procedure:

    • Specificity: Inject the individual enantiomers (if available), the racemate, and a blank to ensure no interference at the retention times of the enantiomers.

    • Linearity: Prepare a series of standard solutions of the minor enantiomer at different concentrations and plot the peak area against concentration.

    • Accuracy: Spike a known amount of the undesired enantiomer into the sample solution at different concentration levels.

    • Precision: Perform replicate injections of the same sample to assess repeatability.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations.[1][2] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent (modifier) like methanol. SFC offers several advantages, including faster analysis times, reduced solvent consumption, and often improved peak shapes for basic compounds.[1]

Causality in Method Development: The lower viscosity and higher diffusivity of supercritical fluids allow for higher flow rates without a significant loss in chromatographic efficiency, leading to faster separations.[3] The use of acidic and basic additives in the modifier is critical for modulating the ionization state of the analyte and the stationary phase, thereby influencing retention and selectivity. For a basic compound like 2-methyldecahydroquinoxaline, a combination of a weak acid and a weak base can improve peak symmetry and resolution.[2]

Experimental Protocol: Chiral SFC Analysis of 2-Methyldecahydroquinoxaline

  • Instrumentation: SFC system with a UV detector and back-pressure regulator.

  • Chromatographic Conditions:

    • Column: Chiralpak® IC (250 mm x 4.6 mm, 5 µm) or equivalent cellulose-based CSP.

    • Mobile Phase: Supercritical CO2 and Methanol with 0.2% Diethylamine.

    • Gradient: 5% to 40% Methanol over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40°C.

    • Detection Wavelength: 220 nm.

  • Sample Preparation: Dissolve the sample in methanol or a suitable alcohol to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC)

Chiral GC is well-suited for the analysis of volatile and thermally stable compounds.[4] For a compound like 2-methyldecahydroquinoxaline, derivatization is often necessary to improve its volatility and chromatographic performance.

Causality in Method Development: Derivatization, for instance, by acylation, converts the polar amine functional groups into less polar amides, which are more volatile and less prone to interacting with the stationary phase, resulting in sharper peaks and better resolution. Cyclodextrin-based chiral stationary phases are commonly used in GC for enantiomeric separations.[4]

Experimental Protocol: Chiral GC Analysis of 2-Methyldecahydroquinoxaline (after derivatization)

  • Derivatization (N-acetylation):

    • Dissolve approximately 5 mg of the 2-methyldecahydroquinoxaline sample in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add a slight molar excess of an acetylating agent (e.g., acetic anhydride).

    • Allow the reaction to proceed to completion. The resulting solution contains the N,N'-diacetyl derivatives of the enantiomers.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: Rt-βDEXcst (30 m x 0.25 mm, 0.25 µm) or equivalent cyclodextrin-based chiral capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: 150°C (hold for 1 min), then ramp to 220°C at 5°C/min.

    • Detector Temperature: 280°C (FID).

Comparative Performance of Chromatographic Methods

The choice of chromatographic method is a trade-off between speed, resolution, and operational considerations.

ParameterChiral HPLC (Normal Phase)Chiral SFCChiral GC (with Derivatization)
Principle Liquid-solid chromatographySupercritical fluid-solid chromatographyGas-liquid chromatography
Analysis Time Moderate (typically 10-30 min)Fast (typically <10 min)Moderate to Fast (depending on temperature program)
Resolution HighHigh, often comparable to or better than HPLC[5]Very High
Solvent Consumption High (organic solvents)Low (primarily CO2)Very Low (carrier gas)
Sample Volatility Not requiredNot strictly requiredRequired
Derivatization Not usually requiredNot usually requiredOften required for amines
Instrumentation Cost ModerateHighModerate

This table presents a general comparison; specific performance will depend on the exact methodology and instrumentation.

Spectroscopic Methods: Orthogonal Approaches for Chiral Analysis

While chromatography is excellent for quantification, spectroscopic methods provide valuable complementary information, particularly for absolute configuration determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy in an achiral environment cannot distinguish between enantiomers. However, in the presence of a chiral solvating agent (CSA), transient diastereomeric complexes are formed, which have distinct NMR spectra.[1][2] This allows for the determination of enantiomeric excess by integrating the signals of the respective diastereomers.

Causality in Method Development: The CSA, being enantiomerically pure, interacts with the two enantiomers of the analyte through non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to form diastereomeric solvates.[5] These diastereomers have different spatial arrangements, leading to different chemical shifts for certain protons. The magnitude of the chemical shift difference (Δδ) is a measure of the enantiodiscrimination.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

  • Materials:

    • Enantiomerically enriched 2-methyldecahydroquinoxaline sample.

    • Enantiomerically pure chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL)).

    • Deuterated chloroform (CDCl3).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the 2-methyldecahydroquinoxaline sample in 0.6 mL of CDCl3 in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of the CSA (e.g., BINOL) to the NMR tube.

    • Gently mix the solution and acquire another ¹H NMR spectrum.

  • Data Analysis:

    • Identify a well-resolved signal that shows splitting in the presence of the CSA.

    • Integrate the corresponding signals for the two diastereomeric complexes.

    • Calculate the enantiomeric excess from the ratio of the integrals.

Vibrational Circular Dichroism (VCD)

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[6][7] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the theoretically calculated spectrum for a known enantiomer, the absolute configuration can be unambiguously assigned.[3][6]

Causality in Method Development: The VCD spectrum is highly sensitive to the three-dimensional structure of a molecule. The sign and intensity of the VCD bands are directly related to the stereochemistry. Quantum mechanical calculations, typically using Density Functional Theory (DFT), can predict the VCD spectrum for a given absolute configuration. A good match between the experimental and calculated spectra confirms the absolute configuration.[3]

Experimental Protocol: VCD Analysis for Absolute Configuration Determination

  • Sample Preparation: Prepare a solution of the enantiomerically pure 2-methyldecahydroquinoxaline in a suitable solvent (e.g., CDCl3) at a concentration of approximately 0.1 M.

  • Instrumentation: Vibrational Circular Dichroism Spectrometer.

  • Data Acquisition: Acquire the VCD and infrared (IR) spectra of the sample in the mid-IR region (e.g., 2000-900 cm⁻¹).

  • Computational Modeling:

    • Perform a conformational search for one enantiomer of 2-methyldecahydroquinoxaline.

    • For the low-energy conformers, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for the optimized conformers.

    • Generate a Boltzmann-averaged calculated spectrum.

  • Data Analysis: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the enantiomer used in the calculation.

Workflow and Logic Visualization

The selection and implementation of a chiral analysis method follows a logical progression, from initial screening to method validation and, if necessary, determination of absolute configuration.

Caption: Logical workflow for the chiral analysis of 2-methyldecahydroquinoxaline.

Conclusion

The analysis of the chiral purity of 2-methyldecahydroquinoxaline is a multi-faceted challenge that can be effectively addressed by a range of analytical techniques. Chiral chromatography, particularly HPLC and SFC, provides robust and reliable methods for the accurate quantification of enantiomeric excess. For volatile derivatives, chiral GC offers excellent resolution. Spectroscopic methods, namely NMR with chiral solvating agents and VCD, serve as powerful orthogonal techniques for confirming enantiomeric ratios and, in the case of VCD, for the unambiguous determination of absolute configuration.

The selection of the most appropriate method will be dictated by the specific requirements of the analysis, including the desired level of accuracy and precision, sample throughput, and the stage of drug development. A thorough understanding of the principles and practical considerations of each technique, as outlined in this guide, is essential for ensuring the stereochemical integrity of 2-methyldecahydroquinoxaline and the safety and efficacy of the final pharmaceutical product.

References

  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 670-681.
  • Wenzel, T. J., & Chisholm, C. D. (2018). Comparison of chiral NMR solvating agents for the enantiodifferentiation of amines. Tetrahedron, 74(38), 5359-5366.
  • Uccello-Barretta, G., et al. (2011). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 76(15), 5947-5955.
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26059-26068.
  • Balzano, F., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13031-13044.
  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(4), 16-20.
  • Wrezel, P. W., Chion, I., & Pakula, R. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(8), 786-796.
  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Retrieved from [Link]

  • SCM. (2020). Improved absolute configuration determination of complex molecules with VCD. Retrieved from [Link]

  • Daicel Chiral Technologies. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • YMC. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Armstrong, D. W., & Gasparrini, F. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 116-123.
  • Gavrilov, D., et al. (2023). Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones.
  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.

Sources

Safety & Regulatory Compliance

Safety

2-Methyldecahydroquinoxaline proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized cyclic aliphatic amines like 2-Methyldecahydroquinoxaline (CAS: 98951-18-9) requires moving beyond generic safety data sheets. In drug development...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized cyclic aliphatic amines like 2-Methyldecahydroquinoxaline (CAS: 98951-18-9) requires moving beyond generic safety data sheets. In drug development and advanced catalysis, this compound is frequently encountered as a synthetic intermediate or a product of N-alkylation reactions[1].

Because of its structural nature—a lipophilic, bicyclic diamine—it presents unique handling and disposal challenges. Standard operating procedures must account for its aggressive basicity, potential for rapid dermal penetration, and the generation of nitrogen oxides (NOx) during thermal destruction.

The following protocol provides a self-validating, mechanistic approach to the safe operation and disposal of 2-Methyldecahydroquinoxaline.

Chemical Profile & Mechanistic Toxicology

To manage a chemical safely, you must first understand the causality of its hazards. 2-Methyldecahydroquinoxaline contains two secondary amine groups within a decahydroquinoxaline framework.

  • The Hazard Mechanism: These nitrogen atoms act as strong Lewis bases. Upon contact with physiological moisture (e.g., sweat, mucous membranes, or ocular fluid), the compound undergoes rapid, exothermic protonation. This localized release of heat and extreme alkalinity causes immediate saponification of cellular lipids, leading to deep liquefaction necrosis.

  • Permeation Risk: Unlike inorganic bases (like NaOH), the lipophilic hydrocarbon skeleton of this cyclic amine allows it to permeate standard thin-mil nitrile gloves rapidly.

Table 1. Physicochemical and Regulatory Profile

Parameter Specification / Classification
CAS Number 98951-18-9
Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Primary Hazard Class Class 8 (Corrosive Liquid/Solid)
EPA RCRA Waste Code D002 (Characteristic of Corrosivity)[2]

| Incompatible Materials | Strong acids, acid chlorides, strong oxidizing agents |

Operational Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous condition is strictly met.

Step 1: Engineering Controls Verification

  • Action: Conduct all transfers and reactions inside a certified chemical fume hood.

  • Validation: Verify the inward face velocity is between 80–120 feet per minute (fpm) using the hood's digital monitor or a tissue-flutter test before opening the primary container.

Step 2: Advanced PPE Selection

  • Action: Don a flame-resistant lab coat, a chemical-resistant apron, and a face shield over splash-proof safety goggles.

  • Validation: Standard nitrile exam gloves are insufficient. You must use butyl rubber or heavy-duty neoprene gloves. If fine tactile feedback is required, double-glove with extended-cuff 8-mil nitrile, changing the outer pair immediately upon suspected contamination.

Step 3: Inert Atmosphere Handling (If Applicable)

  • Action: Because cyclic amines can slowly oxidize in air to form N-oxides and degrade, purge the reaction vessel with dry Nitrogen or Argon.

Step-by-Step Disposal & Waste Management Plan

Under the EPA's Resource Conservation and Recovery Act (RCRA), generators are legally mandated to oversee the ultimate fate of their hazardous waste from "cradle to grave"[3].

Workflow 1: Waste Segregation and Neutralization

G Start Waste Generation: 2-Methyldecahydroquinoxaline Decision Waste Matrix? Start->Decision Aqueous Aqueous Waste (pH > 12.5) Decision->Aqueous Water-based Organic Organic Solvent Mixture Decision->Organic Solvent-based Neutralize Neutralization (Titrate to pH 6-8) Aqueous->Neutralize RCRA RCRA D002 Labeling & TSDF Transfer Organic->RCRA No Neutralization Neutralize->RCRA pH Verified Incinerate High-Temp Incineration (NOx Scrubbing) RCRA->Incinerate Final Disposal

Fig 1. Waste segregation and RCRA-compliant disposal workflow.

Step 1: Matrix Determination

  • Determine if the waste stream is aqueous or organic. 2-Methyldecahydroquinoxaline is often generated alongside glycerol or organic solvents during catalytic amination[1].

Step 2: Aqueous Waste Neutralization (D002 Mitigation)

  • Why: Aqueous solutions of this amine often exhibit a pH ≥ 12.5, triggering the EPA D002 (Corrosive) characteristic code[2].

  • Procedure: Place the waste flask in an ice-water bath. Slowly titrate the solution with a dilute inorganic acid (e.g., 1M HCl or 1M H2SO4) under continuous magnetic stirring. The ice bath prevents the exothermic acid-base neutralization from boiling the solvent and aerosolizing the amine.

  • Validation: Use wide-range pH paper to confirm the terminal pH is between 6.0 and 8.0. Once neutralized, the D002 characteristic is removed, though the waste must still be managed as non-hazardous chemical waste or toxic waste depending on other constituents.

Step 3: Organic Waste Collection

  • Procedure: Do NOT attempt to neutralize organic solvent waste streams. Collect the amine-contaminated solvent in a high-density polyethylene (HDPE) carboy. Ensure the carboy is explicitly labeled with the exact chemical constituents and the appropriate hazard warnings.

Step 4: TSDF Transfer and Incineration

  • Procedure: Transfer the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[3].

  • Expert Insight: Because 2-Methyldecahydroquinoxaline contains a high mass percentage of nitrogen, its thermal destruction will generate toxic nitrogen oxide (NOx) gases. You must ensure your TSDF utilizes high-temperature rotary kiln incineration equipped with NOx scrubbers .

Step 5: Container Management

  • Procedure: Containers that held this chemical are not considered "empty" until they have been triple-rinsed with a compatible solvent[4]. The rinsate must be collected and disposed of as hazardous waste.

Emergency Spill Response Protocol

In the event of a primary container failure, immediate and calculated action is required to prevent respiratory exposure and surface corrosion.

SpillResponse Spill Spill Detected Evacuate Isolate Area & Don PPE Spill->Evacuate Contain Contain with Inert Absorbent Evacuate->Contain Neutralize Neutralize Residue (Dilute Acid) Contain->Neutralize Dispose Collect as Hazardous Waste Neutralize->Dispose

Fig 2. Emergency spill response and containment protocol for cyclic amines.

Step-by-Step Spill Mitigation:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood sash is lowered if the spill is contained within, or increase room ventilation if external.

  • Contain: Surround the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial universal spill pad. Never use sawdust or cellulose-based absorbents, as the strong base can cause exothermic degradation of the organic material.

  • Absorb and Collect: Sweep the absorbed mixture using non-sparking polypropylene tools and deposit it into a sealable HDPE bucket.

  • Surface Neutralization: Wash the contaminated surface with a weak, dilute acid (e.g., 5% acetic acid or citric acid solution) to neutralize microscopic amine residues. Follow with a thorough wash using soapy water.

  • Disposal: Label the cleanup bucket as "Hazardous Spill Debris containing 2-Methyldecahydroquinoxaline" and submit it for TSDF incineration[3].

References

  • Learn the Basics of Hazardous Waste Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Hazardous Waste Characteristics (D002 Corrosivity) Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Guidelines for Management and Disposal of Hazardous Wastes Source: American Chemistry Council URL:[Link]

  • Iridium-catalyzed N-alkylation of diamines with glycerol Source: ResearchGate (Journal of Molecular Catalysis A: Chemical) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyldecahydroquinoxaline
Reactant of Route 2
2-Methyldecahydroquinoxaline
© Copyright 2026 BenchChem. All Rights Reserved.